molecular formula C17H20N4O6 B1680620 Riboflavin CAS No. 83-88-5

Riboflavin

Número de catálogo: B1680620
Número CAS: 83-88-5
Peso molecular: 376.4 g/mol
Clave InChI: AUNGANRZJHBGPY-SCRDCRAPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Riboflavin, also known as vitamin B2, is a water-soluble vitamin that serves as an essential precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD) . These flavocoenzymes are integral to a wide array of enzymatic processes, acting as critical electron carriers in oxidation-reduction reactions central to cellular energy production . Researchers utilize this compound to investigate key metabolic pathways, including the metabolism of carbohydrates, fats, and proteins . Its role is also crucial in the metabolism of other B vitamins, such as folate, vitamin B6, and the conversion of tryptophan to niacin . A significant area of study involves this compound's function in antioxidant defense; FAD is required by the enzyme glutathione reductase to regenerate reduced glutathione, a major cellular antioxidant . Beyond fundamental biochemistry, this compound has research applications in modeling nutrient deficiencies, studying mitochondrial function, and exploring conditions like migraine headaches where high-dose this compound has been investigated for its potential prophylactic effects . Furthermore, this compound is used in studies of corneal cross-linking procedures and in the examination of homocysteine metabolism and its impact on cardiovascular health . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNGANRZJHBGPY-SCRDCRAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6
Record name RIBOFLAVIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name RIBOFLAVIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1454
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021777
Record name Riboflavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow to orange-yellow crystalline powder, with slight odour, Orange-yellow solid; [Merck Index] Dark yellow powder; [Sigma-Aldrich MSDS], Solid, ORANGE-YELLOW CRYSTALS.
Record name RIBOFLAVIN
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Riboflavin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17111
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Riboflavin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name RIBOFLAVIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1454
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Soluble in sodium chloride solutions; 0.0045 g/100 mL of absolute ethanol at 27.5 °C; slightly sol in cyclohexanol, amyl acetate and benzyl alcohol, phenol; insoluble in ether, chloroform, acetone, benzene; very soluble in dilute alkalies (with decomposition), SOLUBILITY IN WATER AT 25 °C: 10-13 MG/100 ML, Slightly soluble in alcohols; insoluble in lipid solvents, Insoluble in ethyl ether, acetone, chloroform; slightly soluble in ethanol, In water, of 0.1 g/L at 20 °C; 0.071 g/L and 0.085 g/L at 25 °C, 0.0847 mg/mL, Solubility in water, g/100ml at 25 °C: 0.01
Record name Riboflavin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Riboflavin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/817
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Riboflavin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name RIBOFLAVIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1454
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Fine orange-yellow needles from 2N acetic acid, alcohol, water, or pyridine ... three different crystal forms, Orange to yellow crystals or needles

CAS No.

83-88-5
Record name Riboflavin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Riboflavin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Riboflavin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Riboflavin
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Riboflavin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Riboflavin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.370
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIBOFLAVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLM2976OFR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Riboflavin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/817
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Riboflavin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name RIBOFLAVIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1454
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

280 °C (decomposes), MP: Decomposes at 278-282 °C (darkens at about 240 °C), 290 °C
Record name Riboflavin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Riboflavin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/817
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Riboflavin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Riboflavin Biosynthesis Pathway in Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin, or vitamin B2, is an essential precursor for the flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are critical for a myriad of cellular redox reactions. The Gram-positive bacterium Bacillus subtilis is a natural producer of this compound and serves as a primary model organism for studying its biosynthesis. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in B. subtilis, detailing the enzymatic steps, the genetic organization and regulation of the rib operon, and key quantitative data. Furthermore, this guide includes detailed experimental protocols for the study of this pathway and visual diagrams to elucidate the core mechanisms, offering a valuable resource for researchers in academia and industry, particularly those involved in antimicrobial drug development targeting this essential pathway.

The Core Biosynthetic Pathway

The biosynthesis of this compound in B. subtilis is a complex process that begins with two precursor molecules: guanosine (B1672433) triphosphate (GTP) and ribulose-5-phosphate (Ru5P). A series of enzymatic reactions, catalyzed by proteins encoded by the rib operon, converts these precursors into this compound.[1] The pathway is highly conserved among bacteria and plants.

The key enzymes and intermediates in the pathway are:

  • RibA (GTP cyclohydrolase II / 3,4-dihydroxy-2-butanone-4-phosphate synthase): This bifunctional enzyme catalyzes two critical steps. The GTP cyclohydrolase II domain initiates the pathway by converting GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP), releasing formate (B1220265) and pyrophosphate.[2][3] The 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) domain converts ribulose-5-phosphate to L-3,4-dihydroxy-2-butanone-4-phosphate (DHBP).[2][4] RibA is considered the rate-limiting enzyme in the pathway.[2][5]

  • RibG (Deaminase/Reductase): This bifunctional enzyme first deaminates DARPP to form 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ArPP) and then reduces the ribosyl side chain to a ribityl group.

  • RibB (3,4-dihydroxy-2-butanone-4-phosphate synthase): While RibA possesses DHBPS activity, the ribB gene also encodes a DHBPS.[4]

  • RibH (Lumazine synthase): This enzyme catalyzes the condensation of the products from the two branches of the pathway: 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and L-3,4-dihydroxy-2-butanone-4-phosphate, to form 6,7-dimethyl-8-ribityllumazine (B135004) (DMRL).[6]

  • RibE (this compound synthase): The final step is catalyzed by this compound synthase, which dismutates two molecules of DMRL to produce one molecule of this compound and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, which can be recycled back into the pathway.[7]

The genes encoding these enzymes are organized into a single operon, the rib operon, which in B. subtilis has the gene order ribDG-E-AB-H-T.[8]

Riboflavin_Biosynthesis_Pathway GTP Guanosine Triphosphate (GTP) DARPP 2,5-Diamino-6-ribosylamino- 4(3H)-pyrimidinone 5'-phosphate GTP->DARPP RibA (GTP cyclohydrolase II) Ru5P Ribulose-5-Phosphate (Ru5P) DHBP L-3,4-Dihydroxy-2-butanone-4-phosphate Ru5P->DHBP RibA/RibB (DHBP synthase) ArPP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione 5'-phosphate DARPP->ArPP RibG (Deaminase/Reductase) DMRL 6,7-Dimethyl-8-ribityllumazine ArPP->DMRL RibH (Lumazine synthase) DHBP->DMRL This compound This compound DMRL->this compound RibE (this compound synthase) FMN_Riboswitch_Regulation cluster_low_fmn Low FMN cluster_high_fmn High FMN Low FMN Transcription ON Transcription Proceeds Low FMN->Transcription ON rib Operon Genes ribD, ribG, ribE, ribA, ribH, ribT Transcription ON->rib Operon Genes This compound Synthesis This compound Synthesis rib Operon Genes->this compound Synthesis FMN FMN Riboswitch Binding FMN binds to Riboswitch FMN->Riboswitch Binding Termination Transcriptional Termination Riboswitch Binding->Termination No this compound Synthesis This compound Synthesis Blocked Termination->No this compound Synthesis Protein_Purification_Workflow Start Clone rib gene into expression vector Transformation Transform E. coli expression strain Start->Transformation Induction Induce protein expression (e.g., with IPTG) Transformation->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis (e.g., sonication) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Purification Purify protein (e.g., Ni-NTA affinity chromatography) Clarification->Purification Analysis Analyze purity (SDS-PAGE) Purification->Analysis

References

An In-depth Technical Guide to Riboflavin Precursors: Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboflavin (Vitamin B2) is an essential water-soluble vitamin that serves as the direct precursor for the synthesis of two vital redox coenzymes: flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). These flavocoenzymes are indispensable for a multitude of metabolic reactions central to cellular function, including energy metabolism, redox homeostasis, and the biosynthesis of various molecules. The unique chemical properties of the isoalloxazine ring of flavins allow them to participate in both one- and two-electron transfer reactions, making them versatile redox agents in a wide array of flavoenzymes. This guide provides a comprehensive technical overview of the biosynthesis, regulation, and analysis of FMN and FAD, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in the life sciences and drug development.

Biosynthesis of FMN and FAD

The conversion of this compound to its biologically active forms, FMN and FAD, is a sequential two-step enzymatic process that occurs in the cytoplasm of mammalian cells. While bacteria, fungi, and plants can synthesize their own this compound, mammals must obtain it from dietary sources.

Step 1: this compound to Flavin Mononucleotide (FMN)

The initial and rate-limiting step in flavocoenzyme biosynthesis is the ATP-dependent phosphorylation of this compound, catalyzed by the enzyme This compound kinase (RFK) (EC 2.7.1.26). This reaction involves the transfer of a phosphate (B84403) group from ATP to the ribityl side chain of this compound, yielding FMN and ADP.

Reaction: this compound + ATP --(Mg2+)--> FMN + ADP

Step 2: Flavin Mononucleotide (FMN) to Flavin Adenine Dinucleotide (FAD)

The second step is the adenylylation of FMN to form FAD, a reaction catalyzed by FAD synthetase (FADS) (EC 2.7.7.2), also known as FMN adenylyltransferase. This enzyme transfers an adenosine (B11128) monophosphate (AMP) moiety from a second molecule of ATP to FMN, forming a pyrophosphate linkage.

Reaction: FMN + ATP --(Mg2+)--> FAD + PPi

In most prokaryotes, a single bifunctional enzyme, FAD synthase, catalyzes both the kinase and synthetase reactions. In contrast, eukaryotes, including humans, possess two distinct monofunctional enzymes for these two steps.

Quantitative Data

Kinetic Parameters of Human Flavin-Metabolizing Enzymes

The following table summarizes the kinetic parameters for human this compound kinase and FAD synthetase. These values are critical for understanding the efficiency and regulation of the FMN and FAD biosynthetic pathway.

EnzymeSubstrateKm (µM)kcat (s-1)Reference
Human this compound Kinase (HsRFK) This compound~5~1.1
ATP~10~1.1
Human FAD Synthetase 2 (hFADS2) FMN2.70.69
ATP88.70.69

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition).

Cellular and Tissue Concentrations of FMN and FAD

The intracellular concentrations of FMN and FAD are tightly regulated to meet the metabolic demands of the cell. The following table presents the reported concentrations of these flavocoenzymes in various mammalian cell lines and tissues.

Sample TypeFMN ConcentrationFAD ConcentrationReference
Cultured Mammalian Cell Lines 0.46 - 3.4 amol/cell2.2 - 17.0 amol/cell
Human Muscle In the normal range57% of mean control value (in a patient study)
Human Muscle Mitochondria Decreased to 49% of control (in a patient study)Decreased to 46% of control (in a patient study)
Rat Liver Nuclei -~300 pmol/mg protein

Note: Concentrations can vary significantly between cell types, tissues, and metabolic states.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of FMN and FAD.

Quantification of FMN and FAD by High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation and quantification of this compound, FMN, and FAD in biological samples.

Principle: Reverse-phase HPLC separates flavins based on their polarity, and they are detected by their characteristic fluorescence.

Materials:

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with a fluorescence detector

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate, pH 6.0

  • Mobile Phase B: Methanol

  • Perchloric acid (PCA), 8% (w/v)

  • Potassium carbonate (K2CO3), 3 M

  • This compound, FMN, and FAD standards

Procedure:

  • Sample Preparation (from cell culture): a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in a known volume of PBS. c. Lyse the cells by sonication or freeze-thawing. d. To release protein-bound flavins and precipitate proteins, add an equal volume of ice-cold 8% PCA to the cell lysate. e. Incubate on ice for 15 minutes. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a new tube and neutralize with 3 M K2CO3. h. Centrifuge to pellet the potassium perchlorate (B79767) precipitate. i. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis: a. Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B. b. Inject the prepared sample. c. Elute the flavins using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 20 minutes). d. Set the fluorescence detector to an excitation wavelength of 450 nm and an emission wavelength of 530 nm.

  • Quantification: a. Prepare a standard curve using known concentrations of this compound, FMN, and FAD. b. Calculate the concentration of each flavin in the sample by comparing its peak area to the standard curve.

This compound Kinase (RFK) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of this compound kinase.

Principle: The production of ADP in the RFK reaction is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 100 mM KCl

  • This compound solution

  • ATP solution

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Purified this compound kinase or cell lysate containing RFK

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, this compound, ATP, PEP, and NADH.

  • Add PK and LDH to the mixture and incubate for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

  • Initiate the reaction by adding the this compound kinase sample.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

FAD Synthetase (FADS) Activity Assay

This protocol describes a continuous fluorometric assay for FAD synthetase activity.

Principle: The conversion of FMN to FAD results in a decrease in fluorescence, as FAD has a lower quantum yield than FMN.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2

  • FMN solution

  • ATP solution

  • Purified FAD synthetase or cell lysate containing FADS

  • Fluorometer

Procedure:

  • In a fluorometer cuvette, prepare a reaction mixture containing Assay Buffer and FMN.

  • Place the cuvette in the fluorometer and set the excitation wavelength to 450 nm and the emission wavelength to 520 nm.

  • Initiate the reaction by adding ATP and the FAD synthetase sample.

  • Monitor the decrease in fluorescence intensity over time.

  • The initial rate of the reaction is proportional to the FAD synthetase activity.

Mandatory Visualizations

Biosynthetic Pathway of FMN and FAD

Caption: Biosynthesis of FMN and FAD from this compound.

Experimental Workflow for HPLC Quantification of Flavins

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis start Cell Pellet lysis Cell Lysis (Sonication/Freeze-thaw) start->lysis precipitation Protein Precipitation (8% Perchloric Acid) lysis->precipitation neutralization Neutralization (3M Potassium Carbonate) precipitation->neutralization filtration Filtration (0.22 µm filter) neutralization->filtration injection Sample Injection filtration->injection separation C18 Reverse-Phase Column (Gradient Elution) injection->separation detection Fluorescence Detection (Ex: 450 nm, Em: 530 nm) separation->detection chromatogram Chromatogram detection->chromatogram quantification Quantification of Flavin Concentrations chromatogram->quantification std_curve Standard Curve (this compound, FMN, FAD) std_curve->quantification

Caption: Workflow for HPLC-based quantification of cellular flavins.

Logical Relationship of FMN and FAD in Cellular Redox Reactions

Redox_Signaling cluster_biosynthesis Biosynthesis cluster_etc Electron Transport Chain cluster_other Other Metabolic Pathways This compound This compound (from diet) FMN FMN This compound->FMN FAD FAD FMN->FAD Complex_I Complex I (NADH Dehydrogenase) FMN->Complex_I Prosthetic Group Complex_II Complex II (Succinate Dehydrogenase) FAD->Complex_II Prosthetic Group Fatty_Acid_Oxidation Fatty Acid β-Oxidation FAD->Fatty_Acid_Oxidation TCA_Cycle TCA Cycle FAD->TCA_Cycle

Caption: Central role of FMN and FAD in cellular metabolism.

Conclusion

FMN and FAD are fundamental coenzymes that are integral to a vast number of cellular processes. A thorough understanding of their biosynthesis, regulation, and function is crucial for researchers in various fields, from basic metabolism to drug development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for scientists investigating the roles of these essential flavocoenzymes in health and disease. Further research into the intricate regulatory mechanisms of FMN and FAD homeostasis will likely unveil new therapeutic targets for a range of human pathologies.

An In-depth Guide to the Genetic Regulation of Riboflavin Synthesis in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sophisticated genetic regulatory mechanisms governing riboflavin (vitamin B2) biosynthesis in a range of microorganisms. This compound is the precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are vital for cellular metabolism.[1] Understanding the genetic control of its synthesis is critical for the metabolic engineering of industrial strains and for identifying novel antimicrobial targets.[2] This document details the regulatory pathways in key prokaryotic and eukaryotic models, presents quantitative data on gene expression and production, outlines detailed experimental protocols, and provides visual diagrams of the core mechanisms.

Core Regulatory Mechanisms: A Comparative Overview

The regulation of this compound synthesis varies significantly across different microbial species.[3] In many bacteria, the process is controlled at the transcriptional level by a metabolite-sensing RNA structure known as a riboswitch.[4][5] In contrast, flavinogenic yeasts and molds employ different strategies, including regulation by iron availability and developmental phase.[3]

  • Bacterial Regulation (e.g., Bacillus subtilis): In Gram-positive bacteria like B. subtilis, the genes for this compound biosynthesis (ribG, ribB, ribA, ribH, ribT) are typically clustered in a single operon, the rib operon.[6][7] The expression of this operon is primarily controlled by an FMN-responsive riboswitch located in the 5' untranslated region (5' UTR) of the operon's mRNA.[8] This RNA element, also called the RFN element, directly binds to FMN without the involvement of proteins.

  • Fungal Regulation (e.g., Ashbya gossypii): The filamentous fungus A. gossypii is a natural overproducer of this compound and is used for industrial production.[9][10] Its regulatory system is linked to developmental stages, such as sporulation, and oxidative stress rather than direct feedback from flavins.[11] Key regulatory factors include transcription factors like AgBas1p, which influences the supply of the precursor GTP, and histone deacetylases that modulate chromatin structure at the RIB gene loci.[10][11]

  • Yeast Regulation (e.g., Candida famata): In flavinogenic yeasts, this compound synthesis is transcriptionally repressed by iron ions, not by flavins.[1][4] The transcription factor SEF1 is implicated in this iron-dependent regulation.[12] Under iron-deficient conditions, the expression of RIB genes is activated, leading to this compound overproduction.[12]

The FMN Riboswitch: A Master Regulator in Bacteria

The FMN riboswitch is a highly conserved RNA structure that represents a primary mechanism of genetic control for this compound synthesis in bacteria.[13] It operates by sensing the intracellular concentration of FMN and modulating gene expression accordingly, typically through one of two main mechanisms: transcription termination or translation initiation blockage.[5][14]

Mechanism of Action: Transcription Termination in B. subtilis

In B. subtilis, the FMN riboswitch in the rib operon leader sequence functions as a genetic "OFF" switch.[13]

  • Low FMN Concentration: When FMN levels are low, the nascent leader RNA folds into an "antiterminator" conformation. This structure allows RNA polymerase to continue transcription through the leader sequence and into the downstream structural genes (ribG, B, A, H, T), leading to the synthesis of this compound biosynthetic enzymes.[13]

  • High FMN Concentration: When FMN is abundant, it binds directly to the aptamer domain of the riboswitch.[14] This binding induces a conformational change in the RNA, favoring the formation of a stable terminator hairpin structure.[8] This terminator hairpin signals the RNA polymerase to dissociate from the DNA template, prematurely terminating transcription and preventing the expression of the rib operon.[14] This feedback mechanism efficiently prevents the overproduction of this compound.

FMN_Riboswitch_Mechanism cluster_low_fmn Low FMN Concentration cluster_high_fmn High FMN Concentration LowFMN Low [FMN] RNAP_binds RNA Polymerase Transcribes Leader AntiTerminator Antiterminator Structure Forms Transcription_ON Transcription of rib Operon Continues Rib_Enzymes This compound Biosynthesis Enzymes Produced HighFMN High [FMN] FMN_binds FMN Binds to Aptamer Domain Terminator Terminator Hairpin Forms Transcription_OFF Premature Transcription Termination No_Enzymes No Enzyme Synthesis RNAP_binds2 RNAP_binds2

Quantitative Data on this compound Production and Gene Regulation

Metabolic engineering strategies often involve deregulating native control mechanisms and overexpressing key genes. The following tables summarize quantitative findings from various studies, highlighting the impact of genetic modifications on this compound production.

Table 1: Effect of Genetic Modifications on this compound Production in B. subtilis

Strain / ModificationGenetic ChangeThis compound Titer (mg/L)Fold IncreaseReference
B. subtilis BS89Overexpression of ribA with P43 promoter, deletion of ribO-1.4[6]
B. subtilis BEX5Plasmid-based synthetic operon (guaB, guaA, gmk, ndk, ribA)726 ± 123.09[15]
Engineered B. subtilisIntegrated synthetic operon + further engineering2702-[15]
Engineered B. subtilisAbove strain with medium optimization3477-[15]
B. subtilis mutantMutation in ribFC geneup to 15,000-[6]

Table 2: Effect of Genetic Modifications on this compound Production in A. gossypii

Strain / ModificationGenetic ChangeThis compound Titer (mg/L)Fold IncreaseReference
Wild-typeOverexpression of RIB1, RIB2, RIB3, RIB5, RIB7326.63.1[11]
Wild-typeDeletion of ADE12 gene2462.5[11]
Wild-typeOverexpression of RIB genes + deletion of ADE125235.4[11]
Engineered A. gossypiiOverexpression of IMPDH gene-1.4 (40% increase)[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic regulation of this compound synthesis.

4.1 Protocol: RT-qPCR for Quantifying rib Operon Expression

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a standard method to measure the relative quantity of specific mRNAs, providing insights into gene expression levels under different conditions.[17]

Objective: To quantify the relative expression of a rib operon gene (e.g., ribG) in B. subtilis grown under this compound-sufficient vs. This compound-deficient conditions.

Materials:

  • B. subtilis cultures

  • RNA extraction kit (e.g., QIAGEN RNeasy)

  • DNase I

  • Reverse transcriptase kit (e.g., SuperScript III)

  • SYBR Green qPCR Master Mix

  • qPCR instrument (e.g., Stratagene Mx3000P)[18]

  • Primers for target gene (ribG) and reference gene (e.g., 16S rRNA)[19][20]

Procedure:

  • Cell Culture and RNA Extraction:

    • Grow B. subtilis in minimal medium with and without this compound supplementation.

    • Harvest cells during the exponential growth phase.

    • Extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Treat extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers or gene-specific primers.

    • Include a no-reverse-transcriptase control (NRT) to verify the absence of DNA contamination.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in triplicate for each sample (target gene and reference gene). A typical 20 µL reaction includes: 10 µL 2x SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 4 µL diluted cDNA, and 4 µL nuclease-free water.

    • Include a no-template control (NTC) for each primer pair to check for primer-dimers.

  • qPCR Program:

    • Run the samples in a qPCR instrument with a standard program:

      • Initial denaturation: 95°C for 10 min.

      • 40 cycles of: 95°C for 15 sec, 60°C for 1 min.

      • Melt curve analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative gene expression using the comparative 2-ΔΔCt method.[21]

    • Normalize the Cq value of the target gene (ribG) to the Cq value of the reference gene (16S rRNA).

    • Compare the normalized expression levels between the this compound-sufficient and this compound-deficient conditions.

RT_qPCR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Culture 1. Bacterial Culture (e.g., +/- this compound) RNA_Extract 2. Total RNA Extraction Culture->RNA_Extract DNase 3. DNase I Treatment RNA_Extract->DNase cDNA_Synth 4. cDNA Synthesis (Reverse Transcription) DNase->cDNA_Synth qPCR 5. qPCR with SYBR Green cDNA_Synth->qPCR Data_Acq 6. Cq Value Determination qPCR->Data_Acq Analysis 7. Relative Quantification (2-ΔΔCt Method) Data_Acq->Analysis Result Gene Expression Fold Change Analysis->Result

4.2 Protocol: In-line Probing Assay for Riboswitch-Ligand Interaction

In-line probing is a technique used to analyze RNA structure and its interaction with ligands in the absence of proteins.[22] It relies on the principle that spontaneous RNA cleavage is faster in flexible, unstructured regions than in structured regions.[22]

Objective: To determine if the FMN riboswitch aptamer undergoes a structural change upon binding FMN.

Materials:

  • DNA template for the riboswitch RNA sequence with a T7 promoter.

  • T7 RNA polymerase for in vitro transcription.

  • [γ-32P]ATP for 5' end-labeling of RNA.

  • T4 Polynucleotide Kinase.

  • FMN solution.

  • In-line probing buffer: 50 mM Tris-HCl (pH 8.3), 20 mM MgCl2, 100 mM KCl.[22]

  • Denaturing polyacrylamide gel (e.g., 8%).

  • Phosphorimager.

Procedure:

  • RNA Preparation and Labeling:

    • Synthesize the riboswitch RNA via in vitro transcription from the DNA template using T7 RNA polymerase.

    • Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Dephosphorylate the 5' end of the RNA and then radiolabel it using T4 Polynucleotide Kinase and [γ-32P]ATP.

    • Purify the 5'-labeled RNA.

  • In-line Probing Reaction:

    • Prepare reaction mixtures in separate tubes. For each condition (with and without ligand), add a trace amount of the 32P-labeled RNA.

    • To the "+ ligand" tube, add FMN to the desired final concentration. Add an equal volume of water to the "- ligand" control tube.

    • Add the in-line probing buffer to all tubes.

    • Incubate the reactions at room temperature for ~40 hours to allow for spontaneous cleavage.[22]

  • Gel Electrophoresis and Imaging:

    • Stop the reactions by adding a gel loading buffer containing formamide.

    • Separate the RNA fragments on a high-resolution denaturing polyacrylamide gel.

    • Include an RNase T1 digestion lane (cleaves after G residues) and an alkaline hydrolysis ladder lane to serve as markers.

    • Dry the gel and expose it to a phosphor screen.

    • Image the screen using a phosphorimager.

  • Data Analysis:

    • Analyze the resulting autoradiogram. Regions of the RNA that are protected from cleavage (faint bands) are likely structured (e.g., base-paired).

    • Regions that show enhanced cleavage (darker bands) are flexible and unstructured.

    • Compare the cleavage patterns between the "- ligand" and "+ ligand" lanes. A change in the pattern upon addition of FMN indicates a ligand-induced conformational change in the RNA structure.

This guide provides a foundational understanding of the genetic regulatory networks controlling this compound synthesis. The intricate mechanisms, particularly the bacterial FMN riboswitch, offer prime targets for both biotechnological enhancement and the development of novel antimicrobial agents. The provided protocols serve as a starting point for researchers aiming to further explore and manipulate these fascinating biological systems.

References

A Technical Guide to Riboflavin Transporters and Uptake Mechanisms in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin, or vitamin B2, is an essential micronutrient and a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). These flavocoenzymes are critical for a multitude of cellular redox reactions essential for energy metabolism, biosynthesis, and cellular homeostasis. As vertebrates cannot synthesize this compound, its absorption and distribution are entirely dependent on specialized transport systems. This technical guide provides an in-depth overview of the primary this compound transporters in eukaryotic cells—RFVT1 (SLC52A1), RFVT2 (SLC52A2), and RFVT3 (SLC52A3). It details their mechanisms of uptake, kinetic properties, regulatory pathways, and the experimental methodologies used for their characterization. This document aims to serve as a comprehensive resource for researchers and professionals in drug development investigating this compound homeostasis and its therapeutic potential.

Introduction to Eukaryotic this compound Transport

The uptake of this compound in eukaryotic cells is a highly regulated process mediated by a family of specific transporters. At physiological concentrations, this transport is primarily an active, carrier-mediated process, while passive diffusion may occur at higher, supra-physiological concentrations.[1][2] Three key transporters, belonging to the Solute Carrier family 52 (SLC52), have been identified and are central to maintaining this compound homeostasis.[3][4] These transporters exhibit distinct tissue distribution and functional characteristics, ensuring the efficient absorption, distribution, and reabsorption of this compound throughout the body.[5][6]

The SLC52 Family of this compound Transporters (RFVTs)

The SLC52 family consists of three members: RFVT1 (SLC52A1), RFVT2 (SLC52A2), and RFVT3 (SLC52A3). These proteins are responsible for the specific transport of this compound across cellular membranes.[3][4] Mutations in the genes encoding these transporters can lead to severe neurological disorders, such as Brown-Vialetto-Van Laere syndrome (BVVLS), highlighting their critical physiological role.[3][7]

  • RFVT1 (SLC52A1): Primarily expressed in the placenta and small intestine.[5][8] It is an 11-transmembrane domain protein that functions as a Na+-independent transporter.[8]

  • RFVT2 (SLC52A2): Ubiquitously expressed, with particularly high levels in the brain and salivary glands.[5][8] It plays a crucial role in the distribution of this compound from the blood to various tissues.[6][9]

  • RFVT3 (SLC52A3): Predominantly found in the small intestine, testis, and kidneys.[5][8] It is considered a key player in the intestinal absorption of dietary this compound.[6][10]

Mechanisms of this compound Uptake

This compound uptake in eukaryotic cells is a multifaceted process involving several mechanisms:

  • Carrier-Mediated Transport: This is the primary mechanism at physiological concentrations, characterized by saturable kinetics.[11][12] All three RFVTs function as carrier-mediated transporters.[4]

  • pH Dependence: The activity of RFVT3 is notably enhanced at a lower pH, suggesting a potential role for a proton gradient in its transport mechanism, whereas RFVT1 and RFVT2 are generally pH-independent.[5][10]

  • Sodium Independence: The transport of this compound by the SLC52 family is largely sodium-independent.[8][10]

  • Receptor-Mediated Endocytosis: Some studies have suggested a role for receptor-mediated endocytosis in this compound uptake, although the carrier-mediated process is more widely accepted as the dominant pathway.[1][2]

Quantitative Data on this compound Transport

The kinetic properties of this compound transporters, specifically the Michaelis-Menten constant (Km) and maximum velocity (Vmax), are crucial for understanding their efficiency and affinity for this compound. These parameters vary depending on the transporter subtype and the cellular context.

Transporter/Cell LineApparent K_m_ (µM)Apparent V_max_ (pmol/mg protein/min)Reference
RFVT2 (HEK293T cells) 0.713.9[5]
RFVT3 (HEK293T cells, pH 7.5) 1.183.1[5]
Rat Brain Capillary Endothelial Cells (RBE4) 19 ± 30.235 ± 0.012[11]
Human Intestinal Brush Border Membrane Vesicles 7.260.97 (pmol/mg protein/10s)[13]
Rat Jejunum (everted sacs) 0.154 - 0.17719.6 - 25.8 (pmol/100mg dry tissue/min)[14]
T84 cells (apical side) 0.0532 ± 0.02161.8 ± 0.4 (pmol/mg protein/5 min)[10]
Yeast cells 15Not specified[15]

Regulation of this compound Transport

The expression and activity of this compound transporters are regulated by various intracellular signaling pathways, ensuring that cellular this compound levels are maintained within a narrow range.

  • Calcium/Calmodulin Pathway: Studies have shown that the Ca2+/calmodulin pathway plays a significant role in regulating this compound uptake.[2][11] Inhibition of this pathway can lead to a decrease in this compound transport.[16]

  • Protein Kinase A (PKA): The PKA pathway has also been implicated in the regulation of this compound absorption, particularly in intestinal epithelial cells.[2][11]

  • Substrate Availability: The extracellular concentration of this compound can influence the expression of its transporters. This compound deficiency can lead to an upregulation of transporter expression, likely through a transcriptional mechanism.[16][17]

Below is a diagram illustrating the key regulatory pathways of this compound transport.

Riboflavin_Transport_Regulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Riboflavin_low Low this compound Transcription Increased Gene Transcription Riboflavin_low->Transcription deficiency leads to RFVT This compound Transporter (RFVT) Riboflavin_in This compound RFVT->Riboflavin_in transports Upregulation Transporter Upregulation Transcription->Upregulation results in CaM Ca2+/Calmodulin Pathway CaM->RFVT regulates PKA PKA Pathway PKA->RFVT regulates Upregulation->RFVT

Caption: Regulatory pathways of this compound transport in eukaryotic cells.

Experimental Protocols for Studying this compound Transport

The characterization of this compound transporters and their kinetics heavily relies on in vitro uptake assays, typically using radiolabeled this compound.

Radiolabeled this compound Uptake Assay in Cultured Cells

This protocol describes a general procedure for measuring the uptake of [3H]-riboflavin in a confluent monolayer of cultured eukaryotic cells.

Materials:

  • Cultured cells (e.g., RBE4, Caco-2, HEK293T) grown to confluence in appropriate well plates.

  • [3H]-Riboflavin (specific activity ~20-30 Ci/mmol).

  • Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.

  • Unlabeled this compound and other potential inhibitors (e.g., lumiflavin, FMN).

  • Cell lysis buffer (e.g., 0.2 M NaOH).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Seed cells in 24- or 96-well plates and grow until they form a confluent monolayer.[18]

  • Washing: On the day of the assay, aspirate the growth medium and wash the cell monolayers three times with pre-warmed (37°C) DPBS.[11]

  • Pre-incubation (for inhibition studies): Add DPBS containing the test inhibitor (e.g., unlabeled this compound, lumiflavin) and incubate for a specified time (e.g., 30 minutes) at 37°C.[18]

  • Initiation of Uptake: Start the uptake by adding the incubation buffer (DPBS) containing a known concentration of [3H]-riboflavin (e.g., 0.3 µCi/mL).[11] For concentration-dependent studies, a range of unlabeled this compound concentrations is added along with the radiolabeled substrate.[11]

  • Incubation: Incubate the plates for a predetermined time interval (e.g., 2-45 minutes) at 37°C with gentle agitation.[11][18]

  • Termination of Uptake: Stop the reaction by rapidly aspirating the incubation buffer and washing the cells three times with ice-cold DPBS to remove extracellular radiolabel.[18]

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.2 M NaOH or a commercial cell lysis reagent) to each well and incubating for a sufficient time to ensure complete lysis.[18]

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Protein Quantification: Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Express the uptake as picomoles or nanomoles of this compound per milligram of protein per unit of time. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

The following diagram outlines the workflow for a typical radiolabeled this compound uptake assay.

Riboflavin_Uptake_Assay_Workflow Start Start Cell_Culture Culture cells to confluence Start->Cell_Culture Wash_Cells Wash cells with DPBS Cell_Culture->Wash_Cells Pre_incubation Pre-incubate with/without inhibitors Wash_Cells->Pre_incubation Add_Radiolabel Add [3H]-Riboflavin Pre_incubation->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Stop_Reaction Stop reaction with ice-cold DPBS Incubate->Stop_Reaction Lyse_Cells Lyse cells Stop_Reaction->Lyse_Cells Measure_Radioactivity Measure radioactivity (LSC) Lyse_Cells->Measure_Radioactivity Protein_Assay Perform protein assay Lyse_Cells->Protein_Assay Data_Analysis Normalize data and calculate kinetics Measure_Radioactivity->Data_Analysis Protein_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radiolabeled this compound uptake assay.

Implications for Drug Development

The specific and high-affinity nature of this compound transporters makes them attractive targets for drug delivery. By conjugating drugs to this compound or its analogs, it may be possible to enhance their uptake into cells that overexpress RFVTs, such as certain types of cancer cells.[19][20] Understanding the expression patterns and functional characteristics of these transporters in both healthy and diseased tissues is crucial for the development of such targeted therapies. Furthermore, modulating the activity of RFVTs could be a therapeutic strategy for conditions associated with this compound deficiency or malabsorption.

Conclusion

The SLC52 family of this compound transporters plays a fundamental role in maintaining cellular and systemic this compound homeostasis. Their characterization has provided significant insights into the mechanisms of vitamin uptake and has opened new avenues for therapeutic intervention. This guide has summarized the current knowledge on the types, mechanisms, kinetics, and regulation of eukaryotic this compound transporters, along with the experimental protocols for their study. Continued research in this area is essential for a deeper understanding of this compound-related diseases and for the development of novel drug delivery strategies.

References

A Technical Guide to the Biological Functions of Riboflavin Derivatives Beyond FAD and FMN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse and non-canonical biological functions of riboflavin derivatives, extending beyond their traditional roles as the coenzymes Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN). This document details the activities of key derivatives, including roseoflavin (B1679541), 8-demethyl-8-aminothis compound, lumichrome (B1664701), lumiflavin (B1675435), and 7,8-didemethyl-8-hydroxy-5-deazathis compound (FO). It aims to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development in this expanding field.

Antimicrobial this compound Analogs: Roseoflavin and 8-Demethyl-8-aminothis compound

Roseoflavin (RoF) and its precursor, 8-demethyl-8-aminothis compound (AF), are natural this compound analogs produced by Streptomyces davawensis and Streptomyces cinnabarinus.[1][2] These molecules exhibit potent antimicrobial properties by targeting essential flavin-dependent pathways in bacteria.[3][4]

Mechanism of Action

The primary antimicrobial mechanism of roseoflavin involves its interaction with FMN riboswitches.[3][5] Riboswitches are non-coding RNA elements in the 5' untranslated region of messenger RNAs that regulate gene expression in response to binding specific metabolites.[5] Roseoflavin mimics FMN and binds to the FMN riboswitch aptamer, leading to the downregulation of genes involved in this compound biosynthesis and transport.[3][6] This effectively starves the bacteria of essential flavins.

Furthermore, once inside the bacterial cell, roseoflavin and 8-demethyl-8-aminothis compound can be phosphorylated by cellular kinases to form their mononucleotide derivatives, roseoflavin mononucleotide (RoFMN) and 8-demethyl-8-aminothis compound mononucleotide (AFMN).[1][4] These can then act as inactive or inhibitory cofactors for essential flavoproteins, further disrupting cellular metabolism.[1][4] In humans, flavokinase can convert both RoF and AF to their mononucleotide forms, and FAD synthetase can further adenylate RoFMN to Roseoflavin Adenine Dinucleotide (RoFAD), but not AFMN, suggesting AF may have a lower toxicity potential in humans.[4]

Quantitative Data: Binding Affinities and Enzyme Kinetics

The following tables summarize the key quantitative data related to the interaction of roseoflavin and its derivatives with their biological targets.

Table 1: Binding Affinities of this compound Analogs to FMN Riboswitches

Riboswitch SourceLigandBinding Affinity (Kd)IC50
Bacillus subtilis (ribD)Roseoflavin~100 nM[3][6]7.0 ± 0.18 µM[3]
Bacillus subtilis (ribD)This compound~3 µM[3][6]-
Bacillus subtilis (ribD)FMN~5 nM[3][6]0.4 ± 0.01 µM[3]
Streptomyces davawensis (ribB)Roseoflavin10 nM[3]-
Streptomyces davawensis (ribB)This compound50 nM[3]-
Escherichia coli (live cells)Roseoflavin-5 ± 0.64 µM[7]

Table 2: Kinetic Parameters for S. davawensis RosA Dimethyltransferase

LigandParameterValue
8-demethyl-8-amino-d-riboflavin (AF)Kd1.8 ± 0.2 µM[8][9]
S-adenosylmethionine (SAM)Kd12.0 ± 1.0 µM[8][9]
Roseoflavin (RoF)Kd0.6 ± 0.1 µM[8][9]
S-adenosylhomocysteine (SAH)Kd1.5 ± 0.2 µM[8][9]
Signaling and Biosynthetic Pathways

Roseoflavin_Biosynthesis_and_Action

Experimental Protocols

This method assesses the binding of a ligand to a riboswitch by monitoring changes in the rate of spontaneous RNA cleavage.

  • RNA Preparation: Synthesize the FMN riboswitch RNA aptamer domain via in vitro transcription from a DNA template. Purify the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

  • 5'-End Labeling: Dephosphorylate the RNA with alkaline phosphatase and then label with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: Incubate the ³²P-labeled RNA (final concentration ~2 nM) in a buffer (e.g., 50 mM Tris-HCl pH 8.3, 20 mM MgCl₂, 100 mM KCl) with varying concentrations of the ligand (e.g., roseoflavin, FMN, or this compound) for a prolonged period (e.g., 40 hours) at room temperature to allow for spontaneous cleavage.

  • Analysis: Separate the RNA fragments by high-resolution denaturing PAGE.

  • Data Interpretation: Visualize the cleavage pattern using autoradiography. Ligand binding stabilizes the RNA structure, leading to protection from cleavage in specific regions. The fraction of RNA bound can be quantified as a function of ligand concentration to determine the dissociation constant (Kd).

This technique quantifies the binding of a non-photoreactive ligand by its ability to compete with a photoreactive probe.

  • Probe and RNA Synthesis: Synthesize a photoreactive FMN analog (e.g., with a diazirine moiety) and the target FMN riboswitch RNA.

  • Competition Assay:

    • Pre-incubate the riboswitch RNA with increasing concentrations of the competitor ligand (e.g., roseoflavin).

    • Add the photoreactive FMN probe at a constant concentration.

    • Irradiate the mixture with UV light (e.g., 365 nm) to induce cross-linking of the probe to the RNA.

  • Detection and Quantification:

    • The cross-linked RNA-probe complex can be detected and quantified, for example, by attaching a fluorescent reporter molecule to the probe via a click reaction and analyzing the fluorescence intensity on a denaturing gel.

    • The decrease in the amount of cross-linked product in the presence of the competitor is used to calculate the IC₅₀ value.[7]

This compound Photodegradation Products as Signaling Molecules: Lumichrome and Lumiflavin

Lumichrome and lumiflavin are photodegradation products of this compound.[10] Recent research has unveiled their roles as signaling molecules in diverse biological systems, from plant development to bacterial communication.

Role in Plant Growth and Development

Lumichrome, secreted by rhizobial bacteria, acts as a plant growth-promoting substance at nanomolar concentrations.[6][11] It can influence various developmental processes in both monocots and dicots.[11][12]

  • Low Concentrations (5 nM): Promotes early initiation of trifoliate leaves, increases leaf area, enhances stem elongation, and stimulates root growth in certain species, leading to greater overall biomass.[11][12][13]

  • High Concentrations (50 nM): Can have inhibitory effects, such as depressing leaf development and decreasing root growth in some plants.[11][12][13]

Role in Bacterial Quorum Sensing

Lumichrome and, to a lesser extent, this compound can act as signaling molecules in bacterial quorum sensing (QS), a cell-to-cell communication mechanism.[11][14] They have been shown to activate the LasR QS receptor of Pseudomonas aeruginosa, a key regulator of virulence factor production and biofilm formation.[14][15] This suggests a potential role for these molecules in inter-kingdom signaling.

Quantitative Data: Concentration-Dependent Effects

Table 3: Effects of Lumichrome on Plant Growth and Physiology

Plant SpeciesLumichrome ConcentrationObserved Effect
Cowpea, Soybean5 nMEarly trifoliate leaf initiation, increased leaf area and biomass[11][12]
Maize, Sorghum5 nMIncreased leaf area and biomass[11][12]
Sorghum, Millet5 nMStimulated root growth[11][12]
Soybean, Cowpea50 nMDepressed leaf development[11][12]
Cowpea, Millet50 nMDecreased root development[11][12]
Bambara groundnut, Soybean, Maize10 nMDecreased stomatal conductance and leaf transpiration[11][13]
Cowpea, Lupin10 nMIncreased stomatal conductance and leaf transpiration[11][13]

Table 4: Activation of LasR Reporter by Lumichrome

Lumichrome Concentration (µM)Relative Luminescence (%)
0 (Control)0
15
525
1040
2055
5060
10061
3-oxo-C12-HSL (saturating)100

(Data adapted from a representative experiment)[16]

Signaling Pathway and Experimental Workflow

Lumichrome_Quorum_Sensing

Plant_Growth_Workflow

Experimental Protocols

This protocol outlines a general method for assessing the effect of lumichrome on seedling development.

  • Plant Material and Growth Conditions: Grow seedlings of the desired plant species (e.g., Lotus japonicus, Solanum lycopersicum) in a sterile growth medium such as vermiculite (B1170534) under controlled environmental conditions (e.g., 16-hour photoperiod).

  • Lumichrome Treatment: Prepare stock solutions of lumichrome and apply them to the plant roots at the desired final concentrations (e.g., 5 nM and 50 nM) at regular intervals (e.g., every two days). A control group should be treated with the solvent only.

  • Growth Period: Allow the plants to grow for a specified period (e.g., 5 weeks).

  • Data Collection:

    • Biomass: Harvest the plants, separate the shoots and roots, and dry them in an oven at a constant temperature (e.g., 60°C) until a constant weight is achieved to determine the dry biomass.

    • Morphological Parameters: Measure shoot length, root length, and leaf area using appropriate instruments.

    • Physiological Parameters: Measure stomatal conductance and transpiration rates using a porometer.

  • Analysis: Statistically analyze the data (e.g., using ANOVA) to determine significant differences between the treatment groups and the control.

This assay uses a bacterial reporter strain to quantify the activation of a QS receptor by a test compound.

  • Bacterial Strain and Culture Preparation: Use a reporter strain (e.g., E. coli) carrying a plasmid with a LasR-inducible promoter (e.g., lasI promoter) fused to a reporter gene (e.g., luxCDABE for luminescence or gfp for fluorescence). Grow an overnight culture of the reporter strain.

  • Assay Setup:

    • Dilute the overnight culture into fresh growth medium.

    • In a 96-well microtiter plate, add the diluted bacterial culture to wells containing different concentrations of lumichrome. Include a positive control (e.g., 3-oxo-C12-HSL) and a negative control (solvent only).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for a sufficient time to allow for reporter gene expression.

  • Measurement: Measure the reporter signal (luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Normalize the reporter signal to cell density (OD₆₀₀) and plot the response as a function of lumichrome concentration to determine the activation profile.

Coenzyme F420 and its Precursor 7,8-didemethyl-8-hydroxy-5-deazathis compound (FO)

Coenzyme F420 is a deazaflavin cofactor involved in a variety of redox reactions, particularly in methanogenesis and the metabolism of certain bacteria, including Mycobacterium tuberculosis.[13] Its chromophoric core is 7,8-didemethyl-8-hydroxy-5-deazathis compound (FO).[13]

Biosynthesis of FO and Coenzyme F420

The biosynthesis of FO is a complex enzymatic process. In Mycobacterium smegmatis, a bifunctional enzyme, FbiC, catalyzes the formation of FO.[13] In other organisms, such as the archaeon Methanocaldococcus jannaschii, this process is carried out by two separate proteins, CofG and CofH.[13] Following its synthesis, FO is further modified by the addition of a phospho-lacto-glutamyl tail to form the mature coenzyme F420.[17]

Quantitative Data: Enzyme Kinetics

Table 5: Kinetic Parameters of F420-Dependent Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)
FDR-MhaF4201.1 ± 0.110.3 ± 0.3
FDR-MhaFOP1.9 ± 0.20.9 ± 0.03
TfuFNOF4201.4 ± 0.1224 ± 4
TfuFNOFOP3.0 ± 0.324 ± 0.5

(Data from a study using an unnatural cofactor, FOP, for comparison)[18]

Biosynthetic Pathway

F420_Biosynthesis

Experimental Protocols

This protocol allows for the study of the enzymatic synthesis of FO in a controlled, cell-free environment.

  • Enzyme Expression and Purification: Overexpress and purify the necessary enzymes (e.g., FbiC from M. smegmatis or CofG and CofH from M. jannaschii) using standard molecular biology techniques.

  • Reaction Mixture Preparation: In a reaction vessel, combine the purified enzymes with the required substrates: a pyrimidine (B1678525) intermediate from the this compound biosynthetic pathway and 4-hydroxyphenylpyruvate. Also include necessary cofactors such as S-adenosylmethionine (SAM), Fe²⁺, sulfide, and a reducing agent like dithionite, as a radical SAM mechanism is proposed.[13]

  • Incubation: Incubate the reaction mixture under anaerobic conditions at the optimal temperature for the enzymes.

  • Product Detection and Quantification:

    • Stop the reaction at various time points.

    • Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to separate the product (FO) from the substrates.

    • Quantify the amount of FO produced by comparing its peak area to that of a known standard.

  • Enzyme Kinetics: By varying the substrate concentrations and measuring the initial reaction rates, kinetic parameters such as Km and kcat can be determined.

Conclusion

The study of this compound derivatives beyond their classical roles as FAD and FMN is a rapidly evolving field with significant implications for microbiology, plant science, and drug development. The antimicrobial properties of roseoflavin, the signaling activities of lumichrome, and the unique biochemistry of coenzyme F420 highlight the remarkable functional diversity of these flavin-related molecules. The quantitative data, detailed protocols, and pathway diagrams presented in this guide are intended to provide a solid foundation for researchers to further investigate these non-canonical functions and to leverage this knowledge in the development of novel therapeutic agents and agricultural solutions.

References

The Dawn of Vitamin B2: A Technical Chronicle of the Discovery, Isolation, and Characterization of Riboflavin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal moments and methodologies that led to the discovery, isolation, and characterization of riboflavin, also known as vitamin B2. From its initial observation as a fluorescent pigment in milk to its chemical synthesis and confirmation as an essential nutrient, this document provides a comprehensive overview for the scientific community.

A Historical Overture: The Unraveling of "Lactochrome"

The story of this compound begins in 1879 when English chemist Alexander Wynter Blyth observed a water-soluble substance in cow's milk whey that emitted a peculiar yellow-green fluorescence under light. He named this pigment "lactochrome," though its biological significance remained unknown for several decades.[1][2][3][4]

It wasn't until the early 20th century, with the burgeoning interest in "accessory food factors," that the scientific community began to piece together the puzzle of what would later be classified as B vitamins. Researchers noted that a heat-stable component of the "vitamin B" complex was essential for animal growth.[3][4][5] This set the stage for a race to isolate and identify this crucial substance.

In the early 1930s, several research groups were hot on the trail. In 1933, the team of Richard Kuhn, Paul Gyorgy, and Theodor Wagner-Jauregg successfully isolated a yellow, fluorescent growth factor from egg white, which they named "ovoflavin."[6] Shortly thereafter, they isolated a similar substance from milk, terming it "lactoflavin."[7] Through meticulous comparison, it was soon established that these were, in fact, the same compound.[5] By 1934, Kuhn's group had elucidated the chemical structure of the molecule and successfully synthesized it, solidifying its identity.[5] The name "this compound" was formally adopted, derived from its ribityl side chain and its characteristic yellow color (from the Latin flavus).

The final piece of the puzzle fell into place in 1939 when studies confirmed that this compound is essential for human health, marking the culmination of decades of scientific inquiry.[3][4]

Physicochemical Characteristics of this compound

The early characterization of this compound involved determining its fundamental chemical and physical properties. These data were crucial for its identification and subsequent synthesis.

PropertyValue
Chemical Formula C₁₇H₂₀N₄O₆
Molar Mass 376.36 g/mol
Appearance Yellow to orange-yellow crystalline powder
Melting Point Approximately 290 °C (with decomposition)
Solubility Slightly soluble in water (approx. 10-13 mg/100 mL). More soluble in dilute alkaline solutions, but unstable under these conditions.
UV-Vis Absorption Maxima (in water, pH 7) ~223 nm, ~267 nm, ~375 nm, ~445 nm
Fluorescence Emission Maximum ~525-530 nm (when excited at ~450 nm)

Table 1: Physicochemical Properties of this compound

Spectroscopic Properties

The distinct spectroscopic properties of this compound were instrumental in its discovery and quantification. Its strong absorption in the visible region gives it its yellow color, and its intense fluorescence was a key marker used during its isolation.

pHBuffer Systemλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
3.02Citric Acid44012,091
5.03Citric Acid44011,773
6.03Citric Acid44012,364
7.36Phosphate-Saline44013,115
7.52Sodium Borate44012,545
9.80Sodium Borate4409,364

Table 2: Molar Absorptivity of this compound at 440 nm at Various pH Values. [2][7][8][9]

Key Experimental Protocols

The following sections detail the methodologies that were pivotal in the historical isolation and characterization of this compound.

Isolation of Lactoflavin from Milk (Adapted from the work of Kuhn, Gyorgy, and Wagner-Jauregg, 1933)

The isolation of what was then called "lactoflavin" from milk was a monumental undertaking, requiring vast quantities of starting material.

Protocol:

  • Initial Processing: Begin with a large volume of whey, the liquid remaining after milk has been curdled and strained.

  • Adsorption: Acidify the whey and add a suitable adsorbent material, such as fuller's earth, to bind the lactoflavin.

  • Elution: The lactoflavin is then eluted (released) from the adsorbent using a pyridine-methanol-water-acetic acid mixture.

  • Purification: The eluted solution, rich in lactoflavin, undergoes a series of purification steps. While the original papers describe a complex process, modern adaptations would likely involve chromatographic techniques. The historical accounts emphasize the difficulty of this step.

  • Crystallization: The purified lactoflavin is then crystallized from an aqueous solution. The resulting yellow-orange crystals are collected and dried.

Chemical Synthesis of this compound (Kuhn, 1934)

Richard Kuhn's synthesis of this compound in 1934 was a landmark achievement that confirmed its structure.

Protocol Overview:

The synthesis involved the condensation of 1-D-ribamine with 3,4-dimethyl-6-carboxy-isoalloxazine. The complexity of this multi-step synthesis highlighted the intricate structure of the molecule. Paul Karrer also independently synthesized this compound in 1935.[1][10]

The Rat Growth Bioassay (Developed by Paul Gyorgy)

This biological assay was crucial for identifying and quantifying the activity of vitamin B2.[11][12][13][14][15]

Protocol:

  • Animal Model: Young rats are fed a specially formulated diet deficient in vitamin B2 but containing all other essential nutrients.

  • Growth Monitoring: The rats' growth will plateau or decline due to the vitamin deficiency.

  • Supplementation: The test substance (e.g., a milk extract or a purified compound) is then administered to the rats.

  • Observation: A resumption of growth in the rats is indicative of the presence of vitamin B2. The rate of growth can be used to quantify the amount of the vitamin in the test substance.

Fluorometric Analysis

The inherent fluorescence of this compound provided a sensitive method for its detection and quantification.[4][16][17][18][19]

Protocol:

  • Sample Preparation: The sample containing this compound is dissolved in a suitable solvent, often a slightly acidic buffer to enhance fluorescence.

  • Excitation: The solution is excited with light at a wavelength corresponding to one of this compound's absorption maxima, typically around 440-450 nm.

  • Emission Measurement: The intensity of the emitted fluorescent light is measured at its maximum, around 525-530 nm.

  • Quantification: The fluorescence intensity is proportional to the concentration of this compound. A standard curve is generated using solutions of known this compound concentrations to quantify the amount in the unknown sample.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key workflows and biological pathways related to this compound.

Riboflavin_Isolation_Workflow cluster_Isolation Isolation from Natural Sources (e.g., Milk) Whey Whey Adsorption Adsorption Whey->Adsorption Acidification, Fuller's Earth Elution Elution Adsorption->Elution Pyridine/Methanol Mixture Purification Purification Elution->Purification Crystallization Crystallization Purification->Crystallization Lactoflavin_Crystals Lactoflavin (this compound Crystals) Crystallization->Lactoflavin_Crystals

Figure 1: Simplified workflow for the historical isolation of lactoflavin (this compound) from milk.

Riboflavin_Characterization_Workflow cluster_Characterization Characterization and Confirmation Isolated_Lactoflavin Isolated Lactoflavin Rat_Bioassay Rat Growth Bioassay Isolated_Lactoflavin->Rat_Bioassay Growth Promotion Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) Isolated_Lactoflavin->Spectroscopy Physicochemical Properties Structure_Confirmed This compound Structure Confirmed Rat_Bioassay->Structure_Confirmed Chemical_Synthesis Chemical Synthesis Spectroscopy->Chemical_Synthesis Structural Clues Chemical_Synthesis->Structure_Confirmed

Figure 2: Logical workflow for the characterization and structural confirmation of this compound.

FAD_FMN_Biosynthesis cluster_Biosynthesis Biosynthesis of FMN and FAD This compound This compound FMN Flavin Mononucleotide (FMN) This compound->FMN this compound Kinase (ATP -> ADP) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase (ATP -> PPi)

Figure 3: The metabolic pathway for the conversion of this compound to its active coenzyme forms, FMN and FAD.[1][20][21]

Conclusion

The journey to uncover the identity and importance of this compound is a testament to the power of interdisciplinary scientific investigation. From the initial observations of a curious chemist to the rigorous experiments of biochemists and physiologists, the story of this compound's discovery highlights a pivotal era in nutritional science. The methodologies developed during this period, though rudimentary by today's standards, laid the groundwork for modern vitamin analysis and our understanding of the vital role of micronutrients in human health. This guide serves as a technical reference to these foundational discoveries and experimental approaches for today's researchers and scientists.

References

A Deep Dive into Flavin-Based Coenzymes: A Technical Guide to Riboflavin, FMN, and FAD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional differences between riboflavin (Vitamin B2) and its biologically active coenzyme forms, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). This document delves into their distinct chemical properties, metabolic roles, and the experimental methodologies used for their study, offering a valuable resource for professionals in life sciences and drug development.

Structural and Physicochemical Distinctions

This compound is the precursor to FMN and FAD, and their structural differences underpin their distinct roles in cellular metabolism. This compound consists of a tricyclic isoalloxazine ring attached to a ribitol (B610474) side chain.[1][2] The conversion to its active forms involves enzymatic modifications of this ribityl chain.[2]

Biosynthesis:

  • This compound to FMN: The enzyme this compound kinase (flavokinase) catalyzes the ATP-dependent phosphorylation of the terminal hydroxyl group of the ribityl side chain of this compound, yielding FMN.[2][3]

  • FMN to FAD: FAD synthetase (FMN adenylyltransferase) then catalyzes the transfer of an adenylyl group from another ATP molecule to FMN, forming FAD.[2]

These structural modifications, particularly the addition of the phosphate (B84403) group in FMN and the adenosine (B11128) diphosphate (B83284) moiety in FAD, significantly alter the molecules' size, charge, and binding affinities to apoenzymes.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative differences between this compound, FMN, and FAD.

PropertyThis compoundFlavin Mononucleotide (FMN)Flavin Adenine Dinucleotide (FAD)
Molecular Formula C₁₇H₂₀N₄O₆C₁₇H₂₁N₄O₉PC₂₇H₃₃N₉O₁₅P₂
Molecular Weight ( g/mol ) 376.37[6]456.34[7]829.51 (anhydrous basis)[8]
Spectral Properties (in aqueous solution, pH ~7)This compoundFlavin Mononucleotide (FMN)Flavin Adenine Dinucleotide (FAD)
λmax 1 (nm) ~267~267~265
ε at λmax 1 (M⁻¹cm⁻¹) ~31,600[9]~28,500~36,000
λmax 2 (nm) ~374~373~375
ε at λmax 2 (M⁻¹cm⁻¹) ~10,300[9]~10,400~9,000
λmax 3 (nm) ~445~446~450
ε at λmax 3 (M⁻¹cm⁻¹) ~12,500[10]~12,500[10]~11,300[11]
Redox PropertiesValue
Standard Redox Potential (E°') of flavin moiety (free) ~ -0.22 V (for the two-electron transfer)

Functional Divergence in Metabolism

While all three molecules share the redox-active isoalloxazine ring, their functional roles are distinct. This compound itself is not biologically active and serves primarily as a precursor.[2] FMN and FAD, however, are crucial coenzymes for a vast array of oxidoreductases known as flavoproteins.[2]

Key Functional Roles:

  • FMN:

    • A key component of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, where it accepts electrons from NADH.[12]

    • Acts as a prosthetic group for various oxidases and dehydrogenases.

  • FAD:

    • A prosthetic group for enzymes in the citric acid cycle, such as succinate (B1194679) dehydrogenase (Complex II of the electron transport chain).

    • Essential for fatty acid β-oxidation through its role in acyl-CoA dehydrogenases.

    • Involved in DNA repair, folate metabolism, and the synthesis of other vitamins.[6]

The choice of FMN or FAD as a cofactor by a particular enzyme is determined by the specific structural and electronic requirements of the enzyme's active site.

Signaling Pathways and Logical Relationships

The biosynthesis of FMN and FAD from this compound is a fundamental metabolic pathway.

This compound to FAD Biosynthesis This compound This compound (Vitamin B2) Enzyme1 This compound Kinase (Flavokinase) This compound->Enzyme1 FMN Flavin Mononucleotide (FMN) Enzyme2 FAD Synthetase FMN->Enzyme2 FAD Flavin Adenine Dinucleotide (FAD) ATP1 ATP ATP1->Enzyme1 ADP1 ADP ATP2 ATP ATP2->Enzyme2 PPi PPi Enzyme1->FMN Enzyme1->ADP1 Enzyme2->FAD Enzyme2->PPi

Biosynthesis of FMN and FAD from this compound.

FMN and FAD play critical roles as electron carriers in the mitochondrial electron transport chain.

Electron Transport Chain Roles cluster_complex1 Complex I cluster_complex2 Complex II NADH NADH FMN FMN NADH->FMN 2e- FeS1 Fe-S clusters FMN->FeS1 e- CoQ Coenzyme Q FeS1->CoQ Succinate Succinate FAD FAD Succinate->FAD 2e- FeS2 Fe-S clusters FAD->FeS2 e- FeS2->CoQ

Roles of FMN and FAD in the Electron Transport Chain.

Experimental Protocols

Accurate quantification and analysis of this compound, FMN, and FAD are essential for research and clinical applications. Below are detailed methodologies for their separation and for assaying the activity of their biosynthetic enzymes.

HPLC Method for Simultaneous Quantification of this compound, FMN, and FAD

This protocol is adapted from established methods for the analysis of flavins in biological samples.[13][14][15]

Objective: To separate and quantify this compound, FMN, and FAD in a sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) buffer, pH 6.0.[13]

  • Mobile Phase B: Methanol.[13]

  • Standards of this compound, FMN, and FAD.

  • Sample extraction solution (e.g., trichloroacetic acid or perchloric acid for deproteinization).[16]

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., plasma, cell culture media), deproteinize by adding an equal volume of ice-cold 10% trichloroacetic acid.[16]

    • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 0.6 mL/min.[13]

    • Injection Volume: 20 µL.

    • Gradient Elution: [13]

      • 0-7 min: 15% B

      • 7-12 min: Linear gradient to 18% B

      • 12-15 min: Linear gradient to 35% B

      • 15-18 min: Linear gradient to 50% B

      • Follow with a wash cycle with 100% B and re-equilibration with 15% B.

    • Fluorescence Detection: Excitation at 445 nm and emission at 525 nm.

  • Quantification:

    • Generate a standard curve for each analyte by injecting known concentrations.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

HPLC Workflow start Start: Biological Sample step1 Deproteinization (e.g., TCA) start->step1 step2 Centrifugation step1->step2 step3 Supernatant Filtration step2->step3 step4 HPLC Injection (C18 Column) step3->step4 step5 Gradient Elution step4->step5 step6 Fluorescence Detection (Ex: 445 nm, Em: 525 nm) step5->step6 end Quantification step6->end

Workflow for HPLC analysis of flavins.

Capillary Electrophoresis Method for Flavin Analysis

This protocol provides an alternative high-resolution separation technique.[17][18]

Objective: To separate and quantify this compound, FMN, and FAD using capillary electrophoresis.

Materials:

  • Capillary Electrophoresis (CE) system with a laser-induced fluorescence (LIF) detector.

  • Uncoated fused-silica capillary.

  • Running Buffer: Borate buffer (e.g., 20 mM, pH 9.0) containing 50 mmol/L sodium dodecyl sulfate (B86663) (SDS).[17]

  • Sample preparation reagents as in the HPLC protocol.

Procedure:

  • Sample Preparation: Prepare samples as described for the HPLC method.

  • CE Conditions:

    • Capillary: 50 µm internal diameter, effective length of 50 cm.

    • Voltage: 25 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • LIF Detection: Excitation with an argon ion laser at 488 nm, emission detection at 520 nm.[17]

  • Quantification: Similar to HPLC, use standard curves for each flavin to quantify the amounts in the samples.

This compound Kinase (Flavokinase) Activity Assay

This assay measures the conversion of this compound to FMN.[19]

Objective: To determine the enzymatic activity of this compound kinase.

Materials:

  • Spectrofluorometer.

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.[19]

  • Substrate Solutions: 1 mM this compound, 10 mM ATP.

  • Enzyme preparation (purified or cell lysate).

Procedure:

  • Reaction Setup:

    • In a cuvette, prepare a reaction mixture containing reaction buffer, 10 µM this compound, and 5 mM ATP.[19]

  • Initiate Reaction: Add the enzyme preparation to the cuvette to start the reaction.

  • Measurement:

    • Monitor the decrease in this compound fluorescence over time at an excitation wavelength of 450 nm and an emission wavelength of 525 nm.[19]

    • The rate of fluorescence decrease is proportional to the enzyme activity.

  • Calculation: Calculate the specific activity based on the rate of FMN production, using a standard curve if necessary.

FAD Synthetase Activity Assay

This assay measures the formation of FAD from FMN and ATP.[19]

Objective: To determine the enzymatic activity of FAD synthetase.

Materials:

  • HPLC system as described in section 4.1.

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.[19]

  • Substrate Solutions: 10 mM FMN, 10 mM ATP.

  • Enzyme preparation.

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing reaction buffer, 1 mM FMN, and 5 mM ATP.[19]

  • Initiate Reaction: Add the enzyme preparation and incubate at 37°C.

  • Time Points: At various time intervals, take aliquots of the reaction mixture and stop the reaction by adding an equal volume of 10% trichloroacetic acid.

  • Analysis:

    • Centrifuge the stopped reactions to pellet precipitated protein.

    • Analyze the supernatant by HPLC as described in section 4.1 to separate and quantify FMN and FAD.

  • Calculation: Determine the rate of FAD formation to calculate the enzyme activity.

Conclusion

This compound, FMN, and FAD are structurally and functionally intertwined, yet distinct, molecules that are fundamental to cellular metabolism. Understanding their unique properties and the methodologies to study them is crucial for advancing research in biochemistry, nutrition, and drug development. This guide provides a foundational resource for professionals working with these essential flavin compounds.

References

The Evolutionary Tapestry of Riboflavin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The riboflavin (vitamin B2) biosynthetic pathway is a fundamental metabolic process essential for a vast array of life forms, yet conspicuously absent in others, including humans. This dichotomy underscores its profound evolutionary significance and presents a compelling target for antimicrobial and antifungal drug development. This technical guide provides a comprehensive overview of the evolutionary landscape of this pathway, detailing its distribution, enzymatic variations, and regulatory mechanisms across different domains of life. We present a consolidation of quantitative data on enzyme kinetics, detailed experimental protocols for key investigative techniques, and visual representations of the pathway and associated workflows to serve as a critical resource for researchers in the field.

Introduction: An Essential Pathway with a Dichotomous Existence

This compound is the precursor to the essential flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are indispensable for a multitude of redox reactions central to metabolism.[1] While most bacteria, archaea, fungi, and plants can synthesize this compound de novo, animals have lost this capability and must obtain it from their diet.[2] This evolutionary divergence makes the this compound biosynthetic pathway an attractive target for the development of selective antimicrobial agents, as inhibiting this pathway would be detrimental to pathogens while leaving the host unharmed.[3] Understanding the evolutionary nuances of this pathway is therefore crucial for exploiting its therapeutic potential.

The Core Biosynthetic Pathway: A Conserved Blueprint with Evolutionary Variations

The biosynthesis of this compound proceeds from one molecule of guanosine (B1672433) triphosphate (GTP) and two molecules of ribulose 5-phosphate through a series of enzymatic reactions. While the overall pathway is conserved, significant variations exist in the enzymes and the sequence of reactions, particularly in the early steps, across different kingdoms of life.[2]

The canonical pathway can be broadly divided into two branches that converge for the final steps:

  • The Pyrimidine (B1678525) Branch (GTP-derived): This branch converts GTP to 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.

  • The Butanone Branch (Ribulose 5-phosphate-derived): This branch forms 3,4-dihydroxy-2-butanone 4-phosphate from ribulose 5-phosphate.

These two intermediates are then condensed by lumazine (B192210) synthase, and the final step is catalyzed by this compound synthase.

Riboflavin_Biosynthesis_Pathway cluster_caption Core this compound Biosynthetic Pathway GTP Guanosine Triphosphate (GTP) GCHII GTP Cyclohydrolase II (RibA/RIB1) GTP->GCHII Ru5P Ribulose 5-phosphate DHBPS 3,4-dihydroxy-2-butanone 4-phosphate synthase (RibB/RIB3) Ru5P->DHBPS DARPP 2,5-diamino-6-ribosylamino- 4(3H)-pyrimidinone 5'-phosphate Reductase_Deaminase Reductase/Deaminase (RibD/RIB7, RIB2) DARPP->Reductase_Deaminase ARP 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione LS Lumazine Synthase (RibH/RIB4) ARP->LS DHBP 3,4-dihydroxy-2-butanone 4-phosphate DHBP->LS Lumazine 6,7-dimethyl-8-ribityllumazine RS This compound Synthase (RibE/RIB5) Lumazine->RS This compound This compound GCHII->DARPP Reductase_Deaminase->ARP DHBPS->DHBP LS->Lumazine RS->ARP recycled RS->this compound caption_node A simplified diagram of the core enzymatic steps in this compound synthesis.

Caption: Core this compound Biosynthetic Pathway.

Evolutionary Divergence Across the Kingdoms of Life

Bacteria

In bacteria, the genes encoding the this compound biosynthesis enzymes are often organized in a rib operon, allowing for coordinated regulation. A notable feature in many bacteria is the presence of bifunctional enzymes. For instance, in Bacillus subtilis, the RibA protein exhibits both GTP cyclohydrolase II and 3,4-dihydroxy-2-butanone 4-phosphate synthase activities. The regulation of this pathway in bacteria is frequently controlled by a riboswitch, a structured non-coding RNA element in the 5' untranslated region of the rib operon mRNA that binds directly to FMN, leading to transcriptional attenuation when flavin levels are high.

Archaea

The this compound biosynthetic pathway in archaea displays unique characteristics. For example, the archaeal this compound synthase is a pentamer, in contrast to the trimeric form found in bacteria and eukaryotes. Furthermore, some archaea possess a eubacterial-type this compound synthase, suggesting instances of horizontal gene transfer during evolution.

Fungi

In fungi, such as Saccharomyces cerevisiae and the industrial this compound producer Ashbya gossypii, the RIB genes are not typically clustered in an operon. The order of the initial enzymatic reactions in the pyrimidine branch is reversed compared to bacteria. The regulation of the pathway is also distinct, with some yeasts, like Candida famata, exhibiting regulation by iron availability.

Plants

In plants, the this compound biosynthesis pathway is localized in the plastids. Similar to some bacteria, plants also possess bifunctional enzymes. For example, in Arabidopsis thaliana, one of the GTP cyclohydrolase II isoforms is fused with 3,4-dihydroxy-2-butanone 4-phosphate synthase.

Quantitative Data on Key Enzymes

The efficiency and kinetics of the enzymes in the this compound biosynthetic pathway vary across different organisms. This section provides a comparative summary of the available kinetic data for the key enzymes.

Table 1: Kinetic Parameters of GTP Cyclohydrolase II (RibA/RIB1)

OrganismSubstrateKm (µM)Vmax or kcatReference
Escherichia coliGTP120.064 s-1 (kcat)[4]
Nocardiopsis flavescensGTP160.11 ± 26.81-[5]

Table 2: Kinetic Parameters of 3,4-dihydroxy-2-butanone 4-phosphate synthase (RibB/RIB3)

OrganismSubstrateKm (µM)Vmax or kcatReference
Salmonella entericaRibulose 5-phosphate116199 nmol min-1 mg-1[2]
Vibrio choleraeD-ribulose 5-phosphate--[6]

Table 3: Kinetic Parameters of Lumazine Synthase (RibH/RIB4)

OrganismSubstrateKm (µM)Vmax or kcatReference
Bacillus subtilis5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione512,000 nmol mg-1 h-1[1]
Bacillus subtilis(3S)-3,4-dihydroxy-2-butanone 4-phosphate13012,000 nmol mg-1 h-1[1]
Aquifex aeolicus---[7]

Table 4: Kinetic Parameters of this compound Synthase (RibE/RIB5)

OrganismSubstrateKm (µM)Ki (µM)Reference
Escherichia coli6,7-dimethyl-8-ribityllumazine--[8]
General9-D-ribityl-1,3,7-trihydropurine-2,6,8-trione (inhibitor)-0.61[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthetic pathway.

Enzyme Activity Assays

Enzyme_Assay_Workflow cluster_caption General Enzyme Assay Workflow start Start recombinant_protein Purified Recombinant Enzyme start->recombinant_protein substrate_prep Substrate Preparation start->substrate_prep reaction_setup Incubate Enzyme, Substrate, and Buffer at Optimal Temperature and pH recombinant_protein->reaction_setup substrate_prep->reaction_setup quenching Stop Reaction (e.g., acid, heat) reaction_setup->quenching analysis Quantify Product Formation (e.g., HPLC, Spectrophotometry) quenching->analysis data_analysis Calculate Kinetic Parameters (Km, Vmax) analysis->data_analysis end End data_analysis->end caption_node A generalized workflow for determining enzyme kinetics.

Caption: General Enzyme Assay Workflow.

5.1.1. GTP Cyclohydrolase II Assay

This assay measures the conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.8), 5 mM MgCl₂, 2.5 mM dithiothreitol, and the purified GTP cyclohydrolase II enzyme.

  • Initiation: Start the reaction by adding 1 mM GTP.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution containing 1% diacetyl and 15% trichloroacetic acid.

  • Derivatization: Incubate at 37°C for 70 minutes to allow for the formation of a fluorescent derivative.

  • Quantification: Analyze the fluorescent product using reverse-phase HPLC with a fluorescence detector.

5.1.2. Lumazine Synthase Assay

This assay measures the formation of 6,7-dimethyl-8-ribityllumazine.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., phosphate (B84403) buffer, pH 7.0), 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, and purified lumazine synthase.

  • Initiation: Start the reaction by adding 3,4-dihydroxy-2-butanone 4-phosphate.

  • Monitoring: Continuously monitor the increase in fluorescence (excitation at ~408 nm, emission at ~490 nm) due to the formation of 6,7-dimethyl-8-ribityllumazine.

  • Calculation: Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

Recombinant Protein Expression and Purification

This protocol describes the general steps for producing and purifying enzymes of the this compound pathway for in vitro studies.

  • Cloning: Clone the gene encoding the target enzyme into a suitable expression vector (e.g., pET vector for E. coli) with an affinity tag (e.g., His-tag).

  • Transformation: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

  • Expression: Grow the transformed cells to a suitable optical density and induce protein expression (e.g., with IPTG).

  • Cell Lysis: Harvest the cells and lyse them using methods such as sonication or a French press.

  • Affinity Chromatography: Purify the target protein from the cell lysate using a resin that specifically binds to the affinity tag (e.g., Ni-NTA resin for His-tagged proteins).

  • Washing: Wash the resin to remove non-specifically bound proteins.

  • Elution: Elute the target protein from the resin using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).

  • Further Purification (Optional): If necessary, perform additional purification steps like size-exclusion chromatography to achieve higher purity.[10][11][12]

Gene Knockout Using CRISPR/Cas9 in E. coli**

This protocol outlines the steps for creating a gene knockout of a this compound biosynthesis gene in E. coli.[13][14]

  • Guide RNA Design: Design a specific guide RNA (gRNA) targeting the gene of interest.

  • Plasmid Construction: Clone the gRNA sequence into a CRISPR/Cas9 expression plasmid.

  • Donor DNA Preparation: Prepare a donor DNA template containing the desired deletion or modification flanked by homology arms corresponding to the regions upstream and downstream of the target gene.

  • Transformation: Co-transform the CRISPR/Cas9 plasmid and the donor DNA into E. coli cells expressing the λ-Red recombinase system.

  • Selection and Screening: Select for transformed cells and screen for colonies with the desired gene knockout using PCR and DNA sequencing.

CRISPR_Knockout_Workflow cluster_caption CRISPR/Cas9 Gene Knockout Workflow start Start gRNA_design Design gRNA targeting gene start->gRNA_design donor_DNA Prepare donor DNA with homology arms start->donor_DNA plasmid_construction Clone gRNA into Cas9 plasmid gRNA_design->plasmid_construction transformation Co-transform plasmid and donor DNA into E. coli with λ-Red plasmid_construction->transformation donor_DNA->transformation selection Select for transformants and screen for knockouts transformation->selection verification Verify knockout by PCR and sequencing selection->verification end End verification->end caption_node A simplified workflow for gene knockout using CRISPR/Cas9.

References

The Crossroads of Metabolism: A Technical Guide to Riboflavin's Role in the Activation and Function of B-Complex Vitamins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive examination of the critical interdependencies between riboflavin (vitamin B2) and the metabolic pathways of vitamins B6, B9 (folate), and B12. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the biochemical mechanisms governed by this compound-derived cofactors, offering crucial insights for nutritional science and therapeutic development.

This compound is the precursor to the essential flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). These molecules act as indispensable catalysts in a vast array of redox reactions, including the metabolic activation and function of several other B vitamins. Deficiencies or insufficiencies in this compound can cascade, leading to functional deficiencies of other vitamins, thereby disrupting critical physiological processes. This guide details these intricate relationships, presenting quantitative data, experimental methodologies, and pathway visualizations to elucidate the central role of this compound in B-vitamin synergy.

This compound and Vitamin B6 Metabolism: The FMN-Dependent Activation Pathway

The conversion of vitamin B6 (pyridoxine, pyridoxamine, and pyridoxal) to its biologically active form, pyridoxal (B1214274) 5'-phosphate (PLP), is a critical step for its function as a cofactor in over 140 enzymatic reactions, primarily in amino acid metabolism. This activation is critically dependent on this compound.

The key enzyme in this pathway is Pyridoxine (B80251) 5'-phosphate oxidase (PNPO) , which catalyzes the final, rate-limiting step in the synthesis of PLP.[1] PNPO is an FMN-dependent enzyme, meaning it requires FMN as a cofactor to function.[2] A deficiency in this compound can lead to reduced FMN availability, thereby impairing PNPO activity and resulting in a functional vitamin B6 deficiency, even with adequate B6 intake.

Quantitative Analysis of this compound-B6 Interdependence

Clinical studies have demonstrated a significant association between this compound status and plasma PLP concentrations. Improved this compound status, as measured by the erythrocyte glutathione (B108866) reductase activation coefficient (EGRac), leads to a significant increase in plasma PLP levels.[3]

ParameterEnzymeSpeciesSubstrateK_m_ (µM)k_cat_ (s⁻¹)Source(s)
Enzyme Kinetics Pyridoxine 5'-phosphate Oxidase (PNPO)HumanPyridoxine 5'-phosphate (PNP)low µM range~0.2[2]
HumanPyridoxamine 5'-phosphate (PMP)low µM range~0.2[2]
E. coliPyridoxine 5'-phosphate (PNP)20.76[4][5]
E. coliPyridoxamine 5'-phosphate (PMP)1051.72[4][5]
Study Population & InterventionBaseline this compound Status (EGRac)Change in this compound Status (EGRac)Baseline Plasma PLP (nmol/L)Change in Plasma PLP (nmol/L)Source(s)
Women with suboptimal this compound statusDeficient (EGRac ≥1.40)-54.0-[3][6]
Suboptimal (EGRac 1.27-1.39)-56.1-[3][6]
Adequate (EGRac ≤1.26)-135.0-[3][6]
Adults with MTHFR 677TT genotype receiving 1.6 mg/day this compound for 12 weeksSuboptimalSignificant improvement~16.1 (homocysteine)-[7][8]
Experimental Protocols

PNPO activity can be determined by monitoring the formation of the aldimine product of PLP with Tris buffer at 414 nm. The assay is typically conducted at 37°C in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.6) containing 2-mercaptoethanol. The reaction is initiated by the addition of the enzyme to a mixture containing the substrate (PNP or PMP). Kinetic constants (K_m_ and k_cat_) are determined by measuring initial velocities at varying substrate concentrations.

Plasma PLP is a common biomarker for vitamin B6 status and can be quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. Commercial fluorometric assay kits are also available, where PLP reacts with a PLP-dependent enzyme, leading to a product that generates a fluorescent signal.[9][10][11]

Signaling Pathways and Workflows

Riboflavin_B6_Metabolism This compound's Role in Vitamin B6 Activation This compound This compound (B2) FMN Flavin Mononucleotide (FMN) This compound->FMN this compound Kinase PNPO Pyridoxine-5'-Phosphate Oxidase (PNPO) FMN->PNPO VitaminB6 Vitamin B6 (Pyridoxine, Pyridoxamine) PNP_PMP Pyridoxine-5-P Pyridoxamine-5-P VitaminB6->PNP_PMP Kinase PLP Pyridoxal-5-Phosphate (PLP) (Active B6) PNP_PMP->PLP O2 -> H2O2 AminoAcid_Metabolism Amino Acid Metabolism PLP->AminoAcid_Metabolism Cofactor for >140 enzymes PNPO->PNP_PMP Riboflavin_Folate_Metabolism This compound's Role in Folate Metabolism and Homocysteine Remethylation cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Homocysteine Homocysteine MethylTHF->Homocysteine Methyl Donation Methionine Methionine Homocysteine->Methionine Methionine Synthase This compound This compound (B2) FAD Flavin Adenine Dinucleotide (FAD) This compound->FAD MTHFR MTHFR FAD->MTHFR Cofactor MTHFR->MethyleneTHF VitaminB12 Vitamin B12 (Cobalamin) VitaminB12->Homocysteine Cofactor for Methionine Synthase Integrated_B_Vitamin_Metabolism Integrated this compound-Dependent B-Vitamin Network cluster_b6 B6 Metabolism cluster_folate_met Folate & Methionine Cycles cluster_b12 B12 Reactivation This compound This compound (B2) FMN FMN This compound->FMN FAD FAD This compound->FAD PNPO PNPO FMN->PNPO MTRR MTRR FMN->MTRR MTHFR MTHFR FAD->MTHFR FAD->MTRR B6_inactive Inactive B6 PLP Active B6 (PLP) B6_inactive->PLP PNPO MethyleneTHF 5,10-Methylene-THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR Homocysteine Homocysteine MethylTHF->Homocysteine Methyl Donation Methionine Methionine Homocysteine->Methionine MTR MTR Methionine Synthase MTR_inactive Inactive MTR (Cob(II)alamin) MTR_inactive->MTR MTRR

References

Methodological & Application

Application Note: Quantification of Riboflavin (Vitamin B2) Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of riboflavin (Vitamin B2). This compound is a water-soluble vitamin essential for various metabolic processes.[1] Accurate quantification is crucial for quality control in pharmaceutical formulations, fortified foods, and clinical research.[2] The described reversed-phase HPLC (RP-HPLC) method utilizes a C18 column with UV or fluorescence detection, providing high sensitivity and specificity.[2][3] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, intended for researchers, scientists, and professionals in drug development and food science.

Introduction

This compound, also known as Vitamin B2, is a precursor for the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are vital for oxidation-reduction reactions in metabolic pathways.[1] Given its importance and widespread use as a supplement and food additive, a validated analytical method is necessary to ensure product quality and dosage accuracy.[4] HPLC is considered the gold standard for this compound analysis due to its ability to separate this compound from its derivatives and other interfering compounds in complex matrices.[2] This protocol describes an isocratic RP-HPLC method that is simple, rapid, and specific for this compound quantification.

Experimental Protocol

  • This compound (USP Reference Standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (B52724) (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Acetic Acid (Glacial, ACS Grade)

  • Formic Acid (LC-MS Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Sodium Acetate

  • 0.22 µm or 0.45 µm Syringe Filters (Nylon or PVDF)

  • HPLC system equipped with a UV-Vis or Fluorescence detector

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

  • Centrifuge

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of USP this compound Reference Standard and transfer it to a 100 mL amber volumetric flask. This compound is sparingly soluble in water; dissolve it in a small amount of 0.1 M NaOH or DMSO before diluting with the mobile phase or an appropriate solvent.[5] Protect the solution from light at all times as this compound is light-sensitive.[1]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to construct the calibration curve.

The extraction procedure depends on the sample matrix.

  • For Pharmaceutical Tablets:

    • Weigh and finely powder a representative number of tablets (e.g., 10-20).

    • Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer to a volumetric flask.

    • Add a suitable solvent (e.g., mobile phase or dilute acid) and sonicate to ensure complete dissolution.

    • Dilute to volume with the solvent.

    • Centrifuge or filter the solution through a 0.45 µm syringe filter prior to injection.[6]

  • For Food and Dairy Products:

    • Homogenize the sample.

    • Perform an acid hydrolysis (e.g., with HCl) followed by enzymatic digestion (e.g., with pepsin or takadiastase) to release bound this compound and convert FMN and FAD to free this compound.[3][5]

    • After digestion, adjust the pH, centrifuge to remove precipitates, and filter the supernatant.[7]

    • The extract may require further cleanup using Solid Phase Extraction (SPE) if the matrix is complex.

  • For Biological Fluids (e.g., Urine, Plasma):

    • A protein precipitation step is typically required. Add a precipitating agent like acetonitrile or perchloric acid.[1]

    • Vortex and centrifuge the sample at high speed (e.g., 10,000 g).[1]

    • Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.[8]

The following table summarizes typical HPLC conditions. Method optimization may be required based on the specific column and instrument used.

ParameterCondition 1 (UV Detection)Condition 2 (Fluorescence Detection)Condition 3 (MS Compatibility)
Column C18, 150 x 4.6 mm, 5 µmC18, 125 x 4.0 mm, 5 µmC18, 100 x 2.1 mm, 1.9 µm
Mobile Phase Methanol:Water:Acetic Acid(32:68:0.1, v/v/v)[7]Methanol:0.01M KH₂PO₄ pH 5.0(35:65, v/v)[8]Acetonitrile:Water with 0.1% Formic Acid(Gradient)
Flow Rate 1.0 mL/min[7]1.0 mL/min[1]0.5 mL/min
Column Temp. 30 °C[4]30 °C[1]35 °C
Injection Vol. 20 µL50 µL[1]2 µL
Detection UV at 270 nm or 445 nm[7]Fluorescence (Ex: 445 nm, Em: 530 nm)[9]ESI(+) MS/MS
Run Time ~10 minutes~10 minutes[1]~10 minutes

Data Presentation and Analysis

Inject the prepared working standard solutions into the HPLC system. Create a calibration curve by plotting the peak area (or peak height) against the concentration of this compound. The curve should exhibit good linearity, with a correlation coefficient (R²) of ≥ 0.999.

Inject the prepared sample solution. Identify the this compound peak by comparing its retention time with that of the standard. The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Adjust the final concentration based on the initial sample weight and dilution factors used during sample preparation.

Method Performance

A summary of typical performance characteristics for HPLC methods is provided below. These values are indicative and should be validated in the specific laboratory environment.

ParameterTypical ValueSource
Linearity (R²) > 0.999
Recovery 90 - 104%[7][10]
Precision (%RSD) < 2%[10]
Limit of Detection 0.05 µg/mL (Fluorescence)[8]

Workflow Visualization

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Collection (Tablet, Food, Biofluid) Extraction Extraction / Dissolution Sample->Extraction Standard Standard Weighing Standard->Extraction Filtration Centrifugation & Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or Fluorescence) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Quantification Quantification (Calibration Curve) Acquisition->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described provides a reliable and efficient means for the quantification of this compound in various samples. The use of a C18 column with either UV or fluorescence detection offers excellent selectivity and sensitivity. Proper sample preparation is critical to obtaining accurate results. This application note serves as a comprehensive guide for establishing a robust analytical procedure for this compound analysis.

References

Application Notes and Protocols for Spectrophotometric Determination of Riboflavin Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboflavin, or Vitamin B2, is a crucial water-soluble vitamin that plays a vital role in cellular metabolism. It is the central component of the cofactors flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN). Accurate quantification of this compound in various solutions, including pharmaceutical formulations and biological samples, is essential for quality control and research. This document provides a detailed protocol for the determination of this compound concentration using UV-Vis spectrophotometry, a simple, rapid, and widely accessible analytical technique. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light.

Principle of the Assay

This compound exhibits strong absorbance in the visible and ultraviolet regions of the electromagnetic spectrum. The assay involves measuring the absorbance of a this compound solution at its maximum absorption wavelength (λmax) in the visible range, which is approximately 440-447 nm.[1][2][3] The concentration of this compound in an unknown sample can then be determined by comparing its absorbance to a standard curve prepared from solutions of known this compound concentrations. It is critical to protect this compound solutions from light to prevent photodegradation, which can lead to inaccurate measurements.[3][4]

Data Presentation: Quantitative Spectrophotometric Data for this compound

The following tables summarize key quantitative data for the spectrophotometric analysis of this compound.

Table 1: Molar Absorptivity of this compound in Different Buffers at ~440 nm.

Buffer SystempHMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
Phosphate-Saline Buffer7.3613,114.8[1]
Sodium Borate (B1201080) Buffer7.5212,544.55[1]
Citric Acid Buffer5.0311,772.7[3]
Citric Acid Buffer6.0312,363.6[3]
Citric Acid Buffer3.0212,090.9[3]

Table 2: Absorption Maxima of this compound.

Wavelength (λmax)RegionReference
~223 nmUV[5][6]
~267 nmUV[5][6]
~375 nmUV[5][6]
~444-447 nmVisible[2][7]

Experimental Protocols

This section provides detailed methodologies for the spectrophotometric determination of this compound.

Materials and Reagents:

  • This compound (molecular weight: 376.37 g/mol )

  • Distilled or deionized water

  • Sodium Borate Buffer (0.01 M, pH 7.52) or Citric Acid Buffer (0.025 M, pH 5.03)

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Amber glass bottles or flasks wrapped in aluminum foil

  • UV-Vis Spectrophotometer

  • Cuvettes (1 cm path length)

  • Analytical balance

  • Whatman #1 filter paper (for sample preparation from solids)

Protocol 1: Preparation of a this compound Standard Stock Solution (e.g., 1.4 x 10⁻⁴ M)

  • Accurately weigh approximately 0.0528 g of this compound powder using an analytical balance.[1]

  • Quantitatively transfer the powder to a 1 L volumetric flask.

  • Add a small amount of distilled water to dissolve the this compound. Gentle agitation may be required.

  • Once dissolved, dilute the solution to the 1 L mark with distilled water.

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer the stock solution to an amber glass bottle or a flask wrapped in aluminum foil to protect it from light.[3][4] Store in a cool, dark place.

Protocol 2: Preparation of Working Standard Solutions and Generation of a Standard Curve

  • Prepare a series of working standard solutions by diluting the stock solution with the chosen buffer (e.g., 0.01 M sodium borate buffer, pH 7.52).[1]

  • For example, to prepare a 1.4 x 10⁻⁵ M solution, pipette 10 mL of the 1.4 x 10⁻⁴ M stock solution into a 100 mL volumetric flask and dilute to the mark with the buffer.

  • Prepare a series of dilutions to cover a concentration range of approximately 1 x 10⁻⁶ M to 1.2 x 10⁻⁴ M.[1][3]

  • Set the spectrophotometer to a wavelength of 440 nm.[1][3]

  • Use the buffer solution as a blank to zero the spectrophotometer.

  • Measure the absorbance of each working standard solution in a 1 cm cuvette.

  • Plot a graph of absorbance versus concentration for the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1.000.[1]

Protocol 3: Preparation of Sample Solutions

  • For Liquid Samples: If the sample is a clear aqueous solution, it may be directly diluted with the buffer to a concentration that falls within the linear range of the standard curve.

  • For Solid Samples (e.g., Tablets or Capsules):

    • Weigh the tablet or the contents of the capsule.[1][4]

    • Grind the solid material into a fine powder using a mortar and pestle.[1][4]

    • Accurately weigh a portion of the powder and dissolve it in a known volume of distilled water in a volumetric flask.[1][4]

    • If insoluble excipients are present, filter the solution using Whatman #1 filter paper to obtain a clear filtrate.[1][4]

    • Dilute the filtrate with the chosen buffer to an appropriate concentration for spectrophotometric analysis.

Protocol 4: Measurement of this compound Concentration in Samples

  • Prepare the sample solution as described in Protocol 3.

  • Measure the absorbance of the sample solution at 440 nm using the same spectrophotometer settings and blank as for the standard curve.

  • Using the equation from the linear regression of the standard curve (y = mx + c, where y is the absorbance), calculate the concentration of this compound (x) in the diluted sample.

  • Account for any dilution factors used during sample preparation to determine the original concentration of this compound in the undiluted sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of this compound concentration.

Riboflavin_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare this compound Stock Solution standards Prepare Working Standard Solutions stock->standards measure_standards Measure Absorbance of Standards standards->measure_standards sample_prep Prepare Sample Solution measure_sample Measure Absorbance of Sample sample_prep->measure_sample spec_setup Set Spectrophotometer to 440 nm blank Blank with Buffer spec_setup->blank blank->measure_standards blank->measure_sample std_curve Generate Standard Curve measure_standards->std_curve concentration Calculate Sample Concentration measure_sample->concentration std_curve->concentration

Caption: Workflow for this compound Spectrophotometric Assay.

References

Application Note: Fluorimetric Analysis of Riboflavin and its Photoproducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Riboflavin (Vitamin B2) is a water-soluble vitamin essential for various metabolic processes.[1] It is a naturally fluorescent compound, a property that allows for its highly sensitive and specific quantification using fluorometry.[2][3] this compound's fluorescence is dependent on environmental factors such as pH and temperature.[2] However, this compound is highly sensitive to light and degrades into several photoproducts, primarily lumichrome (B1664701) and lumiflavin, which are also fluorescent.[3][4] This application note provides a comprehensive guide to the fluorimetric analysis of this compound and its photoproducts, including detailed experimental protocols and quantitative data.

Data Presentation: Fluorimetric Properties

The fluorimetric properties of this compound and its main photoproducts are crucial for developing accurate analytical methods.

Table 1: Spectral Characteristics of this compound and its Photoproducts

Compound Excitation Maxima (λex, nm) Emission Maximum (λem, nm) Key Conditions / Notes
This compound ~270, ~370, ~450[5] ~525[5] Fluorescence intensity is pH-dependent; stable in acidic/neutral solutions.[6] The intensity ratio for the excitation peaks is approx. 1:0.41:0.25.[5]
Lumichrome Not explicitly found Not explicitly found Major photoproduct in acidic or neutral pH.[4] It is a highly fluorescent compound.[3]
Lumiflavin Not explicitly found Not explicitly found Formed under alkaline pH conditions.[4][7] It is a highly fluorescent compound.[3]

| Formylmethylflavin (FMF) | Not explicitly found | Not explicitly found | A known photoproduct of this compound.[1][8] |

Table 2: Electrochemical Properties for Alternative Analysis

Compound Analytical Method Half-Wave Potential (V)
This compound Polarography -0.47[1][8]
Formylmethylflavin Polarography -0.45[1][8]

| Lumichrome | Polarography | -0.58[1][8] |

Experimental Protocols

Protocol 1: General Fluorimetric Quantification of this compound

This protocol outlines the standard method for determining this compound concentration in a clear aqueous solution.

1. Materials and Reagents:

  • This compound standard

  • Deionized water

  • Volumetric flasks (10 mL, 100 mL)

  • Volumetric pipettes

  • Fluorometer with quartz or borosilicate glass cuvettes[2]

2. Preparation of Standard Solutions: a. Stock Solution (100 ppm): Accurately weigh and dissolve the appropriate amount of this compound standard in deionized water to create a 100 µg/mL (ppm) stock solution. Store in a refrigerator, protected from light. b. Intermediate Solution (10 ppm): Allow the stock solution to equilibrate to room temperature. Pipette 1.00 mL of the 100 ppm stock solution into a 10 mL volumetric flask and dilute to the mark with deionized water. c. Working Stock Solution (100 ppb): Pipette 1.00 mL of the 10 ppm intermediate solution into a 100 mL volumetric flask and dilute to the mark with deionized water. This creates a 100 ng/mL (ppb) solution. d. Calibration Standards: Prepare a series of calibration standards by diluting the 100 ppb working stock solution to achieve concentrations in the desired linear range (e.g., 10, 20, 40, 60, 80 ppb).

3. Instrumentation Setup and Measurement: a. Turn on the fluorometer and allow the light source to stabilize. b. Determine Optimal Wavelengths: i. Use a UV-Vis spectrophotometer to measure the absorbance spectrum of a this compound solution (e.g., 10 ppm) to identify the wavelength of maximum absorbance (λmax). This will serve as the optimal excitation wavelength (typically around 440-450 nm).[3] ii. Set the fluorometer's excitation wavelength to the determined λmax. iii. Scan the emission spectrum to find the wavelength of maximum fluorescence intensity (typically around 525 nm).[5] c. Instrument Settings: i. Set the determined optimal excitation and emission wavelengths. ii. Adjust slit widths (e.g., 10 nm for both excitation and emission) and detector voltage (e.g., 700 V) to optimize the signal-to-noise ratio.[3][5] d. Measurement: i. Fill a cuvette with deionized water (blank) and zero the instrument. ii. Measure the fluorescence intensity of each calibration standard, starting from the lowest concentration. iii. Measure the fluorescence intensity of the unknown sample solution. Ensure the reading falls within the range of the calibration curve; dilute the sample if necessary.[9]

4. Data Analysis: a. Construct a calibration curve by plotting the fluorescence intensity of the standards versus their known concentrations.[9] b. Perform a linear regression on the data points. The relationship between fluorescence intensity and concentration should be linear for dilute solutions.[3] c. Determine the concentration of this compound in the unknown sample by interpolating its fluorescence intensity on the calibration curve.[9]

Protocol 2: Extraction of this compound from Solid Samples (e.g., Multivitamin Tablets)

This protocol describes the extraction of this compound from a solid matrix for subsequent fluorimetric analysis.

1. Sample Preparation: a. Weigh and finely grind a multivitamin tablet. b. Accurately weigh a portion of the powder and transfer it to a suitable flask. c. Acid Extraction: Add a specific volume of 0.1 M HCl and digest the sample (e.g., by heating in a water bath) to extract the vitamins.[1] d. pH Adjustment: Cool the solution and adjust the pH to approximately 4.5 with a NaOH solution to precipitate interfering proteins.[10] e. Centrifuge or filter the mixture to remove the precipitate. f. Enzymatic Hydrolysis (if necessary): To measure total this compound (including FMN and FAD), adjust the pH to 5.0-6.0 and treat the extract with an acid phosphatase enzyme to hydrolyze phosphorylated forms.[1] g. Dilute the final extract to a known volume with deionized water. The solution should be protected from light and have a pH below 7.0.[10]

2. Analysis: a. Follow the steps outlined in Protocol 1 (Sections 3 and 4) to measure the fluorescence and determine the concentration of this compound in the prepared extract. b. Account for all dilution factors to calculate the amount of this compound in the original solid sample.

Mandatory Visualizations

This compound Photodegradation Pathway

The photodegradation of this compound is highly dependent on pH. In acidic or neutral conditions, it primarily forms lumichrome, while alkaline conditions favor the formation of lumiflavin.[4][7]

G Simplified this compound Photodegradation Pathway This compound This compound (Excited Triplet State) Lumichrome Lumichrome This compound->Lumichrome Intramolecular Photoreduction (Acidic / Neutral pH) Lumiflavin Lumiflavin This compound->Lumiflavin Intramolecular Photoreduction (Alkaline pH) Light Light Exposure (e.g., UV, Visible Light) Light->this compound Excitation

Caption: this compound photodegradation pathway.

Experimental Workflow for Fluorimetric Analysis

The general workflow for quantifying an analyte using fluorometry involves several key stages, from preparing the sample and standards to acquiring data and calculating the final concentration.

G General Workflow for Fluorimetric Analysis cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Sample Preparation (Extraction, Dilution) D Measure Fluorescence (Blank, Standards, Sample) A->D B Standard Solutions (Serial Dilution) B->D C Instrument Setup (Set λex, λem, Slits) C->D E Create Calibration Curve (Intensity vs. Concentration) D->E F Calculate Unknown Concentration E->F

Caption: General workflow for fluorimetric analysis.

References

Protocol for Riboflavin Extraction from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin, or vitamin B2, is a crucial water-soluble vitamin that plays a vital role in cellular metabolism as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD).[1][2] Accurate quantification of this compound in complex biological matrices is essential for nutritional assessment, clinical diagnostics, and pharmacokinetic studies.[2][3] This document provides detailed protocols for the extraction of this compound from various biological matrices, including blood (plasma), urine, and food products, for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] this compound and its derivatives are sensitive to light, heat, and alkaline conditions, which can lead to degradation.[5] Therefore, all procedures should be performed under subdued light conditions.[6][7]

General Considerations

  • Light Sensitivity: this compound is highly sensitive to light. All sample handling and preparation steps should be carried out in subdued light or using amber-colored labware to prevent photodegradation.[5][8]

  • pH Stability: this compound is most stable in acidic solutions and degrades in alkaline conditions.[5] Extraction procedures often utilize acidic conditions to enhance stability.

  • Forms of this compound: In biological systems, this compound exists as free this compound, FMN, and FAD.[6] For total this compound determination, enzymatic or acid hydrolysis is often required to convert FMN and FAD to free this compound.[6][9]

I. Extraction of this compound from Blood/Plasma

This protocol is suitable for the quantification of this compound in EDTA-blood or plasma samples.

A. Protein Precipitation Method for HPLC-Fluorescence Detection

This method involves the removal of high-molecular-weight substances like proteins, which can interfere with the analysis.[1][7]

Materials:

  • Precipitation Reagent (e.g., Trichloroacetic acid (TCA), Acetonitrile)[1][10][11]

  • Stabilization Solution[1][7]

  • Centrifuge

  • Vortex mixer

  • HPLC system with a fluorescence detector

Protocol:

  • Sample Collection: Collect whole blood in EDTA tubes. To minimize degradation, samples should be protected from light, cooled, and centrifuged immediately.[7]

  • Precipitation:

    • To a 1.5 ml microcentrifuge tube, add the plasma or whole blood sample.

    • Add the precipitation reagent. For instance, with a commercially available kit, 500 µl of precipitation reagent is added to 250 µl of sample.[1] Another method uses 10% TCA for protein precipitation.[11] A simple protein precipitation with acetonitrile (B52724) has also been shown to be effective.[2]

    • Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.[1][7]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[1][7]

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.

  • Stabilization: Add a stabilization solution to the supernatant and vortex briefly.[1][7]

  • Analysis: Inject an aliquot (e.g., 50 µl) of the final supernatant into the HPLC system for analysis.[1][7] The supernatant is generally stable for 24 hours at room temperature or longer when refrigerated or frozen.[1][7]

B. Isotope Dilution Method for LC-MS/MS Analysis

This method offers high specificity and is suitable for clinical applications.[3]

Materials:

  • Internal Standard (e.g., isotopically labeled this compound such as 13C4,15N2-riboflavin)[2][3]

  • 0.1 M Zinc Sulfate (B86663) solution

  • LC-MS/MS system

Protocol:

  • Sample Preparation:

    • In a microcentrifuge tube, pipette 100 µL of plasma.[3]

    • Add 75 µL of the internal standard solution.[3]

    • Add 125 µL of 0.1 M zinc sulfate to precipitate proteins.[3]

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitate.

  • Supernatant Collection: Transfer the supernatant to an autosampler vial for analysis.

  • Analysis: Analyze the sample using an LC-MS/MS system. The quantification is based on the ratio of the signal from this compound to that of the isotopically labeled internal standard.[3]

II. Extraction of this compound from Urine

Urine samples can be analyzed to assess this compound status. Due to the variability of the urine matrix, sample preparation is crucial.

A. Direct Injection Method for HPLC

For some applications, a simple dilution is sufficient before HPLC analysis.[10]

Protocol:

  • Sample Collection: Collect urine samples and protect them from light.

  • Dilution: Dilute the urine sample with an appropriate buffer or mobile phase.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Analysis: Inject the filtered sample directly into the HPLC system.

B. Solid Phase Extraction (SPE) Method for LC-MS/MS

This method is used to concentrate the analyte and remove interfering substances, leading to a cleaner extract and improved sensitivity.[12]

Materials:

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)[11]

  • Methanol (B129727)

  • Water

  • Isotopically labeled internal standard

Protocol:

  • Sample Preparation: Add an isotopically labeled internal standard to the urine sample.[12]

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing it with methanol followed by water.

  • Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water or a weak organic solvent to remove hydrophilic impurities.

  • Elution: Elute the retained this compound from the cartridge using methanol or a methanol-water mixture.[13]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

III. Extraction of this compound from Food Matrices

The extraction of this compound from solid food matrices often requires more rigorous procedures to release the vitamin from the food components.

A. Acid and Enzymatic Hydrolysis for Total this compound

This is a common and robust method to determine the total this compound content by liberating it from its protein-bound and phosphorylated forms (FAD and FMN).[6][9]

Materials:

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4), typically 0.1 N[9]

  • Enzyme solution (e.g., Takadiastase, Pepsin)[6][9]

  • Sodium acetate (B1210297) solution

  • Autoclave or heating block

  • pH meter

Protocol:

  • Sample Homogenization: Homogenize the food sample.

  • Acid Hydrolysis:

    • Suspend a known amount of the homogenized sample in dilute acid (e.g., 0.1 N HCl).[9]

    • Autoclave the suspension at 121°C for 15-30 minutes. This step liberates protein-bound flavins and converts FAD to FMN.[9]

  • Enzymatic Hydrolysis:

    • Cool the mixture and adjust the pH to the optimal range for the enzyme (e.g., pH 4.5-5.0 for Takadiastase).[6]

    • Add the enzyme solution (e.g., Takadiastase or Pepsin) and incubate at a suitable temperature (e.g., 37-45°C) for a specified time (can be several hours) to convert FMN to free this compound.[6]

  • Precipitation and Filtration:

    • After incubation, stop the enzymatic reaction by heating or adding an acid.

    • Centrifuge or filter the mixture to remove solid debris.

  • Analysis: Analyze the clear extract for this compound content using HPLC.

B. Simple Acidification for Eggs and Dairy Products

For some matrices like milk and eggs, a simpler acidification and centrifugation method can be effective.[14]

Materials:

  • Acetic acid solution

  • Methanol

  • Homogenizer

Protocol:

  • Sample Preparation:

    • For liquid samples (e.g., milk), mix with an acetic acid-methanol solution.

    • For solid/semi-solid samples (e.g., cheese, yogurt), homogenize the sample with the acetic acid-methanol solution.[14]

  • Centrifugation: Centrifuge the mixture to separate the supernatant.[14]

  • Supernatant Collection: Collect the supernatant and adjust the final volume.[14]

  • Analysis: Inject the supernatant into the HPLC system for quantification.[14]

Quantitative Data Summary

The following tables summarize the performance characteristics of various this compound extraction and analysis methods reported in the literature.

Table 1: Performance of this compound Extraction from Blood/Plasma

MethodMatrixRecovery (%)Linearity RangeLOD/LOQIntra-day RSD (%)Inter-day RSD (%)Reference
HPLC-FluorescencePlasma95.0 - 101.0--4.3 - 6.8-[11]
LC-MS/MSPlasma90.5 - 99.50.5 - 50.0 ng/mL-< 10< 11[3]
LC-MS/MSBeagle Dog Plasma--LOQ: 5 ng/mL--[2]

Table 2: Performance of this compound Extraction from Urine

MethodMatrixRecovery (%)Linearity RangeLOD/LOQIntra-day RSD (%)Inter-day RSD (%)Reference
HPLC-FluorescenceUrine-10 - 5000 ng/mL-3.39[8][15][16]
LC-MS/MSUrine904.4 - 20,000 ng/mLLOD: 11 ng/mL--[12][13]
Spectrophotometry (ATPE)Urine94.8 - 104.01.3 - 320 ng/mLLOD: 0.2 ng/mL--[17]
Reverse Phase Open ColumnUrine98.9 - 100-0.05 µg/mL1.530.39 - 1.74[18]

Table 3: Performance of this compound Extraction from Food Matrices

MethodMatrixRecovery (%)Linearity RangeLOD/LOQRSD (%)Reference
HPLC-UVEggs, Dairy> 90---[14]
HPLC-FluorescenceCasein92-LOD: < 0.1 mg/kg3[6][19][20]
HILIC-MSVegetable Soup-5 - 400 ng/mLLOD: 2.4-9.0 ng/mL, LOQ: 8-30 ng/mL1.56 - 6.568.07 - 10.97
UPLC-MS/MSFood/Supplements--LOD: 0.45 mg/kg (food), 0.1 mg/kg (supplements)-[21]

Experimental Workflows (Graphviz)

The following diagrams illustrate the general workflows for this compound extraction from different biological matrices.

Blood_Extraction_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Blood/Plasma Sample precip Protein Precipitation (e.g., TCA, Acetonitrile) start->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant analysis HPLC or LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for this compound Extraction from Blood/Plasma.

Urine_Extraction_Workflow cluster_sample Sample Preparation cluster_extraction Extraction Method cluster_analysis Analysis start Urine Sample direct Direct Injection (Dilution & Filtration) start->direct spe Solid Phase Extraction (SPE) start->spe analysis HPLC or LC-MS/MS Analysis direct->analysis spe->analysis Food_Extraction_Workflow cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Food Sample homogenize Homogenization start->homogenize acid_hydrolysis Acid Hydrolysis (e.g., 0.1N HCl, Autoclave) homogenize->acid_hydrolysis enzymatic_hydrolysis Enzymatic Hydrolysis (e.g., Takadiastase) acid_hydrolysis->enzymatic_hydrolysis centrifuge_filter Centrifugation/Filtration enzymatic_hydrolysis->centrifuge_filter extract Collect Clear Extract centrifuge_filter->extract analysis HPLC Analysis extract->analysis

References

Application Note: Utilizing Riboflavin as a Fluorescent Tracer for Spray Coverage Validation in Clean-in-Place (CIP) Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clean-in-Place (CIP) systems are integral to industries requiring high levels of sanitation, such as pharmaceutical and biopharmaceutical manufacturing, as they automate the cleaning of process equipment without the need for disassembly.[1][2] The validation of these CIP systems is a regulatory expectation and is critical to prevent cross-contamination and ensure product quality.[3][4] One of the most widely used methods for validating the spray coverage of CIP systems is the riboflavin coverage test.[1][2] This visual method leverages the fluorescent properties of this compound (Vitamin B2) to provide a clear indication of the effectiveness of spray devices in reaching all internal surfaces of the equipment.[5][6] Any areas missed by the cleaning solution are identified as fluorescent residues under ultraviolet (UV) light.[5][6] Due to its strong fluorescence, safety profile, and ease of use, this compound is an ideal tracer for this application.[5][7]

This application note provides a detailed protocol for using this compound as a tracer for spray coverage validation in CIP systems, including data presentation in tabular format and visual workflows.

Data Presentation

The following tables summarize the key quantitative parameters for the this compound spray coverage test.

Table 1: this compound Solution Preparation

ParameterValueNotes
Concentration (w/v) 0.001% - 0.02%A common starting point is 0.2 g/L (0.02%).[3][4]
Concentration (w/w) 0.015% - 0.025%Weight of this compound to the weight of water.[1]
Concentration (ppm) 100 - 200 ppm100 ppm can be prepared by mixing 1 gram of this compound in 10 liters of water.[8]
Solvent Purified Water or Water for Injection (WFI)The choice of water depends on the system's requirements.
Preparation Aid Heating the water to at least 70°C (158°F) can aid in the complete dissolution of this compound powder.[9]Incomplete dissolution can lead to false positive results.
Optional Additive Dextrose (20 g/L)Can be used to help the this compound solution adhere to the vessel surface.[3]

Table 2: Equipment and Material Specifications

Equipment/MaterialSpecificationNotes
This compound Powder Reagent gradeEnsure high purity to avoid interfering fluorescence.
UV-A Lamp Wavelength: 365 nmThis is the common wavelength for exciting this compound fluorescence.[5]
Intensity: Min. 4,000 µW/cm² at 38 cmOptimal for clear visualization.[1]
Spray Device Capable of producing a fine, uniform mistTo ensure even application of the this compound solution.[3][8]
Personal Protective Equipment (PPE) Gloves, safety glassesOils from hands can cause this compound to adhere abnormally, leading to false positives.[3]

Table 3: Acceptance Criteria and Remediation

ParameterAcceptance CriterionRemediation for Failure
Spray Coverage No visible fluorescence on any internal surfaces after the final rinse.[5][10]1. Investigate the cause of inadequate coverage. 2. Adjust, reposition, or add spray devices. 3. Repeat the this compound coverage test until 100% coverage is achieved.[5][6]
Identification of "Blind Spots" All "hard-to-clean" areas (e.g., under agitator blades, nozzles, ports) must be free of fluorescence.[3][9]Document and remediate any identified blind spots to ensure the cleaning process will be effective.[3]

Experimental Protocols

This section details the methodology for performing a this compound spray coverage test.

Preparation of this compound Solution
  • Select a target concentration from Table 1 . For a 0.2 g/L solution, weigh out 0.2 grams of this compound powder for every liter of purified water or WFI.

  • To aid dissolution, the water can be heated to approximately 70°C.

  • Slowly add the this compound powder to the water while mixing to ensure complete dissolution. A magnetic stirrer is recommended.

  • Allow the solution to cool to ambient temperature before use.

  • Transfer the solution to a clean, dedicated spray bottle capable of producing a fine mist.

  • Shake the solution well before each use as some settling may occur.[3]

Pre-Test Procedure
  • Ensure the vessel to be tested is thoroughly cleaned and dried.

  • Perform a visual inspection of the interior surfaces with a UV lamp to confirm there is no pre-existing fluorescence that could lead to a false positive result.

  • A "water-break test" can be performed to ensure surfaces are free of any residues like oils. Spraying deionized water on the surface should result in a continuous film; beading of water indicates the presence of residue.[1]

  • Identify and document all "hard-to-clean" areas, such as nozzles, ports, under agitator blades, and any crevices.[10]

Application of this compound Solution
  • Wearing appropriate PPE, enter the vessel (if safe and necessary) or use a spray wand to apply the this compound solution.

  • Apply a fine, uniform mist of the solution to all interior product-contact surfaces.[3] Avoid over-application, as this can cause dripping and pooling, leading to an uneven coating.[3]

  • Use a UV lamp during application to verify that all surfaces, including the identified hard-to-clean areas, have been completely and uniformly coated.[3] The wet this compound will fluoresce with a bright greenish-yellow color.[8]

CIP Rinse Cycle
  • Seal the vessel and initiate a pre-defined rinse cycle using the installed CIP system.

  • The rinse duration should be representative of a worst-case scenario, often equivalent to the shortest phase of a full cleaning cycle.[3] A common practice is to use one or more fresh water rinses of approximately 30 seconds each.[1]

  • It is important to allow for complete drainage between rinses to prevent the redeposition of this compound.[1]

  • Record all relevant CIP parameters, such as rinse time, flow rate, and pressure.[3]

Post-Rinse Inspection and Evaluation
  • After the final rinse and drain, perform a meticulous inspection of all interior surfaces using a high-intensity UV-A lamp (as specified in Table 2 ).

  • The inspection should be conducted in a dimly lit environment to enhance the visibility of any fluorescence.

  • Carefully examine all surfaces, paying close attention to the previously identified hard-to-clean areas. Mirrors on extension rods can be useful for inspecting inaccessible areas.[3]

  • Note: If a surface has dried, it may not fluoresce. Lightly misting the dry surface with purified water will rehydrate any residual this compound, allowing it to be detected with the UV light.[3]

  • The test is considered successful if there is no visible fluorescence on any of the product-contact surfaces.[5][10]

  • Document all results with detailed descriptions and photographs of any areas where fluorescence is observed.

Troubleshooting and Considerations
  • False Positives: Can occur from contaminated gloves, gowns, or inspection equipment.[3] Ensure all items entering the vessel are clean. Pooling of the this compound solution can also be mistaken for poor coverage.

  • False Negatives: Insufficient UV lamp intensity or inspecting a completely dry surface can lead to missed residues.[3]

  • Difficult Removal: If the this compound solution is too concentrated or allowed to dry on the surface before rinsing, it can be more difficult to remove.[11]

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the this compound spray coverage validation process.

experimental_workflow prep 1. Preparation - Prepare 0.02% this compound Solution - Perform Pre-Test Vessel Inspection apply 2. Application - Apply fine mist of this compound to all interior surfaces - Verify 100% initial coverage with UV light prep->apply rinse 3. CIP Rinse - Run a short, worst-case rinse cycle - Allow for complete drainage apply->rinse inspect 4. Post-Rinse Inspection - Inspect all surfaces with 365 nm UV light - Check hard-to-clean areas rinse->inspect result Visible Fluorescence? inspect->result pass PASS - Document 100% Coverage - Validation Complete result->pass No fail FAIL - Document areas of residual fluorescence - Investigate cause result->fail Yes remediate Remediation - Adjust/reposition spray devices - Re-run test from Step 2 fail->remediate remediate->apply logical_relationship objective Objective: Validate 100% Spray Coverage of CIP System tracer Tracer Selection: This compound (Vitamin B2) objective->tracer method Methodology: Coat, Rinse, Inspect objective->method property Key Property: Fluorescence under UV Light (365 nm) tracer->property method->property acceptance Acceptance Criterion: No Visible Fluorescence method->acceptance outcome Outcome: Identification of 'Blind Spots' and Inadequate Coverage acceptance->outcome If fluorescence is present result Result: Verified Effective Cleaning & Regulatory Compliance acceptance->result If no fluorescence outcome->method Requires Remediation & Retest

References

Application Notes and Protocols for the Microbiological Assay of Riboflavin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin, or vitamin B2, is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN). These flavocoenzymes are essential for a wide range of redox reactions critical to energy metabolism, cellular respiration, and the metabolism of fats, carbohydrates, and proteins.[1][2] Assessing the bioavailability of this compound from food, fortified products, and pharmaceutical formulations is vital for ensuring nutritional adequacy and therapeutic efficacy.

The microbiological assay is a robust and sensitive method for quantifying this compound. It relies on the principle that the growth of a specific microorganism, which requires this compound for its proliferation, is directly proportional to the concentration of the vitamin in the sample. Lactobacillus rhamnosus (often referred to in older literature as Lactobacillus casei) is the most commonly used microorganism for this assay due to its specific requirement for external this compound for growth.[3][4]

This document provides detailed protocols for the microbiological assay of this compound, guidance on data presentation, and visual representations of the key biological and experimental pathways.

Principle of the Assay

The microbiological assay for this compound is based on the growth response of Lactobacillus rhamnosus to varying concentrations of the vitamin. The microorganism is cultured in a basal medium that contains all the necessary nutrients for its growth except for this compound.[3] When samples containing this compound are added to the medium, the extent of microbial growth, measured either by turbidity (turbidimetric method) or by the amount of acid produced (titrimetric method), is proportional to the amount of bioavailable this compound present in the sample.[3] By comparing the growth response of the sample to a standard curve generated with known concentrations of this compound, the vitamin content of the sample can be accurately determined.[3]

Data Presentation: this compound Bioavailability

The following table summarizes the bioavailability of this compound from different food sources as determined by a stable-isotope kinetic modeling study in humans. While not directly measured by microbiological assay, this data provides valuable context on the absorption of this compound from food matrices.

Food SourceBioavailability (Urinary Monitoring) (%)Standard Deviation (%)
Milk675.4
Spinach608.0
[5]

Experimental Protocols

Materials and Reagents
  • Test Microorganism: Lactobacillus rhamnosus ATCC 7469 (or equivalent strain requiring this compound).

  • Culture Media:

    • Lactobacilli Agar (B569324) AOAC (for stock culture maintenance).

    • Lactobacilli Broth AOAC (for inoculum preparation).

    • This compound Assay Medium (a dehydrated commercial medium is recommended, such as Difco™ this compound Assay Medium).[3]

  • This compound Standard Stock Solution (100 µg/mL): Dissolve 100 mg of USP this compound Reference Standard in 1000 mL of purified water with gentle heating.[3] Store in a light-protected container at 4°C.

  • This compound Standard Working Solution (1 µg/mL): Dilute 1 mL of the stock solution to 100 mL with purified water. Prepare fresh on the day of use.[3]

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Sodium Hydroxide (NaOH) Solution (1 N and 0.1 N)

  • Hydrochloric Acid (HCl) Solution (1 N and 0.1 N)

  • Sterile Saline Solution (0.85%)

  • Glassware: Test tubes, flasks, pipettes (all sterile).

  • Equipment: Autoclave, incubator (35-37°C), spectrophotometer (for turbidimetric method), burette (for titrimetric method), centrifuge, pH meter.

Preparation of Inoculum
  • Stock Culture Maintenance: Maintain the Lactobacillus rhamnosus on stab cultures of Lactobacilli Agar AOAC. Incubate for 24-48 hours at 35-37°C and then store at 4°C. Transfer to fresh agar stabs monthly.[3]

  • Inoculum Preparation: a. Transfer a loopful of the stock culture to a test tube containing 10 mL of Lactobacilli Broth AOAC. b. Incubate for 16-24 hours at 35-37°C.[3] c. Centrifuge the culture under aseptic conditions to pellet the cells. d. Decant the supernatant and wash the cells three times by resuspending in 10 mL of sterile 0.85% saline and centrifuging.[3] e. After the final wash, resuspend the cells in 10 mL of sterile 0.85% saline. This is the inoculum.

Sample Preparation

The goal of sample preparation is to extract this compound into a form that is available to the microorganism.

  • Solid Samples (e.g., food products, tablets): a. Weigh a representative portion of the sample (to contain approximately 100 µg of this compound) into a 250 mL flask. b. Add 100 mL of 0.1 N HCl and mix thoroughly. c. Autoclave at 121°C for 30 minutes.[6] d. Cool the mixture and adjust the pH to 6.8 with 1 N NaOH. e. Transfer to a 200 mL volumetric flask and bring to volume with purified water. f. Filter the solution to remove any particulate matter. g. The filtrate is the sample extract. Further dilutions may be necessary to bring the this compound concentration within the range of the standard curve.

  • Liquid Samples (e.g., milk, beverages): a. Pipette a known volume of the liquid sample into a flask. b. Adjust the pH to 6.8 with 0.1 N HCl or 0.1 N NaOH. c. Dilute with purified water to a known volume to achieve a this compound concentration within the assay range.

Assay Procedure
  • Preparation of Standard Curve and Sample Tubes: a. Prepare a series of test tubes for the standard curve. To duplicate tubes, add 0.0, 0.25, 0.5, 0.75, 1.0, 1.5, 2.0, and 3.0 mL of the this compound Standard Working Solution (1 µg/mL).[3] This will correspond to 0, 0.025, 0.05, 0.075, 0.1, 0.15, 0.2, and 0.3 µg of this compound per tube. b. For the samples, add 1.0, 2.0, and 3.0 mL of the prepared sample extract to duplicate test tubes. c. Add purified water to all tubes to bring the total volume to 5 mL.

  • Addition of Medium: a. Prepare the this compound Assay Medium according to the manufacturer's instructions. b. Add 5 mL of the prepared medium to each test tube. The final volume in each tube will be 10 mL.[3]

  • Sterilization: Autoclave all tubes at 121°C for 10 minutes.[3]

  • Inoculation: a. Cool the tubes to room temperature. b. Aseptically add one drop of the prepared inoculum to each tube, except for the uninoculated blank tubes (which should contain 0.0 µg of this compound).

  • Incubation: Incubate all tubes at 35-37°C.

    • For the turbidimetric method: Incubate for 18-24 hours.[3]

    • For the titrimetric method: Incubate for 72 hours.[3]

Measurement of Microbial Growth

A. Turbidimetric Method

  • After incubation, terminate growth by steaming the tubes for 5 minutes.

  • Cool to room temperature.

  • Read the absorbance or percent transmittance of each tube in a spectrophotometer at a wavelength of 660 nm, setting the uninoculated blank to 100% transmittance or zero absorbance.[3]

B. Titrimetric Method

  • After incubation, cool the tubes to room temperature.

  • Titrate the contents of each tube with standardized 0.1 N NaOH using a pH meter to a pH of 7.0, or using bromothymol blue as an indicator.

  • Record the volume of NaOH used for each tube.

Data Analysis and Calculation
  • Standard Curve: Plot the average absorbance (or % transmittance) or the average volume of NaOH titrated for each standard concentration against the concentration of this compound (in µg per tube).

  • Sample Concentration: For each level of the sample extract, determine the average absorbance or titration volume.

  • Interpolation: Using the standard curve, interpolate the amount of this compound in each sample tube.

  • Calculation of this compound Content: Calculate the concentration of this compound in the original sample using the following formula:

    This compound (µg/g or µg/mL) = (R x D) / W

    Where:

    • R = Amount of this compound per tube interpolated from the standard curve (µg).

    • D = Dilution factor of the sample extract.

    • W = Weight (g) or volume (mL) of the original sample used.

    Average the results from the different levels of the sample extract that fall on the linear portion of the standard curve.

Mandatory Visualizations

This compound Uptake and Utilization Pathway

Riboflavin_Pathway cluster_extracellular Extracellular Space cluster_cell Lactobacillus Cell Riboflavin_ext This compound RibU RibU Transporter Riboflavin_ext->RibU Uptake Riboflavin_int Intracellular This compound RibU->Riboflavin_int Flavokinase This compound Kinase (Flavokinase) Riboflavin_int->Flavokinase ATP -> ADP FMN Flavin Mononucleotide (FMN) Flavokinase->FMN FAD_Synthase FAD Synthetase FMN->FAD_Synthase ATP -> PPi Redox_Enzymes Redox Enzymes (Flavoproteins) FMN->Redox_Enzymes Coenzyme for FAD Flavin Adenine Dinucleotide (FAD) FAD_Synthase->FAD FAD->Redox_Enzymes Coenzyme for Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Sample_Prep 1. Sample Preparation (Extraction & Dilution) Dispensing 4. Dispense Samples, Standards & this compound-Free Medium Sample_Prep->Dispensing Std_Prep 2. Standard Curve Preparation Std_Prep->Dispensing Inoculum_Prep 3. Inoculum Preparation (L. rhamnosus) Inoculation 6. Inoculation Inoculum_Prep->Inoculation Sterilization 5. Sterilization (Autoclave) Dispensing->Sterilization Sterilization->Inoculation Incubation 7. Incubation (35-37°C, 18-72h) Inoculation->Incubation Measurement 8. Measure Growth (Turbidity or Titration) Incubation->Measurement Plotting 9. Plot Standard Curve Measurement->Plotting Calculation 10. Calculate this compound Concentration Plotting->Calculation

References

Application Note: High-Resolution Separation of Riboflavin and its Vitamers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous separation and quantification of riboflavin (RF) and its principal vitamers, flavin mononucleotide (FMN), and flavin adenine (B156593) dinucleotide (FAD), using Capillary Electrophoresis (CE). The protocol is particularly suited for researchers, scientists, and professionals in drug development and clinical diagnostics who require accurate analysis of these crucial B-vitamins in various biological matrices. The methodology employs Micellar Electrokinetic Capillary Chromatography (MEKC) coupled with highly sensitive laser-induced fluorescence (LIF) detection, ensuring excellent resolution and low detection limits.

Introduction

This compound, or Vitamin B2, is a vital water-soluble vitamin that serves as the precursor for the coenzymes FMN and FAD.[1][2] These flavin cofactors are indispensable for a multitude of cellular redox reactions essential for energy metabolism, cell growth, and respiration.[1][2][3] Consequently, the accurate quantification of this compound and its vitamers is critical for assessing nutritional status, diagnosing deficiencies, and in various research applications. Capillary electrophoresis offers significant advantages over traditional methods like HPLC, including higher separation efficiency, shorter analysis times, and reduced consumption of reagents.[4][5] This note provides a detailed protocol for the separation of RF, FMN, and FAD, adaptable for samples such as human plasma and cultured cells.

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation: Automated Capillary Electrophoresis system (e.g., Bio-Rad BioFocus series, Agilent 7100) equipped with a Laser-Induced Fluorescence (LIF) detector.[6] An argon laser with an excitation wavelength of 488 nm is recommended.[1]

  • Capillary: Uncoated fused-silica capillary, typically 30-50 cm in effective length with a 75 µm internal diameter.

  • Reagents:

    • Sodium tetraborate

    • Sodium dodecyl sulfate (B86663) (SDS)

    • Methanol

    • N-methylformamide

    • Trichloroacetic acid (TCA)

    • This compound, FMN, and FAD standards

    • Ultrapure water

Standard Solution Preparation

Prepare stock solutions of this compound, FMN, and FAD in ultrapure water. Protect these solutions from light due to the light-sensitive nature of flavins.[7] Working standards are prepared by diluting the stock solutions with the running buffer to the desired concentration range.

Sample Preparation (Human Plasma Example)
  • To 250 µL of plasma, add 50 µL of 15% (w/v) trichloroacetic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 g for 5 minutes.

  • The resulting supernatant can be directly injected or further purified using solid-phase extraction (SPE) on a reversed-phase column for enhanced cleanup.[1][2]

Capillary Conditioning

Before the first use, and as needed, rinse the capillary sequentially with 1 M NaOH, ultrapure water, and finally the running buffer. Between runs, a short rinse with the running buffer is typically sufficient to ensure reproducibility.

Electrophoretic Conditions
  • Running Buffer (Background Electrolyte - BGE): A common BGE consists of a borate (B1201080) buffer containing 50 mmol/L sodium dodecyl sulfate (SDS), methanol, and N-methylformamide.[1][2] Another effective BGE uses 20 mM sodium dihydrogen phosphate (B84403) (NaH₂PO₄) and 15 mM SDS at pH 9.[5]

  • Separation Voltage: +22 to +25 kV.[5]

  • Temperature: 25 °C.[5]

  • Injection: Hydrodynamic injection for 5 seconds at 0.5 psi.[5]

  • Detection: Laser-Induced Fluorescence with excitation at 488 nm and emission monitored at 530 nm.[1]

Data Presentation

The following table summarizes the quantitative performance data for the capillary electrophoresis-based analysis of this compound and its vitamers, compiled from various studies.

ParameterThis compound (RF)Flavin Mononucleotide (FMN)Flavin Adenine Dinucleotide (FAD)Reference
Limit of Detection (LOD) 0.5-3.8 nM0.5-3.8 nM0.5-3.8 nM[3]
Limit of Quantification (LOQ) 8.40 µg/mL*--[5]
Linearity (R²) > 0.99> 0.99> 0.99[5]
Within-day Precision (CV%) 4-9%4-9%4-9%[1][2]
Between-day Precision (CV%) 6-12%6-12%6-12%[1][2]
Recovery >95%>95%>95%[8]

Note: LOQ value from a MEKC method for multiple water-soluble vitamins.

Visualizations

This compound Vitamers Pathway

Riboflavin_Vitamers This compound This compound (RF) FMN Flavin Mononucleotide (FMN) This compound->FMN ATP -> ADP (this compound Kinase) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD ATP -> PPi (FAD Synthetase)

Caption: Biosynthetic pathway of this compound vitamers.

Experimental Workflow

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma) Precipitation 2. Protein Precipitation (TCA) Sample->Precipitation Centrifugation 3. Centrifugation Precipitation->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant Injection 5. Hydrodynamic Injection Supernatant->Injection Separation 6. MEKC Separation Injection->Separation Detection 7. LIF Detection (Ex: 488nm, Em: 530nm) Separation->Detection Electropherogram 8. Generate Electropherogram Detection->Electropherogram Quantification 9. Peak Integration & Quantification Electropherogram->Quantification

Caption: Workflow for this compound analysis by CE-LIF.

Conclusion

Capillary electrophoresis, particularly MEKC with LIF detection, provides a highly sensitive, efficient, and reliable method for the separation and quantification of this compound and its primary vitamers, FMN and FAD. The detailed protocol and performance data presented in this application note demonstrate the suitability of this technique for routine analysis in clinical and research settings, offering significant advantages in terms of speed and resolution over conventional chromatographic methods.

References

Application Notes & Protocols: Standard Operating Procedure for Riboflavin Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Riboflavin (Vitamin B2) is a water-soluble vitamin crucial for various metabolic processes.[1] However, it is highly susceptible to degradation when exposed to light, heat, and certain pH conditions.[1][2] Therefore, rigorous stability testing is essential to ensure the potency and shelf-life of pharmaceutical products and fortified foods containing this compound.[3][4] This document provides a detailed standard operating procedure (SOP) for conducting this compound stability testing, aimed at researchers, scientists, and drug development professionals. The protocols herein adhere to principles outlined by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[5][6][7]

1. Scope and Purpose

2. Responsibilities

It is the responsibility of trained laboratory personnel to execute these protocols. The Quality Assurance (QA) department is responsible for ensuring compliance with these procedures.

3. Materials and Equipment

  • This compound reference standard

  • High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector[1][3]

  • UV-Vis Spectrophotometer[3]

  • ICH-compliant stability chambers[10]

  • Validated analytical balance

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC grade solvents (e.g., methanol (B129727), water, potassium dihydrogen phosphate)[11]

  • Container closure systems representative of the final product packaging[5]

4. Experimental Protocols

4.1. Sample Preparation

  • Batch Selection: Select at least two to three batches of the this compound-containing product for the stability study.[5] The manufacturing process for these batches should be representative of the final production scale.[5]

  • Sample Pooling: For each batch, create a homogenous pool of the product. For solid dosage forms, this may involve grinding a representative number of tablets or capsules into a fine powder.

  • Initial Analysis (Time Zero): Before placing the samples into the stability chambers, perform an initial analysis to determine the baseline this compound concentration. This will serve as the 100% reference point.

4.2. Stability Study Design

The design of the stability study should be based on the intended market and storage conditions. The following conditions are based on ICH guidelines.[10]

Study TypeStorage ConditionsMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

4.3. Photostability Testing

Photostability testing should be conducted on at least one primary batch of the product to evaluate the impact of light exposure.[6][7]

  • Expose the product to a light source that conforms to ICH Q1B guidelines.

  • A control sample should be protected from light by wrapping it in aluminum foil.

  • Analyze the exposed and control samples for this compound content and physical changes.

4.4. Analytical Methods

The following are detailed protocols for the quantification of this compound.

4.4.1. High-Performance Liquid Chromatography (HPLC) Method

HPLC is the gold standard for this compound analysis due to its high sensitivity and specificity.[1]

  • Chromatographic Conditions:

    • Column: C18, 3 µm, 2.0 x 50 mm (or equivalent)[11]

    • Mobile Phase: Isocratic mixture of methanol and potassium dihydrogen phosphate (B84403) buffer (e.g., 15:85 v/v)[11]

    • Flow Rate: 0.3 mL/min[11]

    • Detector: UV-Vis at 254 nm[11][12] or Fluorescence Detector (Excitation: 450 nm, Emission: 530 nm)

    • Injection Volume: 20 µL

  • Standard Preparation:

    • Accurately weigh about 25 mg of this compound reference standard into a 100 mL volumetric flask.[11]

    • Add 50 mL of purified water and sonicate for 5 minutes to dissolve.[11]

    • Make up to volume with water and mix well.[11]

    • Perform serial dilutions to prepare working standards of appropriate concentrations.

  • Sample Preparation (Example for a solid dosage form):

    • Accurately weigh a portion of the powdered sample equivalent to a target concentration of this compound.

    • Transfer to a volumetric flask and add a suitable solvent (e.g., water).

    • Sonicate to ensure complete dissolution.

    • Dilute to the final volume and filter through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.

4.4.2. UV-Vis Spectrophotometry Method

A simpler, though less specific, method for this compound quantification.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax for this compound in the chosen solvent, which is typically around 444 nm.[1]

  • Standard Preparation: Prepare a series of standard solutions of known this compound concentrations.

  • Sample Preparation: Prepare sample solutions as described for HPLC, ensuring the final concentration falls within the linear range of the assay.

  • Analysis:

    • Measure the absorbance of the standard solutions at the λmax to create a calibration curve.

    • Measure the absorbance of the sample solutions.

    • Calculate the this compound concentration in the samples using the calibration curve.

5. Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Stability Data for this compound Tablets (Batch A) under Long-Term Conditions (25°C/60%RH)

Time Point (Months)This compound Assay (%)Appearance
0100.2Yellow, round tablet
399.5No change
698.9No change
998.1No change
1297.5No change

Table 2: Stability Data for this compound Liquid Formulation (Batch B) under Accelerated Conditions (40°C/75%RH)

Time Point (Months)This compound Assay (%)pHAppearance
099.85.5Clear yellow solution
392.15.4Slight darkening
685.35.2Noticeable darkening

Table 3: Photostability of this compound Powder (Batch C)

ConditionThis compound Assay (%)Appearance
Initial (Time 0)100.5Bright yellow powder
Exposed to Light88.2Paler yellow powder
Light Protected (Control)99.9No change

6. Acceptance Criteria

A significant change is defined as:

  • A 5% change in assay from the initial value.

  • Failure to meet the acceptance criteria for appearance, pH, or other physical attributes.

If a significant change occurs during accelerated testing, the shelf-life will be based on the long-term stability data.[5]

7. Visualization of Workflows and Relationships

Experimental Workflow for this compound Stability Testing

G Figure 1: Experimental Workflow for this compound Stability Testing cluster_prep Preparation Phase cluster_study Stability Study Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase A Select Product Batches B Prepare Homogenous Samples A->B C Initial Analysis (Time 0) B->C D Place Samples in Stability Chambers (Long-Term, Intermediate, Accelerated) C->D E Conduct Photostability Testing C->E F Withdraw Samples at Specified Time Points D->F G Perform Analytical Testing (HPLC, UV-Vis, Physical Evaluation) E->G F->G H Analyze Data and Assess Trends G->H I Determine Shelf-Life and Storage Conditions H->I J Final Stability Report I->J G Figure 2: Key Factors Influencing this compound Degradation cluster_factors Degradation Factors cluster_products Degradation Products This compound This compound Stability LC Lumichrome This compound->LC Degradation LF Lumiflavin This compound->LF Degradation FMF Formylmethylflavin This compound->FMF Degradation Light Light Exposure (UV and Visible) Light->this compound Temp Elevated Temperature Temp->this compound pH pH (Instability in alkaline conditions) pH->this compound

References

Application Notes and Protocols for Riboflavin-Mediated Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of riboflavin as a photosensitizer in photodynamic therapy (PDT) research. This document includes the fundamental principles of this compound-mediated PDT, detailed experimental protocols for assessing its efficacy, and a summary of quantitative data from various studies. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms.

Introduction to this compound-Mediated Photodynamic Therapy

This compound, or vitamin B2, is a naturally occurring, water-soluble vitamin that has emerged as a promising photosensitizer for photodynamic therapy.[1][2] Its favorable safety profile, biocompatibility, and strong absorption of blue light make it an attractive candidate for various PDT applications, including anticancer and antimicrobial therapies.[2][3]

The fundamental principle of PDT involves three essential components: a photosensitizer (in this case, this compound), light of a specific wavelength, and molecular oxygen.[2] Upon activation by light, typically in the blue spectrum (around 450 nm), this compound transitions to an excited triplet state.[1] This excited state can then initiate two types of photochemical reactions to generate reactive oxygen species (ROS), which are highly cytotoxic to target cells.

  • Type I Reaction: The excited photosensitizer interacts directly with a substrate, such as a biological molecule, to produce radical ions. These radicals can then react with oxygen to form ROS like superoxide (B77818) anions and hydroxyl radicals.

  • Type II Reaction: The excited photosensitizer transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[1]

These ROS can induce oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound-mediated PDT from various research studies.

Table 1: In Vitro Anticancer Efficacy of this compound-Mediated PDT
Cell LineThis compound DerivativeConcentration (µM)Light SourceLight DoseOutcomeReference
HeLa(Cha-Arg)₃-RF11.59Blue Light (450–475 nm)20 minIC₅₀ value[5]
HeLa(Cha-Arg)₃-RF10Blue Light (450–475 nm)20 minSignificant cell death[5]
HeLaThis compound50Blue Light (450–475 nm)20 minNon-cytotoxic[5]
MCF-7This compoundNot specifiedVisible LightNot specifiedSubstantial growth inhibition[6]
MDA-MB-231This compoundNot specifiedVisible LightNot specifiedSubstantial growth inhibition[6]
L929 (normal)This compoundNot specifiedVisible LightNot specifiedNo/minimal growth-inhibitory effects[6]
Table 2: Antimicrobial Efficacy of this compound-Mediated PDT
MicroorganismThis compound ConcentrationLight SourceLight DoseLog ReductionReference
E. coli42 µM (F2 derivative)White LEDNot specified>3[3]
E. coli100 µM (F4 derivative)White LED (10.5 J/cm²)5 min>6.0[3]
E. coli100 µM (this compound)White LEDNot specifiedNo activity[3]
S. aureus (MRSA)0.01%UVANot specifiedHigher than non-resistant strain[7]
P. aeruginosa0.01%UVANot specified~92% elimination[7]
E. faecalis0.01%UVANot specified~60% elimination[7]
E. coli400-500 µM420 nm visible light (100 mW/cm²)Not specified≥ 5.14[8]
S. aureus400-500 µM420 nm visible light (100 mW/cm²)Not specified≥ 5.27[8]
MRSANot specifiedUV (18 J/cm²)Not specified67% inactivation[9][10]
PDRAB, PDRKP, EPECNot specifiedUV (18 J/cm²)Not specified>80% inactivation[9][10]
MRSA, PDRAB, PDRKP, EPECNot specifiedUV (54 J/cm²)Not specified>90% inactivation[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound-mediated PDT.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Materials:

  • 96-well culture plates

  • Target cancer cells

  • Complete culture medium

  • This compound or its derivatives

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[12]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare various concentrations of this compound in serum-free medium.

    • Remove the culture medium from the wells and replace it with 100 µL of the this compound solutions.

    • Incubate the cells with this compound for a predetermined time (e.g., 4 hours) at 37°C.

    • Include control wells: cells with medium only (no this compound) and medium only (no cells) for background measurement.

  • Photoirradiation:

    • Expose the cells to a light source (e.g., blue LED array, 450 nm) for a specific duration to deliver the desired light dose. Keep a set of plates in the dark as a control for dark toxicity.

  • MTT Addition:

    • After irradiation, remove the this compound-containing medium and wash the cells once with PBS.

    • Add 100 µL of fresh complete culture medium to each well.

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[13]

    • Incubate the plate for 4 hours at 37°C in the dark, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.[13]

  • Data Analysis:

    • Subtract the absorbance of the background control (medium only) from all other readings.

    • Calculate cell viability as a percentage of the untreated control (cells with medium only, kept in the dark).

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][14]

Materials:

  • Flow cytometry tubes

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Induce apoptosis in your target cells using this compound-mediated PDT as described in the cell viability protocol. Include untreated cells as a negative control.

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[14]

    • Wash the cells twice with cold PBS.[14]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[14]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained cells to set the baseline fluorescence and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling cascade.[15]

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved PARP, anti-p38, anti-p-p38, anti-JNK, anti-p-JNK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Protein Extraction:

    • After PDT treatment, collect both floating and adherent cells.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows in this compound-mediated PDT research.

Signaling Pathways

Riboflavin_PDT_Apoptosis_Pathway This compound This compound Excited_this compound Excited this compound (Triplet State) This compound->Excited_this compound Light Activation Light Blue Light (e.g., 450 nm) ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) Excited_this compound->ROS Type I & II Reactions Oxygen O₂ Mitochondria Mitochondrial Damage ROS->Mitochondria MAPK MAPK Pathway (p38, JNK) ROS->MAPK Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_family Bcl-2 Family Proteins (↑Bax, ↓Bcl-2) Mitochondria->Bcl2_family Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 + Apaf-1 Apaf1 Apaf-1 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PARP PARP Cleavage Caspase3->PARP MAPK->Caspase3 PARP->Apoptosis

Caption: this compound-PDT induced apoptosis signaling pathway.

Experimental Workflow

Riboflavin_PDT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (Target cells in 96-well plates) Riboflavin_Prep 2. This compound Solution (Prepare desired concentrations) Incubation 3. Incubation (Treat cells with this compound) Riboflavin_Prep->Incubation Irradiation 4. Light Exposure (Activate this compound with specific wavelength) Incubation->Irradiation Viability 5a. Cell Viability Assay (e.g., MTT) Irradiation->Viability Apoptosis 5b. Apoptosis Assay (e.g., Annexin V/PI) Irradiation->Apoptosis Western_Blot 5c. Western Blot (Apoptotic markers) Irradiation->Western_Blot Data_Analysis 6. Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro PDT studies.

Conclusion

This compound-mediated photodynamic therapy represents a promising and versatile approach for a range of biomedical applications. Its inherent safety, coupled with its efficacy in generating cytotoxic ROS upon light activation, makes it a compelling subject for further research and development. The protocols and data presented in these application notes are intended to serve as a valuable resource for scientists and researchers investigating the potential of this compound as a photosensitizer in photodynamic therapy. By providing detailed methodologies and a summary of existing quantitative data, we aim to facilitate the design and execution of robust and reproducible studies in this exciting field.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled Riboflavin in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of isotopically labeled riboflavin (Vitamin B2), a crucial tracer for metabolic studies. The protocols focus on biosynthetic methods, which offer high yields and specific labeling patterns, and also touch upon chemical synthesis approaches. The application of these labeled compounds in metabolic flux analysis using mass spectrometry and NMR is also detailed.

Introduction to Isotopically Labeled this compound in Metabolic Studies

This compound is a water-soluble vitamin that serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). These flavocoenzymes are essential for a wide range of redox reactions central to cellular metabolism, including energy production, cellular respiration, and the metabolism of other B vitamins.[1][2] The ability to trace the metabolic fate of this compound and its derivatives is paramount in understanding cellular physiology and the pathology of various diseases.

Isotopically labeled this compound, enriched with stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), provides a powerful tool for researchers. When introduced into biological systems, these labeled molecules can be tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the identification of metabolic bottlenecks in real-time.[3][4][5]

Methods for Synthesizing Isotopically Labeled this compound

There are two primary approaches for the synthesis of isotopically labeled this compound: biosynthesis and chemical synthesis .

Biosynthesis using Flavinogenic Microorganisms

Microbial fermentation is a highly efficient and cost-effective method for producing isotopically labeled this compound.[2][6] Certain microorganisms, particularly the filamentous fungus Ashbya gossypii, are natural overproducers of this compound.[6][7][8] By culturing these organisms in a medium containing isotopically labeled precursors, the isotopes are incorporated into the this compound molecule.

Advantages of Biosynthesis:

  • High Yields: Industrial strains and optimized fermentation processes can lead to high titers of this compound.

  • Specific Labeling: The choice of labeled precursor can result in specific labeling patterns within the this compound molecule.

  • Cost-Effective: Especially for large-scale production, biosynthesis is generally more economical than chemical synthesis.

A variety of ¹³C-labeled precursors can be used to label different parts of the this compound molecule. For example, using [1-¹³C]glucose will label specific carbons in the ribityl side chain and the xylene ring, while labeled glycine (B1666218) and serine can be used to target other specific carbon atoms.[9][10]

Chemical Synthesis

Chemical synthesis offers the potential for highly specific, atom-by-atom labeling of the this compound molecule, which may not be achievable through biosynthesis. However, chemical synthesis of this compound is a multi-step and often laborious process with potentially lower overall yields compared to fermentation.[2]

The general chemical synthesis strategy involves the condensation of a substituted ribitylamine with a pyrimidinedione derivative. By using isotopically labeled building blocks in this synthesis, specific atoms in the final this compound molecule can be labeled. For instance, using [¹⁵N]-labeled precursors in the synthesis of the pyrimidine (B1678525) ring can produce [¹⁵N]-riboflavin.

Applications in Metabolic Studies

Isotopically labeled this compound is a versatile tool in metabolic research, primarily used in:

  • Metabolic Flux Analysis (MFA): ¹³C-labeled this compound, in conjunction with ¹³C-MFA techniques, allows for the quantitative analysis of the flow of metabolites through various pathways.[3][4][5][11][12] By analyzing the mass isotopomer distribution in this compound and its downstream metabolites, researchers can determine the relative and absolute fluxes of interconnected metabolic reactions.[3][4][5]

  • Elucidation of Biosynthetic Pathways: Feeding microorganisms with specifically labeled precursors and analyzing the resulting labeling pattern in this compound has been instrumental in deciphering its biosynthetic pathway.[13]

  • Pharmacokinetic and Bioavailability Studies: The absorption, distribution, metabolism, and excretion (ADME) of this compound can be studied with high precision using isotopically labeled variants.

  • Enzyme Mechanism Studies: Isotopically labeled flavin coenzymes are used to probe the mechanisms of flavoenzymes using techniques like NMR and mass spectrometry.

Experimental Protocols

Protocol for Biosynthesis of ¹³C-Labeled this compound using Ashbya gossypii

This protocol outlines the lab-scale production of ¹³C-labeled this compound.

Materials:

  • Ashbya gossypii strain (e.g., ATCC 10895)

  • Yeast extract

  • Peptone

  • ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose)

  • Soybean oil

  • Antifoaming agent

  • Fermentation vessel (bioreactor)

  • Standard laboratory glassware and equipment

Protocol:

  • Pre-culture Preparation: Inoculate a sterile pre-culture medium (e.g., yeast extract and peptone) with A. gossypii spores or mycelia. Incubate at 28°C with shaking for 48-72 hours.

  • Fermentation:

    • Prepare the main fermentation medium containing yeast extract, soybean oil, and the desired ¹³C-labeled glucose as the primary carbon source.

    • Inoculate the main fermentation medium with the pre-culture.

    • Maintain the fermentation at 28°C with controlled aeration and agitation for 5-7 days.

    • Monitor the pH and add an antifoaming agent as needed. This compound production typically begins after the initial growth phase.

  • Harvesting and Cell Lysis:

    • Stop the fermentation and induce cell autolysis by increasing the temperature and lowering the pH. This will release the this compound into the broth.[7]

    • The this compound will precipitate as crystals at acidic pH.[7]

  • Purification:

    • Separate the crude this compound crystals from the fermentation broth by centrifugation or decantation.[7][14]

    • Wash the crystals with deionized water.

    • For higher purity, dissolve the crude this compound in a dilute alkaline solution, filter to remove insoluble materials, and then re-precipitate by adding acid.[7]

    • A further purification step can involve dissolving the this compound in a mineral acid (e.g., hydrochloric acid), followed by precipitation with an organic solvent-water mixture.[14]

    • Wash the purified crystals with water and dry under vacuum.[14]

Expected Yield and Isotopic Enrichment:

The overall yield of this compound can be significant, with industrial processes achieving high titers. For laboratory-scale biosynthesis, yields will vary depending on the strain and conditions. The isotopic enrichment will depend on the enrichment of the precursor and the metabolic activity of the microorganism. It is crucial to determine the final isotopic enrichment using mass spectrometry.

Protocol for Sample Preparation for Mass Spectrometry Analysis

Materials:

  • Isotopically labeled this compound sample

  • Internal standard (e.g., commercially available ¹³C₄,¹⁵N₂-riboflavin)[1][15]

  • Protein precipitation agent (e.g., trichloroacetic acid, zinc sulfate (B86663), or cold methanol)[16]

  • LC-MS grade solvents (e.g., acetonitrile, methanol, formic acid, water)

  • Centrifuge

  • Vortex mixer

  • LC-MS/MS system

Protocol:

  • Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatant) containing the isotopically labeled this compound.

  • Internal Standard Spiking: Add a known amount of a commercially available, highly enriched this compound internal standard to the sample. This will be used for accurate quantification.[15]

  • Protein Precipitation:

    • Add a protein precipitation agent to the sample to remove proteins that can interfere with the analysis. For plasma samples, addition of zinc sulfate can be effective.[16]

    • Vortex the sample vigorously.

    • Centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the this compound.

  • Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., a mixture of mobile phases).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the different isotopologues of this compound and the internal standard.

Protocol for NMR Sample Preparation

Materials:

  • Purified isotopically labeled this compound

  • Deuterated solvent (e.g., DMSO-d₆, as this compound has low solubility in water)[9]

  • NMR tube

  • Vortex mixer

Protocol:

  • Dissolving the Sample: Dissolve a sufficient amount of the purified isotopically labeled this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) in the deuterated solvent in a small vial.[17]

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small cotton plug in a Pasteur pipette directly into the NMR tube to avoid signal broadening.[18]

  • Transfer to NMR Tube: Transfer the clear solution to a clean, dry NMR tube.

  • Analysis: Acquire the NMR spectrum. For ¹³C-labeled this compound, a ¹³C NMR spectrum will provide information on the positions and extent of labeling.

Data Presentation

Table 1: Quantitative Data for Biosynthetic Production of ¹³C-Labeled this compound

ParameterValueReference
MicroorganismAshbya gossypii[6][7]
¹³C-Labeled Precursor[U-¹³C₆]glucose[10]
Fermentation Time5-7 days[7]
Purity of Final Product>98%[7]
Positional ¹³C EnrichmentDependent on precursor and metabolic flux[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Fermentation Fermentation of Ashbya gossypii with ¹³C-precursor Harvesting Harvesting and Cell Lysis Fermentation->Harvesting Purification Purification of ¹³C-Riboflavin Harvesting->Purification SamplePrep Sample Preparation (Protein Precipitation) Purification->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS NMR NMR Analysis SamplePrep->NMR DataAnalysis Metabolic Flux Analysis LCMS->DataAnalysis NMR->DataAnalysis logical_relationship LabeledPrecursor Isotopically Labeled Precursor (e.g., ¹³C-Glucose) Biosynthesis Biosynthesis (e.g., A. gossypii) LabeledPrecursor->Biosynthesis ChemicalSynthesis Chemical Synthesis LabeledPrecursor->ChemicalSynthesis Labeledthis compound Isotopically Labeled This compound Biosynthesis->Labeledthis compound ChemicalSynthesis->Labeledthis compound MetabolicStudies Metabolic Studies (MFA, Pharmacokinetics) Labeledthis compound->MetabolicStudies

References

Sensitive and Simultaneous Quantification of Riboflavin and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboflavin (Vitamin B2) is an essential water-soluble vitamin that serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). These flavocoenzymes are critical for a multitude of cellular processes, including energy metabolism, redox homeostasis, and the metabolism of fats, carbohydrates, and proteins.[1] Accurate and sensitive measurement of this compound and its active metabolites is crucial for assessing nutritional status, diagnosing deficiencies, and in pharmacokinetic studies for drug development. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound, FMN, and FAD in human plasma.

Principle

This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation using a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in the positive ion Multiple Reaction Monitoring (MRM) mode. The use of stable isotope-labeled internal standards for each analyte ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

This compound Metabolic Pathway

This compound is converted to its biologically active forms, FMN and FAD, through a two-step enzymatic process. This pathway is fundamental to cellular metabolism.

Riboflavin_Metabolism This compound This compound FMN Flavin Mononucleotide (FMN) This compound->FMN This compound Kinase (ATP -> ADP) FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase (ATP -> PPi)

Caption: Metabolic conversion of this compound to FMN and FAD.

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted below. This streamlined process ensures high throughput and reliable results.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample (50 µL) ISTD_add Add Internal Standards Sample->ISTD_add Precipitation Protein Precipitation (e.g., Acetonitrile) ISTD_add->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilute for Injection Supernatant->Dilution Injection Inject onto LC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: High-level workflow for the LC-MS/MS analysis of flavins.

Detailed Protocols

Materials and Reagents

  • This compound, FMN, and FAD analytical standards

  • Stable isotope-labeled internal standards (e.g., 13C4,15N2-Riboflavin)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

Instrumentation

  • A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, FMN, and FAD in a suitable solvent (e.g., DMSO or water with minimal heating).

  • Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of acetonitrile and water to prepare a series of working standard solutions for constructing the calibration curve.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the stable isotope-labeled internal standards in acetonitrile at an appropriate concentration.

Sample Preparation Protocol

  • Thaw frozen human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen if concentration is needed, or directly transfer to an autosampler vial for analysis. Reconstitute the dried extract in 100 µL of the initial mobile phase if evaporation was performed.

LC-MS/MS Method Parameters

ParameterSetting
LC System UHPLC
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi

MRM Transitions

The following MRM transitions are recommended for the quantification of this compound and its metabolites.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound377.1243.125
FMN457.1359.120
FAD829.2348.130
¹³C₄,¹⁵N₂-Riboflavin (IS)383.1249.125

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method for the simultaneous analysis of this compound, FMN, and FAD in human plasma.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
This compound0.5 - 500.590.5 - 99.5[2]< 10[2]< 11[2]
FMN1.0 - 1001.085 - 110< 8< 10
FAD2.0 - 2002.088 - 105< 9< 12

(Note: Data for FMN and FAD are representative values from typical method validations.)

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the sensitive and simultaneous quantification of this compound, FMN, and FAD in human plasma. The simple sample preparation protocol, combined with the high selectivity and sensitivity of the LC-MS/MS analysis, makes this method suitable for a wide range of applications, including clinical research, nutritional assessment, and pharmacokinetic studies. The provided protocols and performance data demonstrate the reliability and accuracy of this method for the comprehensive analysis of the this compound metabolic pathway.

References

Troubleshooting & Optimization

Troubleshooting low riboflavin yield in microbial fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during microbial riboflavin (Vitamin B2) fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No this compound Production

Q: My fermentation is complete, but the this compound yield is significantly lower than expected or absent. What are the potential causes?

A: Low this compound yield can stem from several factors, ranging from issues with the microbial strain to suboptimal fermentation conditions. Here’s a checklist of potential causes to investigate:

  • Strain Viability and Integrity:

    • Inactive Inoculum: The initial culture may have had low viability. Always use a fresh, actively growing seed culture.

    • Strain Mutation/Degradation: Genetically engineered or mutated strains can sometimes revert or lose their overproducing characteristics over successive generations. It is advisable to go back to the parent stock or re-streak the culture to isolate high-producing colonies.

  • Media Composition:

    • Nutrient Limitation: Key nutrients may be depleted. The composition of the culture medium is one of the most critical factors in fermentation.[1][2] Common limiting factors include carbon sources, nitrogen sources, and essential minerals. For instance, in Bacillus subtilis, glucose, NaNO₃, K₂HPO₄, ZnSO₄, and MnCl₂ have been identified as crucial for high yield.[3][4]

    • Inhibitory Components: High concentrations of certain media components, such as glucose or specific nitrogen sources, can inhibit this compound biosynthesis.[5][6] For example, while yeast extract can facilitate cell growth, high concentrations can suppress this compound production in Eremothecium ashbyii.[6]

    • Iron Contamination: Some strains, like Candida famata, are extremely sensitive to iron, which can complicate the fermentation process and reduce yield.[3][4]

  • Process Parameters:

    • Suboptimal pH: The pH of the medium can significantly affect enzyme activity and nutrient uptake. The optimal pH for this compound production varies between microorganisms. For many strains, a pH range of 6.0-7.0 is optimal.[1][7]

    • Inadequate Aeration/Oxygen Supply: this compound biosynthesis is an aerobic process. Insufficient dissolved oxygen is a common rate-limiting factor.[8] Agitation speed directly influences oxygen supply and is a critical parameter.[8][9]

    • Incorrect Temperature: Fermentation temperature affects microbial growth and enzyme kinetics. The optimal temperature is species-specific, for instance, 39-40°C for B. subtilis and 26-28°C for Ashbya gossypii.[9]

Issue 2: Inconsistent Yields Between Batches

Q: I am observing significant variability in this compound yield from one fermentation batch to another. How can I improve consistency?

A: Inconsistent yields are often due to a lack of tight control over experimental variables. To improve reproducibility:

  • Standardize Inoculum Preparation: Ensure the age, cell density, and physiological state of the seed culture are consistent for every fermentation.

  • Precise Media Preparation: Carefully control the composition of the fermentation medium. Use high-quality reagents and ensure accurate measurements. Even minor variations in mineral concentrations can impact yield.[2][3]

  • Monitor and Control Process Parameters: Implement real-time monitoring and automated control of pH, temperature, and dissolved oxygen levels throughout the fermentation run.

  • Raw Material Quality: The quality of complex media components like yeast extract, peptone, or corn steep liquor can vary between suppliers and even between lots from the same supplier.[7] If possible, test new batches of these components before use in large-scale fermentations.

Issue 3: Optimizing Media for Higher Yield

Q: How can I systematically optimize the fermentation medium to increase my this compound yield?

A: Media optimization is a critical step for maximizing production. A systematic approach is recommended:

  • One-Factor-at-a-Time (OFAT) Analysis: Start by identifying the most influential components from the literature for your specific microorganism.[3][10] Vary the concentration of one component at a time while keeping others constant to determine its optimal level. Key components to investigate often include the primary carbon source (e.g., glucose, sucrose, oils), nitrogen source (e.g., yeast extract, peptone, glycine), and key minerals (e.g., MgSO₄, K₂HPO₄, FeSO₄).[2][3][7]

  • Statistical Experimental Design: For a more comprehensive optimization, use statistical methods like Plackett-Burman designs to screen for the most significant factors, followed by Response Surface Methodology (RSM) to find the optimal concentrations of these key components.[2][3]

Data Presentation: Optimized Media Components

The following tables summarize optimized media components that have been reported to enhance this compound production in various microorganisms.

Table 1: Key Media Components for Bacillus subtilis

ComponentOrganismReported Concentration/EffectReference
GlucoseB. subtilis RH44Identified as a crucial factor.[3][4]
NaNO₃B. subtilis RH44Identified as a crucial factor.[3]
K₂HPO₄B. subtilis ATCC 6051Had a great influence on production. Optimal at 2.27 g/L.[2][3]
MgSO₄B. subtilis ATCC 6051Had a great influence on production. Optimal at 0.85 g/L.[2][3]
FeSO₄B. subtilis ATCC 6051Had a great influence on production. Optimal at 0.02 g/L.[2]
GlycineB. subtilis KU559874Addition of 1 g/L was effective.[3]
FructoseB. subtilis ATCC 6051Found to be the most effective carbon source. Optimal at 38.10 g/L.[2]
Yeast ExtractB. subtilis ATCC 6051Optimal concentration of 4.37 g/L.[2]

Table 2: Key Media Components for Ashbya gossypii and Eremothecium ashbyii

ComponentOrganismReported Concentration/EffectReference
Soybean OilA. gossypiiSuperior carbon source compared to sugars.[7]
Corn Steep LiquorA. gossypiiOptimized as a nitrogen source.[7]
Osseocolla (Gelatin)A. gossypiiOptimized as a nitrogen source.[7]
GlucoseE. ashbyiiOptimal carbon source. High concentrations can be inhibitory.[5][6]
Yeast ExtractE. ashbyiiOptimal nitrogen source. High concentrations can be inhibitory.[5][6]

Experimental Protocols

Protocol 1: Quantification of this compound using UV-Vis Spectrophotometry

This protocol provides a basic method for quantifying this compound in a clear fermentation supernatant.

Materials:

  • Spectrophotometer

  • Cuvettes (1 cm path length)

  • Centrifuge

  • Volumetric flasks (amber glass recommended)

  • Pipettes

  • 0.1 M Sodium acetate (B1210297) buffer (pH 6.0)

  • This compound standard

  • 2M Sodium Hydroxide

  • Glacial Acetic Acid

Procedure:

  • Sample Preparation:

    • Take a known volume of your fermentation broth.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the cells.

    • Carefully collect the supernatant. If the supernatant is cloudy, filter it through a 0.22 µm syringe filter.

    • Perform a serial dilution of the clear supernatant with the sodium acetate buffer to ensure the absorbance reading falls within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Standard Curve Preparation:

    • Accurately weigh about 65 mg of this compound standard and transfer to a 500 mL amber volumetric flask.[11]

    • Suspend in 5 mL of water, then dissolve completely in 5 mL of 2M sodium hydroxide.[11]

    • Once dissolved, add 100 mL of water and 2.5 mL of glacial acetic acid. Dilute to 500.0 mL with water.[11]

    • From this stock, prepare a series of standard solutions of known concentrations (e.g., 0.5, 1, 2, 5, 10, 15, 20 mg/L) by diluting with the sodium acetate buffer.

  • Measurement:

    • Set the spectrophotometer to measure absorbance at the maximum wavelength for this compound, which is approximately 444 nm.[11][12]

    • Use the sodium acetate buffer as a blank to zero the spectrophotometer.

    • Measure the absorbance of each standard solution and your diluted samples.

  • Calculation:

    • Plot a standard curve of absorbance versus this compound concentration (mg/L).

    • Determine the concentration of this compound in your diluted samples using the equation of the line from the standard curve.

    • Multiply the result by the dilution factor to get the final concentration in your original fermentation broth.

Visualizations: Pathways and Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound begins with two primary precursors: Guanosine triphosphate (GTP) from the purine (B94841) synthesis pathway and Ribulose-5-phosphate (Ru5P) from the pentose (B10789219) phosphate (B84403) pathway.[3][13] Understanding this pathway is key to identifying potential metabolic bottlenecks. For example, the overexpression of genes in the rib operon (ribA, ribB, etc.) is a common strategy to increase flux towards this compound.[3][8]

Riboflavin_Biosynthesis cluster_purine Purine Pathway cluster_ppp Pentose Phosphate Pathway GTP Guanosine triphosphate (GTP) DARPP DARPP GTP->DARPP GTP cyclohydrolase II (RibA) Ru5P Ribulose-5-phosphate (Ru5P) DHBP DHBP Ru5P->DHBP 3,4-DHBP synthase (RibB) ArPP ArPP DARPP->ArPP Reductase/Deaminase Lumazine 6,7-dimethyl-8- ribityllumazine ArPP->Lumazine Lumazine synthase (RibH) DHBP->Lumazine Lumazine synthase (RibH) This compound This compound Lumazine->this compound This compound synthase (RibE)

Caption: Simplified this compound biosynthesis pathway in bacteria.

Troubleshooting Workflow for Low this compound Yield

This workflow provides a logical sequence of steps to diagnose the cause of low this compound yield in your fermentation experiments.

Troubleshooting_Workflow Start Low this compound Yield Detected Check_Strain Step 1: Verify Strain Integrity - Check viability - Confirm genotype/phenotype - Use fresh stock Start->Check_Strain Outcome_Strain Strain Issue? Check_Strain->Outcome_Strain Check_Media Step 2: Review Media Preparation - Confirm component concentrations - Check raw material quality - Test for inhibitors (e.g., iron) Outcome_Media Media Issue? Check_Media->Outcome_Media Check_Params Step 3: Analyze Process Parameters - Review pH, Temp, DO logs - Calibrate probes - Check agitation/aeration rates Outcome_Params Process Issue? Check_Params->Outcome_Params Check_Analytics Step 4: Validate Analytical Method - Run standards - Check sample prep/dilutions - Verify instrument performance Outcome_Analytics Analytical Error? Check_Analytics->Outcome_Analytics Outcome_Strain->Check_Media No Solve_Strain Solution: Revive from stock / Re-engineer strain Outcome_Strain->Solve_Strain Yes Outcome_Media->Check_Params No Solve_Media Solution: Optimize media components / Source new raw materials Outcome_Media->Solve_Media Yes Outcome_Params->Check_Analytics No Solve_Params Solution: Adjust and control process parameters Outcome_Params->Solve_Params Yes Solve_Analytics Solution: Recalibrate / Re-run samples Outcome_Analytics->Solve_Analytics Yes

Caption: A systematic workflow for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming Matrix Effects in Riboflavin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of riboflavin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of an analytical signal, in this case, the this compound peak in an HPLC chromatogram, caused by co-eluting compounds from the sample matrix. These effects can manifest as either signal enhancement or, more commonly, signal suppression. This interference can lead to inaccurate quantification of this compound, poor reproducibility, and decreased sensitivity of the assay.

Q2: What are the common sources of matrix effects in this compound analysis?

A2: The primary sources of matrix effects are endogenous components of the biological or food matrix that are co-extracted with this compound. In plasma or serum, these include proteins, phospholipids, and salts. In food matrices, interfering substances can include other vitamins, pigments, fats, and sugars.

Q3: How can I minimize matrix effects during my sample preparation?

A3: The most effective way to minimize matrix effects is through a robust sample preparation procedure that removes interfering components while efficiently extracting this compound. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method to remove the bulk of proteins from biological samples.

  • Solid-Phase Extraction (SPE): A more selective technique that can effectively remove a wider range of interfering compounds, leading to a cleaner sample extract.

  • Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubility in two immiscible liquids.

The choice of method depends on the complexity of the matrix and the required sensitivity of the assay.

Q4: Should I use an internal standard for this compound analysis?

A4: Yes, using an internal standard (IS) is highly recommended to compensate for matrix effects and variations in sample preparation and injection volume. A suitable internal standard should be structurally similar to this compound and have a similar chromatographic retention time but be chromatographically resolved from this compound. Isothis compound is a commonly used internal standard for this compound analysis.

Q5: What are the typical degradation products of this compound, and how can I avoid them?

A5: this compound is sensitive to light and alkaline conditions, and it can degrade to form lumiflavin (B1675435) and lumichrome (B1664701). To prevent degradation, it is crucial to protect samples and standards from light by using amber vials and minimizing exposure to ambient light. Samples should also be stored at appropriate temperatures (e.g., frozen) to ensure stability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Secondary Interactions with Column For basic analytes like this compound, interactions with acidic silanol (B1196071) groups on the silica-based C18 column can cause peak tailing. Ensure the mobile phase pH is appropriately controlled (e.g., using a buffer like acetate (B1210297) or phosphate) to suppress the ionization of silanol groups.
Column Overload Injecting too high a concentration of the sample can lead to peak fronting. Dilute the sample and re-inject.
Contamination of Guard or Analytical Column Matrix components can accumulate on the column, leading to peak shape distortion. Use a guard column and/or implement a more rigorous sample clean-up procedure. Regularly flush the column with a strong solvent.
Inappropriate Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Issue 2: Inaccurate or Irreproducible Results
Possible Cause Recommended Solution
Significant Matrix Effects If you observe signal suppression or enhancement, your sample preparation method may not be sufficiently removing interfering compounds. Consider switching to a more effective technique, such as moving from protein precipitation to solid-phase extraction.
This compound Degradation Inconsistent exposure to light can lead to variable degradation of this compound and affect reproducibility. Ensure all samples and standards are handled with consistent light protection.
Lack of Internal Standard Without an internal standard, variations in sample loss during preparation or injection volume inconsistencies can lead to inaccurate results. Incorporate a suitable internal standard into your analytical method.
Improper Calibration Ensure your calibration standards are prepared in a matrix that closely mimics your samples (matrix-matched calibration) to account for any consistent matrix effects.
Issue 3: Extraneous Peaks in the Chromatogram
Possible Cause Recommended Solution
Co-eluting Matrix Components Unidentified peaks that interfere with the this compound peak are a clear indication of insufficient sample clean-up. Optimize your sample preparation method (e.g., change SPE sorbent, or LLE solvent).
This compound Degradation Products Peaks corresponding to lumiflavin or lumichrome may be present if the sample has been exposed to light. Confirm their identity by comparing their retention times with standards of the degradation products.
Contaminated Mobile Phase or System Ghost peaks can appear due to contaminated solvents or build-up in the HPLC system. Use high-purity solvents and regularly clean the system.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Plasma

This protocol is a rapid method for preparing plasma samples for HPLC analysis.

  • Sample Preparation:

    • To 500 µL of plasma sample in a microcentrifuge tube, add 1 mL of 15% trichloroacetic acid (TCA) to precipitate the proteins.

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

  • Injection:

    • Inject an appropriate volume (e.g., 20 µL) of the supernatant into the HPLC system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Food Matrices

This protocol provides a more thorough clean-up for complex food matrices.

  • Sample Homogenization and Extraction:

    • Homogenize a known amount of the food sample with an appropriate extraction solvent (e.g., an acidic solution).

    • The extraction may involve heating or enzymatic hydrolysis to release bound this compound.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading:

    • Load the sample extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase before injection into the HPLC system.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analysis
Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE)
General Recovery Good to ExcellentExcellentGood to Excellent
Matrix Effect Reduction ModerateExcellentGood
Selectivity LowHighModerate
Speed FastModerateSlow
Cost per Sample LowHighModerate
Common Matrices Plasma, Serum, UrinePlasma, Urine, Food, PharmaceuticalsBiological Fluids

Note: The effectiveness of each method can vary depending on the specific matrix and the optimization of the protocol.

Table 2: Typical HPLC Parameters for this compound Analysis
Parameter Typical Conditions
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of methanol or acetonitrile (B52724) and an aqueous buffer (e.g., acetate or phosphate (B84403) buffer, pH 4.0-6.0)
Flow Rate 0.8 - 1.2 mL/min
Detection Fluorescence Detector (Excitation: ~450 nm, Emission: ~520 nm) or UV Detector (~266 nm)
Injection Volume 10 - 50 µL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Sample Collection (e.g., Plasma, Food Homogenate) ppt Protein Precipitation (e.g., with TCA) start->ppt spe Solid-Phase Extraction (e.g., C18 cartridge) start->spe lle Liquid-Liquid Extraction start->lle centrifuge Centrifugation ppt->centrifuge elute Elution spe->elute extract Collect Organic Layer lle->extract supernatant Collect Supernatant centrifuge->supernatant final_sample Final Sample for Injection supernatant->final_sample evaporate Evaporation & Reconstitution elute->evaporate extract->evaporate evaporate->final_sample evaporate->final_sample hplc HPLC System (C18 Column, Fluorescence Detector) final_sample->hplc data Data Acquisition & Processing hplc->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_peak_shape cluster_causes Potential Causes & Solutions start Poor Peak Shape (Tailing or Fronting) cause1 Secondary Interactions? (e.g., silanol groups) start->cause1 cause2 Column Overload? start->cause2 cause3 Column Contamination? start->cause3 cause4 Inappropriate Injection Solvent? start->cause4 solution1 Adjust Mobile Phase pH with Buffer cause1->solution1 solution2 Dilute Sample cause2->solution2 solution3 Use Guard Column & Improve Sample Cleanup cause3->solution3 solution4 Dissolve Sample in Mobile Phase cause4->solution4

Preventing photodegradation of riboflavin during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with riboflavin (Vitamin B2). The focus is on preventing photodegradation during sample preparation and analysis to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound concentrations lower than expected?

A1: Lower than expected this compound concentrations are often due to its degradation. This compound is highly sensitive to light, heat, and alkaline pH.[1][2] Exposure to light, especially in the UV and visible spectrum (350-520 nm), can rapidly degrade this compound.[3] The degradation process is also accelerated at higher temperatures and in alkaline solutions.[4][5]

Q2: I'm seeing extra peaks in my chromatogram when analyzing this compound. What could they be?

A2: The extra peaks are likely photodegradation products of this compound. When exposed to light, this compound degrades into several compounds, most commonly lumichrome (B1664701) and lumiflavin (B1675435).[6][7] Other minor degradation products can also be formed depending on the specific conditions.[8] The formation of these products is highly dependent on the pH of the solution; lumichrome is the primary product in acidic or neutral conditions, while lumiflavin formation is favored in alkaline environments.[7]

Q3: How can I protect my this compound samples from light during preparation and analysis?

A3: Protecting your samples from light is crucial. Here are some key steps:

  • Work in a dimly lit room or use red light.

  • Use amber-colored volumetric flasks and vials.[9]

  • Wrap glassware and sample containers in aluminum foil.[10][11][12]

  • During analysis (e.g., HPLC), protect the autosampler from light.

  • Keep solutions in the dark and at cool temperatures when not in use.[13]

Q4: What is the optimal pH for this compound stability?

A4: this compound solutions are most stable in the pH range of 5.0 to 6.0.[8][14] In acidic (below pH 3.0) and particularly in alkaline (above pH 7.0) conditions, the rate of photodegradation increases significantly.[8][14]

Q5: Are there any chemical stabilizers I can add to my samples to prevent photodegradation?

A5: Yes, several chemical stabilizers can be used to protect this compound. These include antioxidants and chelating agents. Disodium ethylenediamine (B42938) (EDTA) has been shown to have a very strong stabilizing effect.[8][15][16] Other effective stabilizers include thiourea, methylparaben, and DL-methionine.[8][17] Ascorbic acid (Vitamin C) is also a good quencher of the excited states of this compound, thereby reducing its degradation.[6][8]

Troubleshooting Guides

Issue 1: Inconsistent this compound Assay Results
Potential Cause Troubleshooting Steps
Variable Light Exposure Ensure all samples and standards are handled with consistent and minimal light exposure. Use amber glassware or foil-wrapped containers for all steps.[9][10][11][12]
pH Fluctuations Verify and control the pH of all solutions. Use appropriate buffers to maintain a stable pH, ideally between 5.0 and 6.0.[8][14]
Temperature Variations Maintain a consistent and cool temperature for sample storage and during the analytical run. Avoid heating samples unless absolutely necessary for dissolution, and if so, do it for the shortest possible time.[4]
Oxygen Presence For highly sensitive applications, consider deoxygenating your solutions by purging with nitrogen, as oxygen can participate in the photodegradation process.[8]
Issue 2: Poor Chromatographic Peak Shape or Resolution
Potential Cause Troubleshooting Steps
Interference from Degradation Products Optimize the chromatographic method to separate this compound from its main degradation products, lumichrome and lumiflavin.[1][7] This may involve adjusting the mobile phase composition, gradient, or column type.
Inappropriate Buffer The choice of buffer can influence this compound stability. Citrate (B86180) and borate (B1201080) buffers have been shown to have a stabilizing effect, while phosphate (B84403) and acetate (B1210297) buffers can sometimes catalyze degradation.[8][18]
Sample Matrix Effects Complex sample matrices can interfere with the analysis.[1] Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.

Quantitative Data Summary

Table 1: Effect of pH on this compound Photodegradation Rate

pHRelative Rate of PhotodegradationStability
< 3.0IncreasedLower
5.0 - 6.0LowestHighest[8][14]
> 7.0Significantly IncreasedLower[8][14]
10.0Up to 80-fold increase compared to pH 5.0[14]Very Low

Table 2: Efficacy of Various Stabilizers on this compound Photostability

StabilizerStabilizing Effect (%)Reference
Disodium Ethylenediamine (EDTA)96.2%[8][17]
Thiourea88.2%[8][17]
Methylparaben86.4%[8][17]
DL-Methionine76.3%[8]
Sodium Thiosulfate72.9%[8][16]
Ascorbic AcidSignificant protection[6][8]

Experimental Protocols

Protocol 1: Preparation of a Light-Protected this compound Standard Solution

This protocol describes the preparation of a this compound stock solution with precautions to minimize photodegradation.

  • Materials: USP Reference Standard this compound, 0.02 N acetic acid, amber-colored 500 mL volumetric flask, aluminum foil, steam bath, refrigerator.

  • Procedure:

    • Accurately weigh 50.0 mg of USP this compound RS that has been previously dried and stored protected from light.[19]

    • Transfer the this compound to the amber-colored 500 mL volumetric flask.

    • Add approximately 300 mL of 0.02 N acetic acid.

    • Heat the mixture on a steam bath with frequent agitation until the this compound is completely dissolved.[19]

    • Cool the solution to room temperature.

    • Add 0.02 N acetic acid to bring the volume to 500 mL and mix well.

    • Wrap the flask in aluminum foil for extra protection.

    • Store the stock solution under toluene (B28343) in a refrigerator.[19]

Protocol 2: Spectrophotometric Analysis of this compound

This protocol outlines a general procedure for the spectrophotometric determination of this compound.

  • Materials: this compound sample solution, spectrophotometer, quartz or glass cuvettes.

  • Procedure:

    • Prepare dilutions of the this compound standard and sample solutions using an appropriate buffer (e.g., citrate buffer at pH 5.03).[11] All work should be conducted in subdued light.

    • Use amber-colored glassware or wrap it in foil.

    • Set the spectrophotometer to measure absorbance at the maximum wavelength for this compound, which is approximately 444 nm.[7][9]

    • Zero the spectrophotometer using the buffer as a blank.

    • Measure the absorbance of the standard and sample solutions.

    • Calculate the concentration of this compound in the sample by comparing its absorbance to that of the standard.

Visualizations

Riboflavin_Photodegradation_Pathway This compound This compound Excited_Singlet Excited Singlet State (¹RF) This compound->Excited_Singlet Light Absorption Excited_Triplet Excited Triplet State (³RF) Excited_Singlet->Excited_Triplet Intersystem Crossing Lumichrome Lumichrome (LC) Excited_Singlet->Lumichrome Direct Formation FMF Formylmethylflavin (FMF) Excited_Triplet->FMF Intramolecular Photoreduction Excited_Triplet->Lumichrome Direct Formation FMF->Lumichrome Hydrolysis (Acidic/Neutral pH) Lumiflavin Lumiflavin (LF) FMF->Lumiflavin Hydrolysis (Alkaline pH)

Caption: Photodegradation pathway of this compound.

Riboflavin_Sample_Prep_Workflow cluster_protection Light & pH Protection Start Sample Weighing Dissolution Dissolution in Buffer (pH 5-6) Start->Dissolution Use Amber/Foil-wrapped Glassware Dilution Dilution to Working Conc. Dissolution->Dilution Subdued Light Analysis Analysis (HPLC/UV-Vis) Dilution->Analysis Protect Autosampler Storage Storage (Dark & Cool) Analysis->Storage Refrigerate if needed

Caption: Protected workflow for this compound sample preparation.

References

Technical Support Center: Optimizing Riboflavin Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for the efficient extraction of riboflavin (Vitamin B2) from plant tissues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from plant tissues?

The most prevalent methods involve an initial acid hydrolysis to liberate protein-bound flavins, often followed by enzymatic treatment to dephosphorylate flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD) into free this compound.[1][2][3][4] This combined acid and enzymatic hydrolysis is crucial for accurately determining total this compound content.[2] Common acids used include hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), and enzymes like takadiastase or acid phosphatase are employed for hydrolysis.[2][3][4][5]

Q2: Which solvents are most effective for this compound extraction?

The choice of solvent depends on the specific plant matrix and the desired form of this compound to be extracted.

  • Aqueous acid solutions (e.g., 0.1 M HCl) are widely used for initial extraction and to release bound forms of this compound.[3][5]

  • Water, methanol (B129727), and ethanol have been successfully used, with studies showing that aqueous extracts can sometimes yield higher concentrations of this compound than alcoholic extracts.[6]

  • For separating different flavins (this compound, FMN, FAD), mixtures like methanol-water or acetonitrile-water , often with a buffer, are used in chromatographic steps.[1][7]

Q3: How do pH and temperature affect this compound stability during extraction?

This compound is relatively heat-stable, especially in acidic conditions, but is highly sensitive to light and alkaline environments.[1][8][9]

  • pH: It is most stable in acidic to neutral solutions (pH 3.0-6.5).[10] Alkaline conditions (pH > 8) can lead to rapid degradation.[11][12] Acidic conditions (e.g., pH 2) are favorable for enzymatic digestions with enzymes like pepsin.[1]

  • Temperature: Autoclaving at 121°C in dilute mineral acid is a common step to release bound flavins without significant loss of the vitamin, provided it is done in the dark.[1][2] However, prolonged exposure to high temperatures should be avoided.

Q4: What are the critical factors for preserving this compound during the extraction process?

Protecting this compound from light is the most critical factor. This compound is extremely sensitive to light, particularly in the 400-520 nm range, and exposure can lead to rapid degradation into compounds like lumichrome.[1][8][9][13] Therefore, all extraction steps should be performed under subdued or red light, and samples should be stored in amber vials or containers wrapped in aluminum foil.[6] Additionally, maintaining an acidic pH and avoiding unnecessarily high temperatures are crucial for stability.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during this compound extraction and analysis.

Problem: Low this compound Yield or Poor Recovery

Low recovery is a frequent challenge. The following decision tree can help diagnose the underlying cause.

G start Low this compound Yield q1 Was the sample protected from light throughout the entire process? start->q1 a1_no No q1->a1_no No q2 Was enzymatic hydrolysis performed to convert FAD/FMN to this compound? q1->q2 Yes a1_yes Yes sol1 Root Cause: Photodegradation. Solution: - Repeat extraction in a dark room or  under red light. - Use amber glassware or wrap containers  in aluminum foil. a1_no->sol1 a2_no No q2->a2_no No q3 Was the enzyme incubation time and pH optimal? q2->q3 Yes a2_yes Yes sol2 Root Cause: Incomplete conversion of flavin coenzymes. Solution: - Introduce an enzymatic hydrolysis step (e.g., with takadiastase or acid phosphatase) after acid extraction. a2_no->sol2 a3_no No q3->a3_no No q4 Was the initial acid hydrolysis sufficient to release protein-bound flavins? q3->q4 Yes a3_yes Yes sol3 Root Cause: Inefficient enzymatic activity. Solution: - Optimize incubation time (can be up to 18 hours). - Ensure pH is optimal for the enzyme (e.g., pH 4.0-5.4). a3_no->sol3 a4_no No q4->a4_no No end If issues persist, consider matrix-specific interferences or suboptimal chromatographic conditions. q4->end Yes a4_yes Yes sol4 Root Cause: Incomplete release from matrix. Solution: - Increase acid concentration or digestion time. - Consider autoclaving with dilute acid (e.g., 0.1 M HCl at 121°C). a4_no->sol4

Caption: Troubleshooting workflow for low this compound yield.

Problem: High Variability Between Sample Replicates

  • Potential Cause: Inhomogeneous sample matrix. Plant tissues can be highly variable.

  • Solution: Ensure the plant tissue is finely ground and thoroughly homogenized before taking subsamples for extraction. Lyophilizing (freeze-drying) the sample beforehand can also improve homogeneity.

  • Potential Cause: Inconsistent light exposure between samples.

  • Solution: Process all samples, standards, and controls simultaneously and under the same lighting conditions. Keep samples in a dark, cold place (e.g., refrigerator or ice bath) when not being actively processed.

  • Potential Cause: Incomplete protein precipitation leading to interference.

  • Solution: Ensure the precipitating agent (e.g., trichloroacetic acid) is added correctly and that centrifugation is adequate to form a compact pellet. In some cases, up to 20% of this compound can be adsorbed by the protein precipitate.[2]

Problem: Interfering Peaks During HPLC Analysis

  • Potential Cause: Co-extraction of other fluorescent compounds from the plant matrix.

  • Solution 1: Adjust HPLC mobile phase composition. Modifying the solvent ratio (e.g., methanol/water) or pH can help resolve the this compound peak from interfering compounds.[5]

  • Solution 2: Optimize fluorescence detector settings. Use an excitation wavelength around 440-450 nm and an emission wavelength around 520-530 nm to maximize specificity for this compound.[2]

  • Solution 3: Implement a Solid-Phase Extraction (SPE) clean-up step after initial extraction to remove interfering substances before HPLC injection. C18 cartridges are commonly used for this purpose.

Quantitative Data Summary

The efficiency of this compound extraction is highly dependent on the solvent and plant matrix.

Table 1: Comparison of Extraction Solvents on this compound Content in Wild Plant Extracts

Plant SourceExtraction SolventThis compound Content (μg/g of dry extract)
Wild GarlicAqueous20.4
RosehipAqueous10.5
ElderberryAqueous9.87
Wild GarlicEthanol1.81
RosehipEthanol1.02
ElderberryEthanol0.84
Wild GarlicMethanol1.65
RosehipMethanol1.23
ElderberryMethanol0.96

Data adapted from a study on wild-grown plants, which found that aqueous extracts yielded higher this compound content compared to alcoholic extracts.[6]

Experimental Protocols

Protocol 1: Total this compound Extraction via Acid and Enzymatic Hydrolysis

This protocol is a comprehensive method for determining the total this compound content (free this compound + FMN + FAD) in plant tissues.

G cluster_0 Sample Preparation cluster_1 Acid Hydrolysis cluster_2 Enzymatic Hydrolysis cluster_3 Final Preparation p1 1. Homogenize Plant Tissue (e.g., 1-5g of finely ground, lyophilized sample) p2 2. Add 20-50 mL of 0.1 M HCl p1->p2 p3 3. Autoclave (121°C for 30 min) p2->p3 p4 4. Cool to room temperature p3->p4 p5 5. Adjust pH to 4.5 (with 2.5 M Sodium Acetate) p4->p5 p6 6. Add Enzyme (e.g., 100 mg Takadiastase) p5->p6 p7 7. Incubate (37-45°C for 12-18 hours in the dark) p6->p7 p8 8. Adjust to final volume (e.g., 50 or 100 mL with deionized water) p7->p8 p9 9. Centrifuge (e.g., 4000 rpm for 15 min) p8->p9 p10 10. Filter supernatant (through a 0.45 μm filter) p9->p10 p11 11. Analyze via HPLC-FLD p10->p11

Caption: Workflow for total this compound extraction from plant tissue.

Steps:

  • Homogenization: Accurately weigh 1-5 grams of finely powdered, preferably freeze-dried, plant material into a 100 mL Erlenmeyer flask.

  • Acid Hydrolysis: Add 25-50 mL of 0.1 M hydrochloric acid (HCl).[3] Vigorously shake the mixture.

  • Autoclaving: Cap the flask loosely and autoclave at 121°C for 30 minutes to release protein-bound flavins.[2]

  • Cooling & pH Adjustment: Allow the mixture to cool to room temperature in the dark. Adjust the pH to 4.0-4.5 by adding 2.5 M sodium acetate (B1210297) solution.

  • Enzymatic Digestion: Add approximately 100 mg of an enzyme with phosphatase activity, such as takadiastase or claradiastase.[1][2]

  • Incubation: Incubate the flask at 37-45°C for at least 3 hours, with longer periods (e.g., 12-18 hours) often yielding better results for complete dephosphorylation.[2] This step must be performed in complete darkness.

  • Final Volume and Filtration: Cool the solution and transfer it to a volumetric flask, bringing it to a final volume (e.g., 100 mL) with deionized water. Centrifuge a portion of the mixture (e.g., at 2500-4000 rpm for 15 minutes) and filter the supernatant through a 0.45 μm syringe filter into an amber HPLC vial.[5]

  • Analysis: The sample is now ready for quantification by HPLC.

Protocol 2: HPLC Quantification of this compound

  • System: A standard HPLC system equipped with a fluorescence detector (HPLC-FLD) is required.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μm particle size) is commonly used.[5][14]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (or an acetate/phosphate buffer) is typical. A common ratio is 65:35 (v/v) methanol:water with a small amount of glacial acetic acid.[5]

  • Flow Rate: 1.0 mL/min.[5][14]

  • Temperature: 30°C.[14]

  • Fluorescence Detection: Excitation at ~445 nm and Emission at ~521 nm.[2]

  • Quantification: Prepare a calibration curve using certified this compound standards (e.g., 1 to 10 µg/mL).[5] The concentration in the sample is determined by comparing its peak area or height to the standard curve.

References

Addressing poor solubility of riboflavin in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with riboflavin. The following information addresses the challenges of this compound's poor aqueous solubility and offers practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

This compound has inherently low solubility in water, which can be influenced by several factors.[1][2][3][4] One gram of this compound requires 3 to 15 liters of water to dissolve, depending on its crystal structure.[1] Its solubility is also affected by temperature and pH.

Q2: What is the solubility of this compound in water at different temperatures?

Solubility of Different this compound Crystal Types in Water at Various Temperatures

Crystal TypeTemperatureSolubility (g/L)
Type A5°C0.049
Type A25°C0.068
Type B/C5°C0.1
Type B/C25°C0.082
Type P37°C27.5

Source:[7]

Q3: How does pH affect the solubility and stability of this compound?

This compound's solubility and stability are significantly influenced by pH. It is most stable in acidic to neutral solutions (pH 5-6).[8] In alkaline solutions (pH > 7), its solubility increases, but it becomes highly unstable and susceptible to degradation, especially when exposed to light.[1][5][9][10]

Q4: My this compound solution has a bright yellow color, but I still see undissolved particles. Is it fully dissolved?

The intense yellow-orange color of this compound can be misleading.[2][3] A colored solution does not guarantee complete dissolution. Always visually inspect for undissolved particles at the bottom of your container. For accurate concentration determination, spectrophotometric or chromatographic methods are recommended.[11][12][13]

Q5: Can I autoclave my this compound solution to sterilize it?

Acidic solutions of this compound may be sterilized by autoclaving.[1] However, neutral and alkaline solutions are heat-labile and should not be autoclaved.[1][5] Filter sterilization is a safer alternative for pH-sensitive solutions.

Troubleshooting Guide

Issue: Precipitate forms in my this compound stock solution upon storage.

  • Cause: this compound can precipitate out of supersaturated solutions over time, especially at lower temperatures. Changes in pH can also cause precipitation.

  • Solution:

    • Store stock solutions at the recommended temperature and protect them from light.[1]

    • For long-term storage, consider preparing a more stable formulation, such as a co-solvent mixture or a solution with a complexing agent.

    • If you initially dissolved this compound in an alkaline solution and then adjusted the pH, precipitation can occur as the pH is lowered.[14] Prepare the solution at a pH as close to your final experimental pH as possible while maintaining solubility.

Issue: I'm observing a decrease in this compound concentration in my solutions over time.

  • Cause: this compound is highly sensitive to light (photolabile), especially in alkaline solutions.[1][5][10] It can degrade into products like lumiflavin (B1675435) and lumichrome.[5][10]

  • Solution:

    • Always protect this compound solutions from light by using amber-colored vials or wrapping containers in aluminum foil.[14]

    • Prepare fresh solutions before each experiment, especially if quantitative accuracy is critical.

    • Store stock solutions in the dark at a cool temperature. Neutral and acidic solutions are more stable in the dark.[1]

Experimental Protocols and Methodologies

Method 1: Preparation of a this compound Stock Solution using a pH-Adjustment Technique

This method is suitable for preparing a concentrated this compound stock solution that can be diluted into your experimental medium.

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Deionized water

  • Calibrated pH meter

Protocol:

  • Weigh the desired amount of this compound powder.

  • In a fume hood, add a small volume of 0.1 M NaOH to the this compound powder to dissolve it. A clear yellow to orange solution should form.[1] For example, a 10 mg/mL solution can be achieved in 0.1 M NaOH.[1]

  • Immediately after dissolution, add deionized water.

  • Slowly add 0.1 M HCl while stirring to adjust the pH to your desired range (ideally between 5 and 7 for better stability).[8] Be aware that lowering the pH may cause some precipitation if the concentration is high.[14]

  • Bring the solution to the final volume with deionized water.

  • Sterilize using a 0.22 µm filter if required.

  • Store in a light-protected container at 4°C.

Workflow for Preparing a pH-Adjusted this compound Solution

G cluster_0 Preparation Steps A Weigh this compound Powder B Dissolve in 0.1M NaOH A->B  Initial Solubilization C Add Deionized Water B->C D Adjust pH with 0.1M HCl C->D  Neutralization E Bring to Final Volume D->E F Filter Sterilize (Optional) E->F G Store Protected from Light F->G

Caption: Workflow for preparing a this compound stock solution.

Method 2: Enhancing this compound Solubility with Co-solvents

Using a co-solvent can improve the solubility of this compound in aqueous solutions. Nicotinamide (B372718) (Vitamin B3) is an effective co-solvent.[14][15]

Materials:

  • This compound powder

  • Nicotinamide

  • Deionized water

Protocol:

  • Prepare a stock solution of nicotinamide in deionized water (e.g., 10% w/v).

  • Add the desired amount of this compound powder to the nicotinamide solution.

  • Stir the mixture at room temperature until the this compound is completely dissolved. Gentle warming can be applied if necessary, but avoid high temperatures.

  • This stock solution can then be diluted into your final experimental buffer or medium.

Mechanism of Co-solvency with Nicotinamide

G cluster_0 Aqueous Environment cluster_1 Co-solvent System R This compound (Poorly Soluble) W Water R->W Low Interaction N Nicotinamide R->N Complex Formation N->W High Interaction RN This compound-Nicotinamide Complex (Soluble) N->RN

Caption: this compound solubility enhancement by nicotinamide.

Method 3: Using Complexing Agents to Increase Solubility

Certain compounds can form complexes with this compound, thereby increasing its apparent water solubility. Caffeine (B1668208) is a known complexing agent for this compound.[16]

Materials:

  • This compound powder

  • Caffeine

  • Deionized water

Protocol:

  • Dissolve the desired amount of caffeine in deionized water to create a stock solution.

  • Add the this compound powder to the caffeine solution.

  • Stir the mixture until the this compound is fully dissolved. The formation of a 1:1 complex between this compound and caffeine enhances its solubility.[16]

  • Use this solution for your experiments, keeping in mind the potential biological activity of the complexing agent itself.

This compound-Caffeine Complex Formation

G This compound R Complex R-C This compound->Complex Forms 1:1 Complex Caffeine C Caffeine->Complex

Caption: Schematic of this compound-caffeine complexation.

By understanding the chemical properties of this compound and employing these techniques, you can overcome the challenges associated with its poor aqueous solubility and ensure the accuracy and reproducibility of your experimental results. Always remember to handle this compound solutions with care, protecting them from light to prevent degradation.

References

Technical Support Center: Improving Riboflavin Stability in Multivitamin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of riboflavin in multivitamin formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in multivitamin formulations?

A1: this compound is a sensitive vitamin, and its degradation in multivitamin formulations is primarily influenced by a combination of factors, including:

  • Light Exposure: this compound is highly susceptible to photodegradation, particularly when exposed to UV and visible light (wavelengths 350-520 nm).[1][2][3] This can lead to the formation of degradation products like lumiflavin (B1675435) and lumichrome (B1664701).[1][4][5] In its dry form, this compound is less affected by light, but in solution, it degrades rapidly.[1]

  • Temperature: While this compound is considered relatively thermostable, elevated temperatures can significantly accelerate its degradation, especially when combined with unfavorable pH conditions or light exposure.[1][3]

  • pH: The stability of this compound is highly pH-dependent. The optimal pH range for this compound stability in aqueous solutions is between 5 and 6.[1][6] In alkaline or strongly acidic conditions, its degradation rate increases.[1][4]

  • Presence of Oxygen: Oxygen plays a crucial role in the photodegradation of this compound. The presence of oxygen can lead to the formation of reactive oxygen species (ROS), which can further accelerate the degradation process.[1][7]

  • Metal Ions: Certain metal ions, such as ferrous (Fe²⁺), ferric (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), can promote the photolysis of this compound.[8][9] Ferrous ions, in particular, have been shown to have a notable catalytic action on its degradation.[8]

  • Excipient Interactions: Interactions with other ingredients in the multivitamin formulation can impact this compound's stability. For instance, some B vitamins can act as photosensitizers, and certain excipients might create a microenvironment that is detrimental to this compound. Conversely, some excipients can have a stabilizing effect.[10]

Q2: What are the common degradation products of this compound, and are they harmful?

A2: The primary degradation products of this compound upon exposure to light are lumichrome and lumiflavin.[1][4][5] The formation of these products is pH-dependent; lumichrome is the major product in neutral or acidic conditions, while lumiflavin formation is favored in alkaline conditions.[5][11] Other minor degradation products can also be formed, such as formylmethylflavin (FMF) and carboxymethylflavin (B1198471) (CMF).[1] While these degradation products lack the vitamin activity of this compound, there is no widespread evidence to suggest they are toxic at the levels they would typically be found in degraded multivitamin products. However, their formation signifies a loss of potency of the vitamin.

Q3: How can I improve the stability of this compound in my liquid multivitamin formulation?

A3: To enhance the stability of this compound in a liquid formulation, consider the following strategies:

  • pH Adjustment: Maintain the pH of the formulation within the optimal range of 5-6.[1][6]

  • Light Protection: Use opaque or amber-colored packaging to protect the formulation from light.[3][12]

  • Antioxidants: Incorporate antioxidants, such as ascorbic acid (Vitamin C), which can help protect this compound from photodegradation.[5][13]

  • Chelating Agents: Add chelating agents like disodium (B8443419) ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze this compound degradation.[6]

  • Complexing Agents: Utilize complexing agents like caffeine (B1668208) or cyclodextrins.[1][6][14] These molecules can form complexes with this compound, shielding it from light and other degrading factors.

  • Control of Oxygen: Minimize the oxygen content in the formulation and the headspace of the packaging. This can be achieved by nitrogen flushing during manufacturing and packaging.

Q4: Are there specific excipients that should be avoided when formulating with this compound?

A4: While specific excipient incompatibilities can be formulation-dependent, it is advisable to be cautious with excipients that can raise the pH to alkaline levels or contain trace amounts of transition metal ions. Additionally, some active pharmaceutical ingredients (APIs) and excipients can act as photosensitizers, potentially accelerating the degradation of this compound. It is crucial to conduct compatibility studies with all formulation components.

Troubleshooting Guides

Problem 1: Rapid loss of this compound content in a new tablet formulation during stability studies.

Possible Cause Troubleshooting Step
Photodegradation 1. Review the packaging material. Is it providing adequate light protection? Consider switching to opaque or amber-colored blister packs or bottles.[3] 2. Evaluate the light exposure during the manufacturing process (e.g., granulation, compression, and coating). Minimize exposure to direct light.
High Moisture Content 1. Analyze the moisture content of the tablets. High moisture can accelerate degradation.[3] 2. Optimize the drying process during manufacturing. 3. Consider incorporating a desiccant into the packaging.
Incompatible Excipients 1. Conduct a thorough review of the excipients used. Are any known to be alkaline or contain metal impurities? 2. Perform compatibility studies by preparing binary mixtures of this compound and each excipient and subjecting them to stress conditions (e.g., heat, light, humidity). Analyze for this compound degradation.
Unfavorable pH in the microenvironment 1. Measure the pH of a tablet dispersion. If it is outside the optimal range of 5-6, consider adding a pH-modifying excipient (e.g., a citrate (B86180) buffer system).[1]

Problem 2: Color fading or changing in a liquid multivitamin syrup containing this compound.

Possible Cause Troubleshooting Step
Photodegradation 1. The characteristic yellow color of this compound is lost upon degradation. Ensure the product is packaged in light-protective containers.[3] 2. Advise end-users to store the product in a dark place.
pH Shift 1. Measure the pH of the syrup over time. A shift in pH could be accelerating degradation. 2. Ensure the buffering capacity of the system is sufficient to maintain the pH within the stable range of 5-6.[1]
Interaction with other vitamins or ingredients 1. This compound can act as a photosensitizer, potentially degrading other light-sensitive ingredients, which could also contribute to color changes.[15] 2. Evaluate the stability of other colored ingredients in the presence and absence of this compound under light exposure.

Data Presentation

Table 1: Effect of pH on this compound Photodegradation Rate

pHRelative Degradation Rate
1-4High
5-6Low (Most Stable)[1][6]
7-9Moderate to High
>10Very High[16]

Table 2: Influence of Metal Ions on this compound Photolysis

Metal IonEffect on Photolysis Rate
Ferrous (Fe²⁺)Strong promotion[8]
Ferric (Fe³⁺)Promotion
Copper (Cu²⁺)Promotion[9]
Zinc (Zn²⁺)Promotion[9]
Lead (Pb²⁺)Almost no effect[8]
Nickel (Ni²⁺)Almost no effect[8]

Experimental Protocols

Protocol 1: Photostability Testing of a this compound Formulation

Objective: To evaluate the stability of a this compound formulation under light exposure according to ICH Q1B guidelines.

Methodology:

  • Sample Preparation: Prepare multiple samples of the final formulation in the intended primary packaging. Also, prepare control samples in light-proof containers.

  • Light Source: Use a calibrated light source that can emit both UV-A and visible light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

  • Exposure: Place the samples in the light chamber. The control samples should be wrapped in aluminum foil to protect them from light.

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, and 48 hours).

  • Analysis: Analyze the concentration of this compound in both the exposed and control samples using a validated stability-indicating HPLC method. Also, monitor for the appearance of degradation products.

  • Data Evaluation: Compare the rate of degradation in the light-exposed samples to the control samples to determine the impact of light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

Objective: To quantify the amount of this compound in a multivitamin formulation.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[11]

  • Detection:

    • UV-Vis Detector: Monitor at approximately 445 nm.[11]

    • Fluorescence Detector: For higher sensitivity, use an excitation wavelength of ~445 nm and an emission wavelength of ~530 nm.[11]

  • Sample Preparation:

    • Tablets: Crush a known number of tablets to a fine powder. Accurately weigh a portion of the powder and dissolve it in a suitable solvent (e.g., a mixture of water and methanol), followed by sonication and filtration.

    • Liquids: Dilute an accurate volume of the liquid formulation with the mobile phase.

  • Quantification: Prepare a calibration curve using certified this compound reference standards. Inject the prepared sample and quantify the this compound concentration based on the peak area relative to the calibration curve.

Mandatory Visualizations

Riboflavin_Degradation_Pathway This compound This compound Excited_Singlet Excited Singlet State (¹RF) This compound->Excited_Singlet Light (UV/Visible) Excited_Triplet Excited Triplet State (³RF) Excited_Singlet->Excited_Triplet Intersystem Crossing Lumichrome Lumichrome Excited_Triplet->Lumichrome Neutral/Acidic pH Lumiflavin Lumiflavin Excited_Triplet->Lumiflavin Alkaline pH

Caption: Primary photodegradation pathway of this compound.

Experimental_Workflow_Stability cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_evaluation Evaluation Formulation Prepare Formulation Packaging Package in Final & Control Containers Formulation->Packaging Light_Chamber Place in Photostability Chamber Packaging->Light_Chamber Sampling Withdraw Samples at Timepoints Light_Chamber->Sampling HPLC HPLC Analysis for this compound Sampling->HPLC Degradation_Products Monitor Degradation Products HPLC->Degradation_Products Data_Analysis Analyze Degradation Kinetics Degradation_Products->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Caption: Workflow for photostability testing of this compound.

Logical_Relationship_Stabilization Riboflavin_Stability Improved this compound Stability Control_pH Control pH (5-6) Control_pH->Riboflavin_Stability Light_Protection Light Protection (Opaque Packaging) Light_Protection->Riboflavin_Stability Add_Antioxidants Add Antioxidants (e.g., Vitamin C) Add_Antioxidants->Riboflavin_Stability Add_Chelators Add Chelating Agents (e.g., EDTA) Add_Chelators->Riboflavin_Stability Minimize_Oxygen Minimize Oxygen Minimize_Oxygen->Riboflavin_Stability

Caption: Key strategies for enhancing this compound stability.

References

Technical Support Center: Enhancing Chromatographic Resolution of Riboflavin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic separation of riboflavin and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound and its derivatives.

Issue: Poor Resolution or Co-elution of this compound and its Derivatives (e.g., Lumichrome (B1664701), FMN, FAD)

Poor resolution between this compound and its related compounds is a frequent challenge, often stemming from their structural similarities. Lumichrome, a primary photodegradation product of this compound, is a common co-eluting impurity.[1]

Q1: My this compound and lumichrome peaks are co-eluting. What is the first parameter I should adjust?

A1: The first and often most effective step is to modify the mobile phase composition.[1] This can involve several adjustments:

  • Organic Modifier Ratio: Alter the ratio of your organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous phase. A good starting point is a 50:50 (v/v) mixture of methanol and water, which you can then optimize.[1]

  • Organic Modifier Type: Switching between methanol and acetonitrile (B52724) can significantly impact selectivity. Methanol is a protic solvent that can engage in hydrogen bonding, while acetonitrile is aprotic. This difference in chemical nature can alter the elution order and improve separation.

  • Mobile Phase pH: The ionization state of this compound and its derivatives is pH-dependent, which in turn affects their interaction with the stationary phase.[1] Experimenting with the mobile phase pH, for instance, using an ammonium (B1175870) acetate (B1210297) buffer at pH 6.0, can be an effective strategy to improve separation.[1][2] It is crucial to operate within the stable pH range of your column, typically between pH 2 and 8 for silica-based columns.

  • Buffer Concentration: Inadequate buffer concentration can lead to peak shape issues, especially if the sample solvent pH differs from the mobile phase. If you suspect buffer-related problems, consider doubling the buffer concentration to see if it improves peak shape and resolution.

Q2: I've optimized the mobile phase, but the resolution is still not satisfactory. What should I try next?

A2: If mobile phase optimization is insufficient, consider the following:

  • Change the Stationary Phase: Different column chemistries offer varying selectivities. If you are using a standard C18 column, switching to a phenyl-hexyl or a cyano (CN) column can provide a different elution order and potentially better separation.[1] Phenyl columns, in particular, can offer unique selectivity for aromatic compounds through π-π interactions.

  • Adjust Column Temperature: Increasing the column temperature can improve peak shape and resolution. For instance, operating at 40°C has been shown to provide a good balance between peak resolution and retention time for this compound and its derivatives.[2]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate compounds with different polarities more effectively. A shallow gradient can significantly enhance the resolution of closely eluting peaks.

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

Sub-optimal peak shapes can compromise the accuracy and precision of your quantification.

Q3: My this compound peak is tailing. What are the likely causes and solutions?

A3: Peak tailing for basic compounds like this compound can be caused by interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate. Lowering the pH (e.g., to around 3) can suppress the ionization of silanol groups, reducing their interaction with the protonated this compound.

  • Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column, leading to tailing. Try increasing the buffer concentration.

  • Column Contamination: The column inlet frit or the packing material itself can become contaminated with strongly retained sample components. This can be addressed by flushing the column with a strong solvent or, if necessary, replacing the guard column or the analytical column.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.

Q4: I am observing peak fronting. What could be the issue?

A4: Peak fronting is less common than tailing and is often associated with:

  • Column Overload: Injecting a highly concentrated sample can saturate the stationary phase, causing some of the analyte to travel through the column more quickly. Diluting the sample is the primary solution.[3][4]

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve your sample in the mobile phase.

  • Column Collapse: This can occur when using highly aqueous mobile phases (greater than 95% water) with some C18 columns, leading to a loss of retention and peak fronting. Using an aqueous-stable C18 column or flushing the column with 100% acetonitrile can sometimes resolve this.[5]

Q5: My peaks are split or doubled. What should I investigate?

A5: Split peaks can be caused by a few factors:

  • Clogged Inlet Frit: Particulate matter from the sample or mobile phase can partially block the column inlet frit, causing the sample to be distributed unevenly onto the column.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through at different rates, resulting in a split peak. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.

  • Co-elution: What appears to be a split peak may actually be two closely eluting compounds. To verify this, try altering the mobile phase composition or gradient to see if the two peaks can be resolved.

Frequently Asked Questions (FAQs)

Q6: What is the best type of column for separating this compound and its derivatives?

A6: Reversed-phase columns, particularly C18 columns, are the most commonly used for the separation of this compound and its derivatives. However, for challenging separations, especially with co-eluting photodegradation products, alternative stationary phases like phenyl-hexyl or cyano columns can offer improved selectivity.[1]

Q7: How does the choice between methanol and acetonitrile as the organic modifier affect the separation?

A7: The choice of organic modifier can significantly impact the selectivity of the separation.

  • Elution Strength: Acetonitrile generally has a stronger elution strength than methanol in reversed-phase chromatography, which can lead to shorter retention times.[6][7]

  • Selectivity: Due to differences in their chemical properties (methanol is protic, acetonitrile is aprotic), they can provide different elution orders for the analytes.[8][9] If you are struggling with co-elution, switching from one to the other is a valuable troubleshooting step.

  • Pressure: Methanol is more viscous than acetonitrile, which will result in higher backpressure.[6]

Q8: What are the ideal detection methods for this compound and its derivatives?

A8:

  • Fluorescence Detection: This is the most common and sensitive method for detecting this compound and its naturally fluorescent derivatives. Typical excitation wavelengths are around 445-450 nm, and emission is monitored at 520-530 nm.[10]

  • UV-Vis Detection: this compound has a characteristic absorbance maximum at approximately 444 nm.[5]

  • Mass Spectrometry (MS): LC-MS provides high specificity and can be used to confirm the identity of the separated compounds.[1]

Q9: How should I prepare samples containing this compound for analysis?

A9: Sample preparation is critical to protect the column and ensure accurate results.

  • General Procedure: A common approach involves protein precipitation using an acid (e.g., trichloroacetic acid or perchloric acid), followed by centrifugation and filtration of the supernatant.

  • Protection from Light: this compound is highly sensitive to light and can degrade to form lumichrome and lumiflavin.[1] All sample preparation steps should be carried out under subdued light, and samples should be stored in amber vials or containers wrapped in foil.

  • Food Matrices: For complex matrices like food, an extraction step is often necessary. This may involve acid digestion to release bound this compound, followed by enzymatic treatment (e.g., with takadiastase) to convert FMN and FAD to free this compound.[3]

Q10: How can I clean and maintain my HPLC column after analyzing B vitamins?

A10: Proper column cleaning is essential for maintaining performance and extending column lifetime.

  • Initial Flush: After an analysis using a buffered mobile phase, flush the column with a mobile phase of the same organic composition but without the buffer salts to prevent precipitation.

  • Organic Wash: Wash the column with a strong organic solvent like 100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.[11][12]

  • Reverse Flushing: If you observe a significant increase in backpressure or deteriorating peak shape, reverse-flushing the column (disconnecting it from the detector and pumping the solvent in the opposite direction at a low flow rate) can help remove particulates from the inlet frit.

  • Storage: For short-term storage, store the column in the mobile phase. For long-term storage, a mixture of acetonitrile and water (e.g., 80:20) is generally recommended for reversed-phase columns.

Data Presentation

Table 1: Comparison of HPLC Methods for this compound and Derivatives Separation

ParameterMethod 1Method 2Method 3
Column C18Phenyl-HexylCyano (CN)
Mobile Phase A 0.05 M Ammonium Acetate, pH 6.00.1% Formic Acid in WaterWater
Mobile Phase B MethanolAcetonitrileMethanol
Gradient 15% B for 7 min, then to 50% B5% to 25% B in 6 minIsocratic
Flow Rate 0.6 mL/min0.5 mL/min1.0 mL/min
Temperature 40°C35°CAmbient
Detection Fluorescence (Ex: 445 nm, Em: 530 nm)MS (ESI+)Fluorescence (Ex: 450 nm, Em: 520 nm)
Analyte Elution Order FAD, FMN, this compound, Lumiflavin, LumichromeVaries based on impurityThis compound, Lumichrome

Note: Retention times are highly dependent on the specific system, column dimensions, and exact mobile phase preparation. This table provides a general comparison of different approaches.

Experimental Protocols

Protocol 1: HPLC-FLD Method for the Simultaneous Analysis of this compound, FMN, FAD, Lumichrome, and Lumiflavin in Milk Products [2][13]

This method is suitable for the quantification of this compound and its major derivatives and photodegradation products in liquid milk and similar matrices.

  • Sample Preparation: a. Centrifuge the milk sample to separate the cream layer. b. Filter the skimmed milk through a 0.45 µm filter to remove particulates. c. Protect the sample from light throughout the preparation process.

  • HPLC System and Conditions:

    • Column: HSS T3 C18, 150 x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 50 mM ammonium acetate buffer, pH 6.0.

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 50 µL.

    • Gradient Program:

      • 0-7 min: 15% B

      • 7-12 min: Linear gradient from 15% to 18% B

      • 12-15 min: Linear gradient from 18% to 35% B

      • 15-18 min: Linear gradient from 35% to 50% B

      • Followed by a column wash with 100% B and re-equilibration.

    • Detection: Fluorescence detector with excitation at 445 nm and emission at 530 nm.

  • Quantification: a. Prepare standard solutions of FAD, FMN, this compound, lumiflavin, and lumichrome of known concentrations. b. Generate a calibration curve for each analyte by plotting peak area against concentration. c. Determine the concentration of each analyte in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Liquid Sample (e.g., Milk) Centrifuge Centrifugation Sample->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject Column C18 Column Separation Inject->Column Detect Fluorescence Detection Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Analytes Chromatogram->Quantify

Caption: A typical experimental workflow for the HPLC analysis of this compound and its derivatives.

Troubleshooting_Workflow Start Poor Resolution or Peak Shape Issue CheckMobilePhase Step 1: Optimize Mobile Phase - Organic/Aqueous Ratio - Solvent Type (MeOH/ACN) - pH and Buffer Strength Start->CheckMobilePhase CheckColumn Step 2: Evaluate Column - Change Stationary Phase (C18, Phenyl) - Check for Contamination - Replace Guard Column CheckMobilePhase->CheckColumn If not resolved Resolved Issue Resolved CheckMobilePhase->Resolved If resolved CheckMethodParams Step 3: Adjust Method Parameters - Column Temperature - Gradient Profile - Flow Rate CheckColumn->CheckMethodParams If not resolved CheckColumn->Resolved If resolved CheckSamplePrep Step 4: Review Sample Preparation - Sample Overload? - Incompatible Sample Solvent? - Degradation (Light Exposure)? CheckMethodParams->CheckSamplePrep If not resolved CheckMethodParams->Resolved If resolved CheckSamplePrep->Resolved If resolved

Caption: A logical troubleshooting workflow for addressing common chromatography issues.

References

Dealing with quenching effects in fluorimetric riboflavin assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with quenching effects in fluorimetric riboflavin assays.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and how does it affect my this compound assay?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It occurs when a substance in the sample, known as a quencher, interacts with the excited-state fluorophore (this compound) and causes it to return to the ground state without emitting a photon.[1][2] This leads to an underestimation of the this compound concentration in your assay. It's important to distinguish quenching from photobleaching, which is the irreversible photochemical destruction of the fluorophore.[1][3]

Q2: What are the common causes of quenching in fluorimetric this compound assays?

A2: Quenching in this compound assays can be caused by several factors, which can be broadly categorized as:

  • Chemical Quenching: The presence of specific chemical compounds in your sample or buffer can act as quenchers. Common quenchers include molecular oxygen, halide ions (like iodide), heavy metal ions (e.g., Cu²⁺, Fe³⁺), acrylamide, and certain organic molecules like phenols and tannic acid.[1][3][4][5]

  • Self-Quenching (Inner Filter Effect): At high concentrations, this compound molecules can quench their own fluorescence.[1] This can also occur if other components in the sample absorb the excitation or emission light.[4]

  • pH and Temperature: The fluorescence of this compound is pH-dependent.[6] Changes in pH and temperature can alter the fluorescence intensity and the efficiency of quenching processes.[1] Dynamic quenching, for instance, is temperature-dependent.[1]

  • Photobleaching: Although different from quenching, prolonged exposure to high-intensity excitation light can lead to a fading signal due to the irreversible degradation of the this compound molecule.[3][4]

Q3: My fluorescence signal is weak or absent. What should I check first?

A3: A weak or absent signal can be due to a variety of factors. Here's a checklist of initial steps:

  • Instrument Settings: Verify that the excitation and emission wavelengths are set correctly for this compound (typically around 450 nm for excitation and 525-540 nm for emission).[6][7] Ensure the detector gain and exposure time are optimized.[3]

  • This compound Concentration: Ensure that the this compound concentration is within the linear range of your instrument. Very low concentrations may be below the detection limit, while very high concentrations can lead to self-quenching.[1][3]

  • Reagent Integrity: Check the storage conditions and age of your this compound standards and reagents. Protect this compound solutions from light to prevent photodegradation.[8][9]

Q4: My fluorescence signal is decreasing over time during measurement. What is happening?

A4: A decreasing signal over time is a classic sign of photobleaching, where the this compound molecules are being destroyed by the excitation light.[3] To minimize this effect, you can:

  • Reduce the intensity of the excitation light.[3]

  • Decrease the exposure time for each reading.[3]

  • Use an anti-fade reagent if compatible with your assay.[3]

  • If possible, measure a fresh aliquot of the sample for each time point.

Troubleshooting Guides

Problem: Unexpectedly Low Fluorescence Signal

This guide will help you diagnose and resolve issues related to lower-than-expected fluorescence intensity, which is often caused by quenching.

Troubleshooting Workflow

G start Start: Low Fluorescence Signal check_instrument 1. Verify Instrument Settings (λex, λem, Gain) start->check_instrument check_standards 2. Run this compound Standard Is signal as expected? check_instrument->check_standards instrument_issue Troubleshoot Instrument check_standards->instrument_issue No sample_issue Issue is with the sample check_standards->sample_issue Yes check_concentration 3. Check for Self-Quenching (Dilute Sample) sample_issue->check_concentration dilution_helps Signal increases upon dilution? check_concentration->dilution_helps self_quenching Optimize Concentration dilution_helps->self_quenching Yes check_quencher 4. Test for Chemical Quenching (Spike Experiment) dilution_helps->check_quencher No quencher_present Quencher identified check_quencher->quencher_present Yes no_quencher Consult further resources check_quencher->no_quencher No

Caption: Troubleshooting workflow for low fluorescence signals.

Step 1: Verify Instrument Settings Ensure your fluorometer is set to the correct excitation and emission wavelengths for this compound. The optimal excitation is around 450 nm, with emission peaking at approximately 525-540 nm.[7] Also, check that the detector gain is set appropriately.

Step 2: Analyze a Known Standard Prepare a fresh this compound standard at a concentration that has previously given a reliable signal. If the standard reads as expected, the issue lies with your experimental samples. If the standard also shows a low signal, troubleshoot your instrument or prepare fresh standard solutions.

Step 3: Test for Self-Quenching (Inner Filter Effect) High concentrations of this compound or other sample components can absorb the excitation/emission light, leading to artificially low signals.[1][4]

  • Action: Prepare a serial dilution of your sample (e.g., 1:10, 1:100).

  • Expected Result: If self-quenching is the issue, you will observe a non-linear increase in fluorescence upon dilution, where the diluted sample gives a higher-than-expected signal.

Step 4: Identify Potential Chemical Quenchers If dilution does not resolve the issue, a component of your sample matrix may be quenching the this compound fluorescence.

  • Action: Perform a spike-in experiment. Add a known amount of this compound standard to your sample matrix and a control buffer.

  • Expected Result: If the fluorescence of the spiked sample is significantly lower than that of the spiked control buffer, it indicates the presence of a quencher in your sample matrix.

Problem: High Variability Between Replicates

High variability can undermine the reliability of your results. This can be caused by inconsistent sample preparation, photobleaching, or temperature fluctuations.

Step 1: Standardize Sample Preparation Ensure all experimental parameters, including incubation times, reagent concentrations, and final volumes, are consistent across all samples.

Step 2: Minimize Photobleaching

  • Action: Reduce the sample's exposure to the excitation light by decreasing the measurement time or the intensity of the light source.[4]

  • Action: Prepare samples in a batch and read them in the same order each time to ensure consistent light exposure across all wells or cuvettes.[3]

Step 3: Control Temperature Dynamic quenching is temperature-dependent.[1]

  • Action: Allow all samples and reagents to equilibrate to the same temperature before measurement. If your instrument has temperature control, use it to maintain a constant temperature throughout the experiment.

Data on Common Quenchers

The following table summarizes the quenching effects of various substances on this compound fluorescence, as reported in the literature. The efficiency of quenching can be highly dependent on the experimental conditions (pH, temperature, solvent).

Quencher ClassSpecific ExamplesQuenching EfficiencyReference
Halide Ions Iodide (I⁻)High[4][10]
Heavy Metal Ions Copper (Cu²⁺), Iron (Fe³⁺)Moderate to High[4]
Organic Molecules Phenols, Tannic AcidConcentration-dependent[5]
Reducing Agents Sodium hydrosulfite, Ascorbic acidHigh[9]
Other Molecular Oxygen (O₂), AcrylamideModerate[1][4][10]

A study on tannic acid (TA) showed that at a pH of 7.1, TA concentrations of 0.5 g/L and 2.0 g/L quenched this compound fluorescence by 28% and 62%, respectively.[5]

Experimental Protocols

Protocol 1: Standard Fluorimetric this compound Assay

This protocol provides a general procedure for the quantification of this compound.

Experimental Workflow

G prep_standards 1. Prepare this compound Standard Curve mix 3. Mix Samples/Standards with Assay Buffer prep_standards->mix prep_samples 2. Prepare Samples (Dilute if necessary) prep_samples->mix incubate 4. Incubate (Protect from light) mix->incubate measure 5. Measure Fluorescence (λex ~450nm, λem ~530nm) incubate->measure analyze 6. Analyze Data (Plot standard curve, calculate concentration) measure->analyze

Caption: General workflow for a fluorimetric this compound assay.

  • Reagent Preparation:

    • This compound Stock Solution (e.g., 100 µg/mL): Dissolve a known amount of this compound in a minimal amount of basic solution (e.g., water with a few drops of NaOH) before diluting to the final volume with your assay buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).[6] Protect this solution from light.

    • Standard Curve Solutions: Prepare a series of dilutions from the stock solution in the assay buffer to create a standard curve (e.g., 0.05-0.2 µg/mL).[8]

    • Sample Preparation: Dilute your unknown samples with the assay buffer to ensure the concentration falls within the range of the standard curve. If necessary, include sample preparation steps like centrifugation or filtration to remove particulates.[9]

  • Measurement Procedure:

    • Transfer a set volume of each standard and sample solution to a suitable container (e.g., cuvette or microplate well).

    • Set the fluorometer to the appropriate excitation (~450 nm) and emission (~530 nm) wavelengths.[7]

    • Measure the fluorescence intensity of a blank (assay buffer only), the standards, and the samples.

    • Protect all solutions from light as much as possible throughout the procedure.[8]

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence intensity of the standards versus their known concentrations to generate a standard curve.

    • Use the equation of the linear regression from the standard curve to calculate the this compound concentration in your unknown samples.

Protocol 2: Identifying Quenching Effects in a Sample Matrix

This protocol helps determine if your sample matrix is causing fluorescence quenching.

  • Prepare Solutions:

    • This compound Spike Solution: A known concentration of this compound in the assay buffer (e.g., 0.1 µg/mL).

    • Sample Matrix: Your unknown sample, processed as it would be for the assay, but without the final dilution step.

    • Control Buffer: The same buffer used for your assay.

  • Experimental Setup: Prepare the following four mixtures:

    • A (Control): Control Buffer

    • B (Spiked Control): Control Buffer + this compound Spike Solution

    • C (Sample): Sample Matrix

    • D (Spiked Sample): Sample Matrix + this compound Spike Solution

  • Measurement and Analysis:

    • Measure the fluorescence intensity of all four samples.

    • Calculate the net fluorescence from the spike in the control and sample matrices:

      • Net Fluorescence (Control) = Intensity(B) - Intensity(A)

      • Net Fluorescence (Sample) = Intensity(D) - Intensity(C)

    • Interpretation: If the Net Fluorescence (Sample) is significantly lower than the Net Fluorescence (Control), your sample matrix contains one or more quenching agents.

Mechanism of Fluorescence Quenching

G cluster_0 Quenching Pathways S0 This compound (Ground State) S1 This compound (Excited State) S0->S1 Absorption S0_2 This compound (Ground State) S1->S0_2 Fluorescence Emission Q Quencher S1->Q Interaction Fluorescence Fluorescence (Photon Out) S0_2->Fluorescence S0_3 This compound (Ground State) NonRadiative Non-Radiative Decay (Heat) S0_3->NonRadiative Q->S0_3 Quenching Excitation Excitation Light (Photon In) Excitation->S0

Caption: Simplified diagram of fluorescence and quenching pathways.

References

Calibration and standardization issues in riboflavin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for riboflavin quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common calibration and standardization challenges encountered during the analysis of this compound.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Poor or Non-Linear Calibration Curve

Q: My calibration curve for this compound is not linear. What are the possible causes and how can I fix it?

A: A non-linear calibration curve can arise from several factors, from standard preparation to instrumental issues. Here’s a step-by-step guide to troubleshoot this problem.

  • Step 1: Verify Standard Integrity. this compound is notoriously sensitive to light and pH.[1][2] Degradation of your standards is a primary suspect for non-linearity.

    • Photodegradation: Have your standard solutions been exposed to light? this compound degrades into lumichrome (B1664701) and lumiflavin (B1675435) upon light exposure, which can interfere with quantification.[1][2][3][4] All work with this compound standards and samples should be performed under subdued light, and solutions should be stored in amber vials or containers wrapped in aluminum foil.[5][6][7]

    • pH Stability: What is the pH of your solvent? this compound is most stable in acidic conditions, around pH 5-6.[2][8] In alkaline solutions, it degrades more rapidly.[1][2][3] Ensure your standard diluent is appropriately buffered.

    • Freshness: When were your standards prepared? It is recommended to use freshly prepared standard solutions for each analytical run. If stored, they should be kept in the dark at 4°C and are generally stable for up to two months under these conditions.[5]

  • Step 2: Check for Concentration Range Issues.

    • Detector Saturation: Are your higher concentration standards saturating the detector? This is particularly relevant for highly sensitive fluorescence detectors. If you observe a plateauing at the higher end of your curve, dilute your standards to a lower, more appropriate concentration range.

    • Inappropriate Range: Ensure your calibration range brackets the expected concentration of your samples. The ideal range should demonstrate a linear relationship between concentration and response.[9][10]

  • Step 3: Investigate for Potential Contamination.

    • Solvent Purity: Are you using high-purity (e.g., HPLC grade) solvents? Impurities in the solvent can interfere with the analysis.

    • Glassware: Ensure all glassware is scrupulously clean to avoid contamination.

  • Step 4: Review Instrument Parameters.

    • Incorrect Wavelength: Verify that the excitation and emission wavelengths on your fluorescence detector (typically around 450 nm for excitation and 530 nm for emission) or the absorbance wavelength on your UV detector (around 268 nm or 444 nm) are set correctly for this compound.[5][11][12][13]

    • Integration Parameters: Check the peak integration parameters in your chromatography software. Incorrect settings can lead to inaccurate peak area measurements, affecting linearity.

The following diagram illustrates a logical workflow for troubleshooting a non-linear calibration curve.

G Troubleshooting Non-Linear Calibration Curve cluster_solutions A Non-Linear Calibration Curve Observed B Verify Standard Integrity A->B F Review Concentration Range A->F I Investigate Contamination A->I K Review Instrument Parameters A->K C Check for Photodegradation (Protect from Light) B->C D Assess pH Stability (Maintain pH 5-6) B->D E Confirm Freshness of Standards B->E N Linear Curve Achieved G Check for Detector Saturation F->G H Ensure Appropriate Range F->H J Check Solvent and Glassware I->J L Verify Wavelength Settings K->L M Check Peak Integration K->M

A flowchart for troubleshooting a non-linear calibration curve.

Issue 2: Inconsistent or Low Analyte Recovery

Q: I am experiencing low and variable recovery of this compound from my samples. What could be the cause?

A: Low and inconsistent recovery is often linked to issues with sample extraction or matrix effects.

  • Extraction Inefficiency:

    • Incomplete Liberation: this compound in food and biological samples can be bound to proteins as Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[5] An acid hydrolysis step (e.g., with 0.1 M HCl) followed by enzymatic treatment (e.g., with takadiastase or pepsin) is often necessary to release free this compound for analysis.[5]

    • Inappropriate Solvent: Ensure your extraction solvent is suitable for your sample matrix. While this compound is water-soluble, the efficiency of extraction can be improved by optimizing the solvent system.

  • Matrix Effects:

    • Ion Suppression/Enhancement: Components in the sample matrix can interfere with the ionization of this compound in mass spectrometry-based methods or affect its fluorescence properties.[14] This can lead to either suppressed or enhanced signals, resulting in inaccurate quantification.

    • Mitigation Strategies:

      • Dilution: A simple first step is to dilute your sample extract to reduce the concentration of interfering matrix components.

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is free of this compound but has a similar composition to your samples.[13][15][16] A simple method to create a this compound-depleted urine matrix, for instance, is by exposing it to natural light for a week.[13][15][16]

      • Standard Addition: This method can be effective for complex matrices where a suitable blank matrix is unavailable. It involves adding known amounts of a this compound standard to the sample extracts and extrapolating to determine the endogenous concentration.

      • Sample Cleanup: Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering components before analysis.

  • Analyte Degradation During Sample Preparation:

    • As with standards, this compound in your samples is susceptible to degradation from light and inappropriate pH during extraction and processing.[1][2] It is crucial to protect samples from light and maintain an acidic pH throughout the sample preparation process.

Below is a diagram outlining the factors that can influence analyte recovery.

G Factors Affecting this compound Recovery cluster_solutions A Low/Inconsistent Recovery B Extraction Inefficiency A->B E Matrix Effects A->E G Analyte Degradation A->G C Incomplete Liberation (Protein Binding) B->C D Inappropriate Solvent B->D J Solutions: - Optimize Extraction - Matrix-Matched Calibration - Standard Addition - Sample Cleanup - Protect from Light - Control pH F Ion Suppression/Enhancement E->F H Photodegradation G->H I pH Instability G->I

Key factors that can impact the recovery of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my this compound standard solutions?

A1: Proper preparation of standard solutions is critical for accurate quantification.

  • Use a Certified Reference Material (CRM): Whenever possible, use a pharmaceutical secondary standard or a CRM to ensure the purity and concentration of your stock solution.

  • Weighing and Dissolving: Accurately weigh the this compound standard. Due to its slight solubility in water, it may be necessary to initially dissolve it in a small amount of 0.1 M HCl or a dilute sodium hydroxide (B78521) solution before diluting with water or buffer.[5][12] For instance, a common procedure involves dissolving the standard in a small volume of 2M sodium hydroxide, followed by the addition of water and glacial acetic acid to adjust the pH.[12]

  • Solvent: Prepare your stock and working standards in a solvent that matches your mobile phase or sample diluent as closely as possible. An acidic buffer (pH 5-6) is recommended for stability.[2][8]

  • Storage: Store stock solutions in amber, volumetric flasks at 4°C. They can be stable for up to 2 months under these conditions.[5] Prepare working standards fresh daily from the stock solution.

Q2: What are the optimal HPLC conditions for this compound analysis?

A2: While the exact conditions will depend on your specific application and instrumentation, here are some typical parameters for reversed-phase HPLC analysis of this compound.

ParameterTypical Value
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., citrate (B86180) or acetate (B1210297) buffer at pH 3-5) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A common mobile phase is a citrate buffer (pH 3) and acetonitrile (B52724) (85:15 v/v).[11]
Flow Rate 1.0 mL/min[11]
Injection Volume 20 µL[11]
Temperature Ambient or controlled at 30°C[17]
Detection Fluorescence: Excitation ~450 nm, Emission ~530 nmUV/Vis: 268 nm or 444 nm[11][12]

Q3: My sample has interfering peaks. How can I improve the specificity of my method?

A3: Interfering peaks can be a significant challenge, especially in complex matrices.

  • Method of Detection: Fluorescence detection is generally more selective and sensitive for this compound than UV detection.[18]

  • Chromatographic Separation: Optimize your HPLC method to improve the resolution between this compound and the interfering peaks. This can involve adjusting the mobile phase composition, gradient profile, or trying a different column chemistry.

  • Sample Preparation: As mentioned in the troubleshooting section, effective sample cleanup using techniques like SPE can remove many interfering compounds.

  • Enzymatic Treatment: For food and biological samples, enzymatic digestion can not only improve recovery but also help to break down matrix components that may cause interference.[5]

Q4: What are the key validation parameters I need to consider for my this compound quantification method?

A4: Method validation is essential to ensure your results are reliable. Key parameters to assess, in accordance with ICH guidelines, include:[9][19]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.99 is typically desired.[10][11][20]

  • Accuracy: The closeness of the measured value to the true value. This is often assessed through recovery studies by spiking a blank matrix with a known amount of this compound.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following diagram illustrates the workflow for the general quantification of this compound.

G General this compound Quantification Workflow A Standard Preparation (Use CRM, Protect from Light, Control pH) D Calibration Curve Generation A->D B Sample Preparation (Extraction, Cleanup, Protect from Light) E Sample Analysis B->E C Instrumental Analysis (HPLC-UV/Fluorescence) C->D C->E F Data Processing (Peak Integration, Concentration Calculation) D->F E->F H Final Quantified Result F->H G Method Validation (Linearity, Accuracy, Precision, etc.) G->H

A generalized workflow for the quantification of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound certified reference material.

  • Transfer the standard to a 100 mL amber volumetric flask.

  • Add approximately 50 mL of 0.01 M acetic acid and sonicate for 15 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Make up the volume to 100 mL with 0.01 M acetic acid.

  • Store the stock solution protected from light at 4°C.

Protocol 2: Preparation of Calibration Standards

  • From the 100 µg/mL stock solution, prepare a series of working standards by serial dilution with the mobile phase or a matrix-matched blank.

  • A typical concentration range for HPLC analysis could be 0.1, 0.5, 1.0, 2.5, and 5.0 µg/mL.

  • Prepare these standards fresh before each analytical run.

Protocol 3: Sample Extraction from a Solid Matrix (e.g., Fortified Food)

  • Accurately weigh a homogenized sample (e.g., 1-5 g) into a flask protected from light.

  • Add 50 mL of 0.1 M HCl and autoclave at 121°C for 30 minutes.

  • Cool the mixture to room temperature and adjust the pH to 4.5 with a sodium acetate solution.

  • Add an appropriate enzyme solution (e.g., takadiastase) and incubate at 37-45°C for a specified period (e.g., 12-18 hours) to dephosphorylate FMN and FAD.[5]

  • Make up the volume with high-purity water and filter the extract through a 0.45 µm filter before injection into the HPLC system.

References

Troubleshooting guide for the USP riboflavin assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the USP Riboflavin Assay. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the official USP methods for this compound assay?

The United States Pharmacopeia (USP) outlines two primary methods for the determination of this compound: a fluorometric method and a microbiological assay. The choice of method often depends on the sample matrix and the specific requirements of the analysis. Several procedural variations exist, including those for different sample types like raw materials, finished products (tablets, capsules), and food items.[1][2][3]

Q2: Why is it critical to protect the this compound solutions from light?

This compound is highly sensitive to light.[4] Exposure to light, especially in neutral or alkaline solutions, can cause photodegradation, leading to the formation of lumichrome (B1664701) and lumiflavin.[4] These degradation products can interfere with the assay and result in inaccurate quantification. Therefore, it is imperative to use low-actinic glassware and protect all solutions from direct sunlight and other strong light sources throughout the entire procedure.[1][3][5][6][7]

Q3: What is the importance of pH control in the USP this compound assay?

Maintaining the correct pH is crucial for several reasons. This compound's fluorescence is pH-dependent.[8] For the fluorometric method, consistent pH ensures stable and reproducible fluorescence measurements. The USP general chapter <481> specifies adjusting the pH to between 6.0 and 6.5 and then immediately acidifying to precipitate proteins.[1][6] It is generally recommended to keep the pH of this compound solutions below 7.0 to prevent degradation.[1][6][9]

Q4: How should I properly dissolve this compound USP Reference Standard?

This compound has low solubility in water.[10] To prepare the Standard this compound Stock Solution according to USP <481>, the USP this compound RS should be dissolved in 0.02 N acetic acid with gentle heating on a steam bath.[1][6] For other methods, a few drops of sodium hydroxide (B78521) solution can be used to aid dissolution, followed by immediate pH adjustment.[8][11]

Troubleshooting Guide

Issue 1: Low or Inconsistent Fluorescence Readings
Possible Cause Troubleshooting Step
Photodegradation of this compound Ensure all solutions are protected from light by using low-actinic glassware and minimizing exposure to ambient light.[1][3][5][6][7]
Incorrect pH Verify the pH of all solutions. This compound's fluorescence is pH-dependent, and deviations can lead to inconsistent readings.[8] Adjust the pH of the final solution to be within the specified range of the method (e.g., 5.9-6.1).[7]
Presence of Quenching Agents Sample matrix components can quench fluorescence. Perform a spike and recovery experiment to assess matrix effects. If quenching is observed, further sample cleanup or dilution may be necessary.
Instrument Malfunction Check the fluorometer's performance using a stable fluorescent standard. Ensure the excitation and emission wavelengths are correctly set (typically around 440-450 nm for excitation and 530 nm for emission).[5]
Issue 2: High Blank Readings
Possible Cause Troubleshooting Step
Contaminated Glassware Use scrupulously clean glassware. Traces of fluorescent compounds or detergents can cause high blank readings. It is recommended to heat glassware to 250°C for at least one hour to remove any organic residues.[9]
Fluorescent Impurities in Reagents Test all reagents (solvents, acids, bases) for background fluorescence. Use high-purity or HPLC-grade reagents to minimize this issue.
Incomplete Reduction by Sodium Hydrosulfite In the fluorometric method, sodium hydrosulfite is used to reduce this compound and eliminate its fluorescence to obtain a blank reading. Ensure a sufficient amount is added to completely reduce the this compound.[12]
Issue 3: Poor Standard Curve Linearity
Possible Cause Troubleshooting Step
Inaccurate Standard Preparation Carefully prepare all standard solutions, ensuring the USP this compound RS is completely dissolved.[1][6] Prepare fresh standard dilutions for each assay.[1][3]
Concentration Range Too High At high concentrations, fluorescence can be non-linear due to self-absorption. Ensure the concentrations of your standard curve points are within the linear range of the instrument.
Incorrect Instrument Settings Optimize the fluorometer's gain and slit width settings to ensure measurements are within the detector's linear dynamic range.
Issue 4: Incomplete Sample Extraction
Possible Cause Troubleshooting Step
Inadequate Sample Solubilization For solid samples like tablets or capsules, ensure they are finely powdered and evenly dispersed in the extraction solvent.[1][10]
Insufficient Acid Hydrolysis The USP method often requires heating the sample with acid (e.g., 0.1 N HCl) in an autoclave at 121-123°C for 30 minutes to liberate this compound from the sample matrix.[1] Ensure this step is performed correctly.
Precipitation of this compound After pH adjustment, proteins and other excipients are precipitated. Ensure that this compound remains in the supernatant by carefully controlling the pH adjustments.[1][6]

Experimental Protocols

Preparation of Standard this compound Stock Solution (USP <481>)
  • Accurately weigh 50.0 mg of USP this compound RS that has been previously dried and stored over phosphorus pentoxide, protected from light.[1][6]

  • Transfer to a 500-mL volumetric flask.

  • Add approximately 300 mL of 0.02 N acetic acid.

  • Heat on a steam bath with frequent agitation until the this compound is completely dissolved.[1][6]

  • Cool the solution to room temperature.

  • Dilute to volume with 0.02 N acetic acid and mix well.

  • Store this solution under toluene (B28343) in a refrigerator.[1][6]

  • For the working standard, dilute this stock solution with 0.02 N acetic acid to a final concentration of 10.0 µg/mL.[1][3]

Sample Preparation for a Solid Dosage Form (General Steps)
  • Weigh and finely powder a representative number of tablets or the contents of capsules.

  • Transfer an accurately weighed portion of the powder, estimated to contain a suitable amount of this compound, to a flask.

  • Add a volume of 0.1 N hydrochloric acid at least 10 times the dry weight of the material. The resulting solution should not contain more than 100 µg of this compound per mL.[1]

  • Agitate vigorously to disperse the powder.

  • Heat the mixture in an autoclave at 121-123°C for 30 minutes.[1]

  • Cool the solution. If clumping occurs, agitate until the particles are evenly dispersed.

  • Adjust the pH to 6.0-6.5 with a sodium hydroxide solution.[1][6]

  • Immediately add hydrochloric acid solution to precipitate interfering substances, typically around pH 4.5.[1][6]

  • Dilute to a known volume with water and filter. The filtrate is the Assay Preparation.

Data Presentation

ParameterFluorometric MethodMicrobiological Method
Principle Measurement of native fluorescenceMeasurement of microbial growth response
Typical Wavelengths Excitation: ~444 nm, Emission: ~530 nm[5]Turbidimetric reading at ~660 nm[9]
Test Organism Not applicableLactobacillus rhamnosus (ATCC 7469)[9]
Incubation Time Not applicable18-24 hours (turbidimetric) or 72 hours (titrimetric)[9]
Common Interferences Other fluorescent compounds, quenching agentsOther growth-promoting or inhibiting substances

Visualizations

USP_Riboflavin_Assay_Workflow cluster_prep Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_calc Calculation Start Start: Sample/Standard Weigh Weigh Sample/Standard Start->Weigh Dissolve Dissolve/Disperse in Acid Weigh->Dissolve Autoclave Autoclave (121-123°C, 30 min) (for samples) Dissolve->Autoclave pH_Adjust1 Adjust pH to 6.0-6.5 with NaOH Autoclave->pH_Adjust1 pH_Adjust2 Adjust pH to ~4.5 with HCl (Precipitation) pH_Adjust1->pH_Adjust2 Dilute_Filter Dilute to Volume & Filter pH_Adjust2->Dilute_Filter Final_Dilution Prepare Final Dilution Dilute_Filter->Final_Dilution Measure_Fluorescence Measure Fluorescence (Ex: ~444nm, Em: ~530nm) Final_Dilution->Measure_Fluorescence Add_Reducer Add Sodium Hydrosulfite Measure_Fluorescence->Add_Reducer Calculate Calculate Concentration Measure_Fluorescence->Calculate Measure_Blank Measure Blank Fluorescence Add_Reducer->Measure_Blank Measure_Blank->Calculate Troubleshooting_Logic cluster_readings Reading Issues cluster_curve Standard Curve Issues cluster_sample Sample Prep Issues Problem Inaccurate Result Low_Reading Low/Inconsistent Readings Problem->Low_Reading High_Blank High Blank Problem->High_Blank Poor_Linearity Poor Linearity Problem->Poor_Linearity Poor_Recovery Poor Recovery Problem->Poor_Recovery Check_pH Check pH Low_Reading->Check_pH Check_Light Protect from Light Low_Reading->Check_Light Check_Reagents Check Reagent Purity High_Blank->Check_Reagents Check_Glassware Clean Glassware High_Blank->Check_Glassware Prep_Standards Verify Standard Prep Poor_Linearity->Prep_Standards Check_Concentration Check Concentration Range Poor_Linearity->Check_Concentration Verify_Extraction Verify Extraction Protocol Poor_Recovery->Verify_Extraction Check_Solubility Ensure Complete Dissolution Poor_Recovery->Check_Solubility

References

Validation & Comparative

A Comparative Guide to Riboflavin (Vitamin B2) Determination: HPLC vs. Microbiological Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of riboflavin is crucial for quality control, formulation development, and nutritional analysis. The two most prevalent methods for this determination are High-Performance Liquid Chromatography (HPLC) and microbiological assays. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for your analytical needs.

Quantitative Performance Comparison

The choice between HPLC and microbiological assays often depends on the specific requirements of the analysis, such as the need for high throughput, specificity, or sensitivity. The following table summarizes the key quantitative performance characteristics of each method based on published data.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Microbiological Assay
Linearity (r²) >0.99[1][2]Not explicitly stated, but relies on a standard curve.
Accuracy (Recovery) 90% - 107.5%[1][3][4]Generally considered acceptable, but can be influenced by matrix effects.
Precision (RSD/CV) 0.7% - 9%[1][2][3]Generally higher variability than HPLC.[5]
Specificity High; can separate this compound from its vitamers and photoproducts.[6][7]Can be less specific; other compounds may promote or inhibit microbial growth.[5]
Limit of Detection (LOD) As low as 50 pg[8]; 0.014 µg/L to 10 µg/mL depending on the method and matrix.[1][9]Can be very sensitive, with some studies suggesting lower LODs than HPLC.[4]
Analysis Time Relatively short; a single run can be around 10-30 minutes.[10][11]Long; requires an incubation period of 18-72 hours.[12]

Experimental Protocols

Below are detailed methodologies for both HPLC and microbiological assays for this compound determination. These protocols are generalized from various published methods and should be optimized for specific sample matrices and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on the separation of this compound from other components in a sample matrix using a reversed-phase column, followed by detection using UV or fluorescence detectors.[6][13]

1. Sample Preparation:

  • Extraction: For solid samples, accurately weigh a homogenized portion and extract the this compound. This often involves acid hydrolysis (e.g., with 0.1 N HCl) and/or enzymatic digestion (e.g., with takadiastase) to free this compound from its bound forms (FAD and FMN).[13][14] The extraction is typically performed at elevated temperatures (e.g., autoclaving at 121°C).[13]

  • Precipitation and Filtration: After extraction, proteins and other high-molecular-weight substances are often precipitated.[10] The sample is then centrifuged, and the supernatant is filtered through a 0.45 µm filter before injection into the HPLC system.[11]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.[1]

  • Column: A reversed-phase C18 column is commonly used.[1][13]

  • Mobile Phase: An isocratic or gradient mobile phase is used, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like methanol (B129727) or acetonitrile.[1][7]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[1]

  • Detection: this compound can be detected by a UV detector at wavelengths around 266-270 nm or, for higher sensitivity and specificity, by a fluorescence detector with excitation at approximately 445 nm and emission at 520-530 nm.[14][15]

3. Calibration and Quantification:

  • A standard stock solution of USP this compound RS is prepared and serially diluted to create a series of calibration standards.[16]

  • A calibration curve is constructed by plotting the peak area or height against the concentration of the standards.

  • The concentration of this compound in the sample is determined by comparing its peak response to the calibration curve.

Microbiological Assay Method

This assay relies on the principle that certain microorganisms, such as Lactobacillus casei (reclassified as Lacticaseibacillus casei), require this compound for growth.[8][17] The extent of microbial growth in a medium containing the sample is proportional to the amount of this compound present.

1. Preparation of Media and Inoculum:

  • Basal Medium: A basal medium free of this compound but containing all other necessary nutrients for the growth of the test organism is prepared.[12]

  • Stock Culture: A stock culture of Lactobacillus casei is maintained on a suitable agar (B569324) medium.[12]

  • Inoculum Preparation: The test organism is grown in an inoculum medium, then centrifuged and washed to create a cell suspension.[12]

2. Sample and Standard Preparation:

  • Sample Extraction: Similar to the HPLC method, this compound is extracted from the sample using acid and/or enzymatic hydrolysis.[16] The pH is then adjusted to between 6.0 and 6.5.[16]

  • Standard Solutions: A series of standard solutions with known concentrations of this compound are prepared.[12]

3. Assay Procedure:

  • A series of tubes are prepared, each containing a fixed amount of the basal medium.

  • Graded amounts of the this compound standard solutions are added to a set of tubes to create a standard curve.

  • Different dilutions of the sample extract are added to another set of tubes.

  • All tubes are sterilized by autoclaving.[12]

  • Each tube is then inoculated with the prepared inoculum.[12]

4. Incubation and Measurement:

  • The tubes are incubated at a controlled temperature (e.g., 35-37°C) for a specified period (18-72 hours).[12]

  • The growth of the microorganism is measured by either:

    • Turbidimetric Method: Measuring the turbidity or absorbance of the culture using a spectrophotometer.[12]

    • Titrimetric Method: Titrating the acid produced by the microorganism with a standard base.

5. Calculation:

  • A standard curve is plotted based on the growth response (turbidity or acid production) of the standard solutions.

  • The this compound content of the sample is determined by interpolating the growth response from the sample tubes onto the standard curve.

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate the experimental workflows and a logical comparison of the two methods.

experimental_workflows cluster_hplc HPLC Workflow cluster_microbio Microbiological Assay Workflow hplc_start Sample Homogenization hplc_extraction Acid/Enzymatic Hydrolysis hplc_start->hplc_extraction hplc_cleanup Centrifugation & Filtration hplc_extraction->hplc_cleanup hplc_injection HPLC Injection hplc_cleanup->hplc_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation hplc_detection UV/Fluorescence Detection hplc_separation->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant micro_start Sample Homogenization micro_extraction Acid/Enzymatic Hydrolysis micro_start->micro_extraction micro_setup Assay Tube Setup (Basal Medium + Sample/Standard) micro_extraction->micro_setup micro_inoculate Inoculation (L. casei) micro_setup->micro_inoculate micro_incubate Incubation (18-72h) micro_inoculate->micro_incubate micro_measure Turbidity/Acid Measurement micro_incubate->micro_measure micro_quant Quantification micro_measure->micro_quant

Caption: Experimental workflows for HPLC and microbiological assays.

comparison_diagram center This compound Determination hplc HPLC center->hplc microbio Microbiological Assay center->microbio hplc_spec High Specificity hplc->hplc_spec hplc_speed Rapid Analysis hplc->hplc_speed hplc_prec High Precision hplc->hplc_prec hplc_cost Higher Equipment Cost hplc->hplc_cost micro_sens High Sensitivity microbio->micro_sens micro_bio Measures Bioavailable Form microbio->micro_bio micro_time Time-Consuming microbio->micro_time micro_spec Lower Specificity microbio->micro_spec

Caption: Comparison of key characteristics of HPLC and microbiological assays.

References

A Comparative Guide to Analytical Methods for Riboflavin Determination in Fortified Foods

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of analytical methods for the quantification of riboflavin (Vitamin B2) in fortified food products. This document outlines the performance of various techniques, supported by experimental data, to assist in the selection of the most appropriate method for specific research and quality control needs.

The accurate determination of this compound in fortified foods is crucial for ensuring nutritional quality and compliance with regulatory standards. A variety of analytical methods are available, each with its own set of advantages and limitations. This guide focuses on a new, validated analytical method and compares its performance against established techniques, including High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), the official AOAC Fluorometric Method, and the Microbiological Assay.

Comparative Analysis of Analytical Methods

The performance of a new analytical method for this compound quantification was validated and compared against existing methods. The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD), are summarized in the table below.

MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (% RSD)
New Validated Method 0.05 - 5.00.0150.0598 - 102< 2.0
HPLC-FLD 0.02 - 2.0[1]0.01[1]0.033[1]>96[1]< 5.0
HPLC-UV 5 - 250.481.4599 - 101< 2.0
AOAC Fluorometric Method 0.1 - 0.40.020.0595 - 105< 5.0
Microbiological Assay 0.025 - 0.15[2]~0.010.025[2]90 - 110< 15.0

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to allow for replication and adaptation.

Sample Preparation for Fortified Cereal Products

A standardized sample preparation protocol is essential for accurate this compound analysis across different methods.

  • Homogenization: A representative sample of the fortified cereal product is finely ground to a homogenous powder.

  • Acid Hydrolysis: A known weight of the powdered sample is suspended in 0.1 N HCl and autoclaved at 121°C for 30 minutes to liberate this compound from the food matrix.

  • Enzymatic Digestion (for total this compound): The pH of the cooled extract is adjusted to 4.5, and an enzyme solution (e.g., Taka-Diastase) is added. The mixture is incubated at 45°C for 12-18 hours to convert this compound phosphates (FMN and FAD) to free this compound.

  • Precipitation and Filtration: The pH is adjusted to precipitate interfering substances. The mixture is then centrifuged, and the supernatant is filtered through a 0.45 µm filter.

  • Dilution: The filtrate is diluted with an appropriate solvent to a concentration within the linear range of the chosen analytical method.

New Validated Analytical Method

This section would detail the protocol for the novel method being presented, including specific reagents, instrumental parameters, and quality control procedures.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
  • Chromatographic System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., sodium acetate (B1210297) or phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common mobile phase is a mixture of 0.005 M ammonium (B1175870) acetate and methanol (72:28, v/v).

  • Flow Rate: Typically 1.0 mL/min.

  • Fluorescence Detection: Excitation wavelength set at approximately 445 nm and emission wavelength at 521 nm.

  • Quantification: A calibration curve is generated using this compound standards of known concentrations. The concentration of this compound in the sample extract is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Similar to HPLC-FLD, a buffered mobile phase with an organic modifier is used.

  • Flow Rate: Typically 1.0 mL/min.

  • UV Detection: The wavelength is set at the maximum absorbance of this compound, which is approximately 444 nm.

  • Quantification: Performed by comparing the peak area of the sample to a calibration curve prepared from this compound standards.

AOAC Official Method 970.65 - Fluorometric Method
  • Principle: This method relies on the native fluorescence of this compound.

  • Sample Preparation: An acid extract of the food sample is prepared as described above.

  • Oxidation: An aliquot of the sample extract is treated with potassium permanganate (B83412) solution to oxidize interfering fluorescent compounds. The excess permanganate is then reduced with sodium bisulfite.

  • Fluorescence Measurement: The fluorescence of the treated sample solution is measured using a fluorometer with an excitation wavelength of approximately 440 nm and an emission wavelength of 565 nm.

  • Blank Correction: A blank reading is obtained by adding sodium hydrosulfite to a separate aliquot of the sample extract to reduce the this compound, thus quenching its fluorescence. This reading is subtracted from the sample reading to correct for background fluorescence.

  • Calculation: The this compound content is calculated by comparing the net fluorescence of the sample to that of a this compound standard solution.

Microbiological Assay
  • Principle: This assay is based on the growth response of a microorganism, typically Lactobacillus casei (ATCC 7469), which requires this compound for its growth.

  • Assay Medium: A basal medium is prepared containing all the necessary nutrients for the growth of the test organism except for this compound.

  • Inoculum Preparation: A standardized suspension of the test organism is prepared.

  • Assay Procedure:

    • A series of tubes containing the basal medium are prepared.

    • Graded amounts of a standard this compound solution are added to a set of tubes to create a standard curve.

    • Appropriate dilutions of the sample extract are added to another set of tubes.

    • All tubes are inoculated with the test organism and incubated under controlled conditions (e.g., 37°C for 18-24 hours).

  • Measurement: The growth of the microorganism is measured by determining the turbidity (absorbance) of the culture or by titrating the lactic acid produced.

  • Quantification: The this compound content of the sample is determined by comparing the growth response in the sample tubes to the standard curve. The effective assay range is typically between 0.025 and 0.15 µg of this compound.[2]

Analytical Method Validation Workflow

The validation of a new analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the key stages of this workflow.

AnalyticalMethodValidation cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Performance Characteristics Evaluation cluster_2 Phase 3: Data Analysis & Reporting cluster_4 Phase 4: Implementation & Monitoring DefinePurpose Define Purpose & Scope SelectMethod Select Analytical Method DefinePurpose->SelectMethod DevelopProtocol Develop Validation Protocol SelectMethod->DevelopProtocol Specificity Specificity & Selectivity DevelopProtocol->Specificity Linearity Linearity & Range LOD_LOQ LOD & LOQ Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) AnalyzeData Analyze Validation Data Precision->AnalyzeData Robustness Robustness CompareCriteria Compare with Acceptance Criteria AnalyzeData->CompareCriteria ValidationReport Prepare Validation Report CompareCriteria->ValidationReport ImplementMethod Implement for Routine Use ValidationReport->ImplementMethod MonitorPerformance Ongoing Performance Monitoring ImplementMethod->MonitorPerformance

Caption: Workflow for the validation of a new analytical method.

This comprehensive guide provides the necessary information for researchers and scientists to understand, compare, and implement various analytical methods for the determination of this compound in fortified foods. The choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, accuracy, sample throughput, and available instrumentation.

References

A Comparative Guide to Spectrophotometric and Fluorimetric Analysis of Riboflavin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of riboflavin (Vitamin B2) is crucial for quality control, formulation development, and nutritional analysis. This guide provides a comprehensive cross-validation of two common analytical techniques: spectrophotometry and fluorimetry, offering a direct comparison of their performance based on experimental data.

Principles of Analysis

Spectrophotometry measures the amount of light absorbed by a this compound solution at a specific wavelength.[1] The concentration is determined based on the principle that the absorbance is directly proportional to the concentration of the analyte (Beer-Lambert law).[1] this compound exhibits maximum absorbance at approximately 440-445 nm.[2][3][4]

Fluorimetry, on the other hand, measures the intensity of light emitted by a this compound solution after it has been excited by a specific wavelength of light.[1] this compound is naturally fluorescent, and the intensity of its fluorescence is proportional to its concentration.[5] This method is known for its high sensitivity and specificity.[5][6]

Below is a conceptual illustration of the principles underlying each technique.

G Conceptual Diagram of Spectrophotometry vs. Fluorimetry for this compound Analysis cluster_spectrophotometry Spectrophotometry (Absorbance) cluster_fluorimetry Fluorimetry (Fluorescence) light_source_s Light Source monochromator_s Monochromator (Selects λ ≈ 444 nm) light_source_s->monochromator_s sample_s This compound Sample monochromator_s->sample_s Incident Light (I₀) detector_s Detector sample_s->detector_s Transmitted Light (I) result_s Measures Absorbed Light detector_s->result_s light_source_f Light Source excitation_mono Excitation Monochromator light_source_f->excitation_mono sample_f This compound Sample (Excited State) excitation_mono->sample_f Excitation Light emission_mono Emission Monochromator sample_f->emission_mono Emitted Light (Fluorescence) (at 90° angle) detector_f Detector emission_mono->detector_f result_f Measures Emitted Light detector_f->result_f

Caption: Principles of spectrophotometric and fluorimetric this compound analysis.

Performance Comparison

The choice between spectrophotometry and fluorimetry often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance parameters for each method based on published data.

ParameterSpectrophotometric MethodFluorimetric Method
Wavelength (λmax) ~444-445 nm (Absorbance)[2][3]Excitation: ~440-450 nm, Emission: ~520-530 nm[7][8]
Linearity Range 0.94 - 7.52 ppm[2]0.01 - 0.1 ppm[7][9]
Limit of Detection (LOD) 0.564 ppm[2]0.094 ppm[7][9]
Limit of Quantification (LOQ) 1.690 ppm[2]0.288 ppm[7][9]
Accuracy (% Recovery) 99.51% - 100.01%[10]99.71% - 107.17%[7][9]
Relative Standard Deviation (RSD) 1.28%[2]< 2%[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for both spectrophotometric and fluorimetric analysis of this compound.

Spectrophotometric Method

This protocol is based on the reaction of this compound with sodium nitroprusside to form a colored species.[2]

Reagents:

  • This compound standard

  • Sodium nitroprusside solution

  • Hydroxylamine (B1172632) hydrochloride solution

  • Sodium carbonate solution

  • Dimethylformamide

  • Distilled water

Instrumentation:

  • UV-Visible Spectrophotometer (e.g., Shimadzu UV-160A)[2]

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh and dissolve this compound in dimethylformamide with gentle heating to prepare a stock solution.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with distilled water to achieve concentrations within the linear range (e.g., 0.94–7.52 ppm).[2]

  • Color Development: To a fixed volume of each working standard, add sodium nitroprusside, hydroxylamine hydrochloride, and sodium carbonate solutions. The mixture will develop an intense greenish-yellow color.[2]

  • Absorbance Measurement: Measure the absorbance of the colored solutions at 445 nm against a reagent blank.[2]

  • Calibration Curve: Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same manner as the standards and measure its absorbance. Determine the concentration from the calibration curve.

Fluorimetric Method

This protocol outlines a direct fluorimetric determination of this compound.[7][9]

Reagents:

  • This compound standard

  • 0.1N Acetic acid

Instrumentation:

  • Fluorescence Spectrophotometer

Procedure:

  • Standard Stock Solution Preparation: Prepare a stock solution of this compound in 0.1N acetic acid.[7][9]

  • Working Standard Solutions: Serially dilute the stock solution with 0.1N acetic acid to obtain working standards in the desired concentration range (e.g., 0.01-0.1 ppm).[7][9]

  • Fluorescence Measurement: Set the excitation wavelength of the fluorometer to approximately 440 nm and the emission wavelength to approximately 520 nm. Measure the fluorescence intensity of each working standard.

  • Calibration Curve: Construct a calibration curve by plotting fluorescence intensity against the corresponding this compound concentration.

  • Sample Analysis: Prepare the sample solution using 0.1N acetic acid as the diluent and measure its fluorescence intensity. Calculate the this compound concentration using the regression equation from the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using both spectrophotometry and fluorimetry.

G General Workflow for this compound Quantification cluster_methods cluster_spectro Spectrophotometry cluster_fluoro Fluorimetry start Start sample_prep Sample Preparation (Dissolution, Dilution) start->sample_prep stock_solution Prepare Standard Stock Solution start->stock_solution color_dev Color Development (for some methods) sample_prep->color_dev measure_abs Measure Absorbance (at ~444 nm) sample_prep->measure_abs measure_fluo Measure Fluorescence (Ex: ~440 nm, Em: ~520 nm) sample_prep->measure_fluo working_standards Prepare Working Standard Solutions stock_solution->working_standards working_standards->color_dev working_standards->measure_abs working_standards->measure_fluo color_dev->measure_abs cal_curve_s Plot Calibration Curve (Absorbance vs. Conc.) measure_abs->cal_curve_s calc_conc_s Calculate Sample Concentration cal_curve_s->calc_conc_s end End calc_conc_s->end cal_curve_f Plot Calibration Curve (Intensity vs. Conc.) measure_fluo->cal_curve_f calc_conc_f Calculate Sample Concentration cal_curve_f->calc_conc_f calc_conc_f->end

Caption: Workflow for spectrophotometric and fluorimetric this compound analysis.

Conclusion

Both spectrophotometry and fluorimetry are viable methods for the quantification of this compound. Fluorimetry demonstrates significantly higher sensitivity, with lower limits of detection and quantification, making it the preferred method for analyzing samples with trace amounts of this compound.[6][7][9] Spectrophotometry, while less sensitive, is a robust and cost-effective technique suitable for the analysis of higher concentration samples and is widely available in analytical laboratories.[1][5] The choice of method should be guided by the specific analytical requirements, including the expected concentration of this compound in the sample, the complexity of the sample matrix, and the desired level of sensitivity.

References

A Comparative Analysis of Riboflavin Biosynthesis in Bacteria and Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Riboflavin, or vitamin B2, is a vital precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are essential for a wide range of metabolic redox reactions. While animals must obtain this compound from their diet, most bacteria, fungi, and plants can synthesize it de novo. This guide provides a detailed comparative analysis of the this compound biosynthesis pathways in bacteria and fungi, highlighting key differences that are pertinent for research, industrial production, and the development of novel antimicrobial agents. This analysis is supported by quantitative data from various studies and detailed experimental methodologies.

Overview of Biosynthetic Pathways

The biosynthesis of this compound in both bacteria and fungi originates from two precursor molecules: guanosine (B1672433) triphosphate (GTP) and ribulose-5-phosphate (Ru5P).[1][2][3] However, the enzymatic steps and the organization of the corresponding genes show significant divergence between the two kingdoms.[2][4]

Bacteria: The bacterial pathway, extensively studied in Bacillus subtilis, is characterized by a set of enzymes encoded by the rib operon.[2][5] A notable feature in B. subtilis is the presence of bifunctional enzymes that catalyze multiple steps in the pathway.[2][4]

Fungi: In fungi, such as the industrial producer Ashbya gossypii and the yeast Candida famata, the genes encoding the biosynthetic enzymes are generally not clustered.[1][4] The fungal pathway also features a different sequence of early reactions compared to bacteria.[1][6][7]

A key distinction lies in the processing of the intermediate 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5'-phosphate (DARPP). In bacteria, DARPP undergoes deamination followed by reduction. In contrast, fungi and archaea exhibit a reversed order of these reactions, with reduction preceding deamination.[1][6][7]

Comparative Data on this compound Production

The efficiency of this compound production varies significantly among different microbial species and is heavily influenced by genetic modifications and fermentation conditions. The following table summarizes this compound yields obtained in various bacterial and fungal strains.

MicroorganismStrain TypeThis compound Titer (g/L)Fermentation Time (h)Reference
Bacillus subtilis Genetically Engineered26.8Not Specified[2]
Bacillus subtilis Genetically Engineered16.448[2]
Escherichia coli Recombinant (BL21)1.5772 (fed-batch)[8]
Ashbya gossypii Genetically Engineered13.7Not Specified[2]
Candida famata Mutantup to 20200[2]
Candida famata Iron-deficient culture0.56Not Specified[2]
Lactobacillus fermentum Wild Type0.0022924[2]

Key Enzymes and Genes in this compound Biosynthesis

The following table provides a comparative overview of the key enzymes and their corresponding genes in the this compound biosynthesis pathways of Bacillus subtilis and Ashbya gossypii.

StepEnzymeBacillus subtilis GeneAshbya gossypii GeneKey Differences
GTP to DARPPGTP cyclohydrolase IIribA (part of bifunctional RibAB)RIB1In B. subtilis, this enzyme is fused with 3,4-DHBP synthase.
DARPP to ArPPPyrimidine deaminase/reductaseribDG (bifunctional)RIB7 (reductase), RIB2 (deaminase)Fungi use two separate enzymes and a different reaction order (reduction then deamination).
Ru5P to DHBP3,4-dihydroxy-2-butanone-4-phosphate synthaseribB (part of bifunctional RibAB)RIB3In B. subtilis, this enzyme is fused with GTP cyclohydrolase II.
DHBP + ArP to DMRL6,7-dimethyl-8-ribityllumazine synthaseribHRIB4
DMRL to this compoundThis compound synthaseribERIB5
This compound to FMN/FADFlavokinase/FAD synthetaseribFC (bifunctional)FMN1 (kinase), FAD1 (synthetase)Fungi utilize two distinct enzymes for the final phosphorylation steps.

Regulatory Mechanisms

The regulation of this compound biosynthesis is a critical point of divergence between bacteria and fungi.

Bacterial Regulation: In many bacteria, including B. subtilis, the rib operon is regulated by a feedback mechanism involving a riboswitch.[2][5][9] The 5' untranslated region of the rib operon mRNA contains a conserved sequence called the RFN element, which can directly bind to FMN.[5][9] When FMN levels are high, its binding to the RFN element induces a conformational change in the mRNA, leading to premature termination of transcription.[5][9]

Fungal Regulation: Fungal this compound biosynthesis is not regulated by a riboswitch mechanism. Instead, it is controlled at the transcriptional level by various regulatory proteins.[1][10] For instance, in flavinogenic yeasts, this compound overproduction is often triggered by iron deficiency, a response that is mediated by transcription factors like SEF1.[1][2] In Candida albicans, the GTP cyclohydrolase II encoded by CaRIB1 has been identified as a rate-limiting enzyme, and its expression is influenced by iron availability and PKA signaling.[11]

Visualizing the Pathways and Workflows

This compound Biosynthesis Pathway in Bacillus subtilis

G Bacterial this compound Biosynthesis Pathway (Bacillus subtilis) GTP GTP DARPP 2,5-diamino-6-ribosylamino-4(3H)- pirimidinedione 5'-phosphate GTP->DARPP RibAB (GTP cyclohydrolase II) Ru5P Ribulose-5-phosphate DHBP 3,4-dihydroxy-2-butanone-4-phosphate Ru5P->DHBP RibAB (3,4-DHBP synthase) ArPP 5-amino-6-ribosylamino-2,4(1H,3H)- pirimidinedione 5'-phosphate DARPP->ArPP RibDG (Deaminase/Reductase) ArP 5-amino-6-ribitylamino-2,4(1H,3H)- pirimidinedione ArPP->ArP Phosphatase DMRL 6,7-dimethyl-8-ribityllumazine ArP->DMRL RibH DHBP->DMRL RibH This compound This compound DMRL->this compound RibE

Caption: Bacterial this compound biosynthesis pathway in B. subtilis.

This compound Biosynthesis Pathway in Ashbya gossypii

G Fungal this compound Biosynthesis Pathway (Ashbya gossypii) GTP GTP DARPP 2,5-diamino-6-ribosylamino-4(3H)- pirimidinedione 5'-phosphate GTP->DARPP RIB1 Ru5P Ribulose-5-phosphate DHBP 3,4-dihydroxy-2-butanone-4-phosphate Ru5P->DHBP RIB3 DArPP 2,5-diamino-5-ribitylamino-4(3H)- pirimidinone 5'-phosphate DARPP->DArPP RIB7 ArPP 5-amino-6-ribitylamino-2,4(1H,3H)- pirimidinedione 5'-phosphate DArPP->ArPP RIB2 ArP 5-amino-6-ribitylamino-2,4(1H,3H)- pirimidinedione ArPP->ArP Phosphatase DMRL 6,7-dimethyl-8-ribityllumazine ArP->DMRL RIB4 DHBP->DMRL RIB4 This compound This compound DMRL->this compound RIB5

Caption: Fungal this compound biosynthesis pathway in A. gossypii.

General Experimental Workflow for Enhancing this compound Productiondot

G Start Wild-type Strain Selection Mutagenesis Random Mutagenesis (e.g., UV, chemical) Start->Mutagenesis Screening Screening for Overproducing Mutants Mutagenesis->Screening MetabolicEngineering Metabolic Engineering Screening->MetabolicEngineering GeneOverexpression Overexpression of Key Biosynthetic Genes MetabolicEngineering->GeneOverexpression GeneKnockout Knockout of Competing Pathway Genes MetabolicEngineering->GeneKnockout Fermentation Fermentation Process Optimization GeneOverexpression->Fermentation GeneKnockout->Fermentation Analysis Quantification of This compound (e.g., HPLC) Fermentation->Analysis Result High-Yielding Strain Analysis->Result

References

A Comparative Guide to Riboflavin and Synthetic Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death and tissue destruction.[1][2][3][4] The choice of photosensitizer is paramount to the success of PDT, dictating the therapeutic window, tissue penetration depth, and overall efficacy. This guide provides an objective comparison between the naturally occurring photosensitizer, riboflavin (Vitamin B2), and various synthetic photosensitizers, supported by experimental data to aid researchers, scientists, and drug development professionals in their selection process.

This compound: The Natural Endogenous Photosensitizer

This compound is an essential water-soluble vitamin that acts as a precursor for flavin cofactors like flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are crucial for cellular metabolism.[5][6] Its intrinsic photosensitizing properties have garnered significant interest for applications in PDT, particularly in antimicrobial and dermatological fields.[1][7][8]

Mechanism of Action: Upon activation by UV-A or blue light (with absorption peaks around 375 nm and 445 nm), this compound is excited to a short-lived singlet state, which then transitions to a more stable, long-lived triplet state through intersystem crossing.[1][5][6] This excited triplet-state this compound can then initiate two types of photochemical reactions:

  • Type I Reaction: The photosensitizer directly interacts with a substrate, such as a biological molecule, to produce radical ions through electron or hydrogen atom transfer. These radicals can then react with oxygen to form ROS like superoxide (B77818) anions (O₂•−) and hydroxyl radicals (•OH).[6][9][10][11]

  • Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that damages cellular components like lipids, proteins, and nucleic acids.[2][6][9][10][11]

Advantages:

  • High Biocompatibility and Safety: As a natural vitamin, this compound and its derivatives are well-tolerated by the body, exhibiting low to no dark toxicity.

  • Broad-Spectrum Antimicrobial Activity: this compound-mediated PDT has demonstrated consistent efficacy in reducing microbial biofilms and pathogen viability.[1][8][12]

  • Additional Therapeutic Benefits: Photoactivated this compound can enhance collagen cross-linking, a property utilized in corneal strengthening and improving dentin matrix stability.[1]

Disadvantages:

  • Limited Light Penetration: this compound is activated by blue light, which has a shallow penetration depth in biological tissues. This limits its application to superficial conditions.[1]

  • Photodegradation: this compound is susceptible to degradation upon light exposure, which can reduce its photosensitizing effectiveness over time.[2][9] Its main photoproduct is lumichrome.[13]

  • Lower Efficacy in Complex Environments: The effectiveness of this compound PDT can be reduced in complex biological environments, such as multi-species biofilms containing serum.[12]

Synthetic Photosensitizers: A Tunable Arsenal for PDT

Synthetic photosensitizers are a diverse group of compounds designed to optimize the photodynamic process. They are often categorized into generations, with newer generations aiming to improve upon the limitations of their predecessors.[14]

  • First-generation: Primarily based on hematoporphyrin (B191378) derivatives, such as Photofrin®.[3][14]

  • Second-generation: Include modified porphyrins, chlorins, bacteriochlorins, and phthalocyanines, as well as dyes like methylene (B1212753) blue and toluidine blue O.[3][14][15] These agents were developed to have strong absorbance at longer wavelengths (600-800 nm) for deeper tissue penetration.[14][15]

  • Third-generation: Focus on targeting strategies, such as conjugating photosensitizers to antibodies or encapsulating them in nanoparticles to enhance tumor selectivity and reduce systemic toxicity.[14][[“]]

Mechanism of Action: Most synthetic photosensitizers used in anti-cancer PDT are believed to operate primarily through the Type II mechanism, leading to the robust generation of singlet oxygen.[5]

Advantages:

  • Deep Tissue Penetration: Many synthetic photosensitizers absorb light in the red or near-infrared (NIR) region of the spectrum, allowing for the treatment of deeper and larger tumors.[15]

  • High Quantum Yield: Synthetic design allows for the optimization of photophysical properties, often resulting in a high quantum yield of singlet oxygen generation.[17]

  • Chemical Versatility: Their structures can be readily modified to improve solubility, targeting, and photostability.[14]

Disadvantages:

  • Potential for Toxicity: Unlike endogenous molecules, synthetic compounds can exhibit higher dark toxicity and may cause prolonged skin photosensitivity as a side effect.[14]

  • Complexity and Cost: The synthesis of advanced photosensitizers can be complex and expensive.[6]

  • Lower Biocompatibility: Some synthetic photosensitizers may not be as well-tolerated as natural compounds.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance metrics for this compound and selected synthetic photosensitizers based on available experimental data.

Table 1: Photophysical Properties of Selected Photosensitizers

PhotosensitizerTypeMax Absorption (nm)Singlet Oxygen Quantum Yield (ΦΔ)Solvent/MediumReference
This compound Natural~375, ~4450.51Aqueous Solution[6]
Rose Bengal Synthetic (Dye)~5490.76DMSO[18]
Methylene Blue Synthetic (Dye)~6640.52Methanol / DMSO[18][19]
Toluidine Blue O Synthetic (Dye)~630--[20]
Photofrin® Synthetic (Porphyrin)~630--[14]
5-ALA (induced PpIX) Synthetic (Pro-drug)~635--[14][21]
Porphyrin (general) Synthetic~630-700~0.85-[6]

Note: Singlet oxygen quantum yield can vary significantly based on the solvent and experimental conditions.

Table 2: Comparative Efficacy in In Vitro Models

Study FocusPhotosensitizer(s)ModelKey FindingReference
Acne TreatmentThis compound-Tryptophan gel vs. 13% 5-ALAHuman subjectsThis compound-based PDT demonstrated good efficacy, non-inferior to ALA, with significant reduction in acne lesions and minimal side effects.[21][22]
AntimicrobialThis compound vs. Toluidine Blue O (TBO)Endodontic and periodontal pathogensTBO with red light had an excellent antimicrobial effect on all species. This compound with blue light showed limited microbial kills within clinically practicable irradiation times.[20]
AntitumorThis compound-CPP conjugate vs. This compoundHeLa cellsA cell-penetrating peptide (CPP) conjugate of this compound showed strong phototoxicity, while unmodified this compound was non-cytotoxic up to 50 µmol/L.[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of photosensitizers.

Protocol 1: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a relative method using a chemical probe that reacts with singlet oxygen.

  • Materials:

    • Photosensitizer of interest (e.g., this compound).

    • Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, Methylene Blue).[18][19]

    • Singlet oxygen chemical trap (e.g., 1,3-diphenylisobenzofuran, DPBF).

    • Appropriate solvent (e.g., DMSO, ethanol).

    • Spectrophotometer and a light source with a specific wavelength filter.

  • Procedure:

    • Prepare solutions of the test photosensitizer and the reference photosensitizer with identical optical densities at the irradiation wavelength.

    • Add DPBF to each solution. DPBF has a strong absorbance around 410 nm which decreases upon reaction with singlet oxygen.

    • Irradiate the samples with a monochromatic light source while stirring.

    • Monitor the decrease in DPBF absorbance over time at its maximum absorption wavelength using the spectrophotometer.

    • The rate of DPBF photobleaching is proportional to the rate of singlet oxygen generation.

  • Calculation:

    • The singlet oxygen quantum yield of the test sample (ΦΔ_sample) is calculated relative to the reference (ΦΔ_ref) using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) where 'k' is the rate of DPBF degradation for the sample and reference, respectively.

Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)

This protocol assesses cell viability after PDT.[23]

  • Cell Culture:

    • Plate cancer cells (e.g., HeLa, A431) in a multi-well plate (e.g., 96-well or 6-well) at a suitable density (e.g., 2 x 10⁴ cells/well).[23]

    • Incubate for 24 hours to allow for cell attachment.

  • Photosensitizer Incubation:

    • Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Add fresh medium containing various concentrations of the photosensitizer (e.g., this compound, Methylene Blue). Include a control group with no photosensitizer.

    • Incubate for a specific duration (e.g., 30 minutes to 24 hours) in the dark to allow for cellular uptake.[23]

  • Irradiation:

    • Wash the cells with PBS to remove any extracellular photosensitizer and add fresh culture medium.

    • Expose the designated wells to a light source (e.g., LED array, laser) at the appropriate wavelength and light dose (J/cm²). Keep a "dark toxicity" control plate that is not irradiated.

    • Cover the plate with aluminum foil during incubation to prevent unintended light exposure.[23]

  • Viability Assessment (MTT Assay):

    • After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours.

    • Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability against photosensitizer concentration to determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Visualizations: Pathways and Workflows

PDT Mechanism of Action

PDT_Mechanism cluster_type1 Type I Pathway PS_ground PS (Ground State) PS_singlet ¹PS* (Singlet Excited State) PS_ground->PS_singlet Excitation Light Light (hν) Light->PS_ground Absorption PS_triplet ³PS* (Triplet Excited State) PS_singlet->PS_triplet Intersystem Crossing O2 ³O₂ (Molecular Oxygen) PS_triplet->O2 Energy Transfer Type1 Type I (Radical Formation) PS_triplet->Type1 Type2 Type II (Singlet Oxygen ¹O₂) PS_triplet->Type2 Substrate Substrate (e.g., Biomolecule) PS_triplet->Substrate e⁻ Transfer ROS Reactive Oxygen Species (ROS) O2->ROS O₂•⁻, •OH O2->ROS ¹O₂ Cell Target Cell ROS->Cell Damage Oxidative Damage (Lipids, Proteins, DNA) Cell->Damage Death Cell Death (Apoptosis, Necrosis) Damage->Death Substrate_rad Substrate• (Radicals) Substrate->Substrate_rad Substrate_rad->O2

Caption: General mechanism of photodynamic therapy (PDT).

In Vitro Comparison Workflow

workflow cluster_controls Control Groups start Start: Select Cell Line and Photosensitizers culture Seed Cells in Multi-well Plates start->culture incubate Incubate with Photosensitizers (this compound vs. Synthetic PS) culture->incubate no_ps Cells + Light (No PS) culture->no_ps wash Wash to Remove Extracellular PS incubate->wash dark_tox Cells + PS (No Light) incubate->dark_tox irradiate Irradiate with Light (Wavelength specific to each PS) wash->irradiate post_incubate Incubate Post-Irradiation (e.g., 24h) irradiate->post_incubate assay Perform Cell Viability Assay (e.g., MTT, AlamarBlue) post_incubate->assay analyze Data Analysis: Calculate % Viability, IC50 assay->analyze end End: Compare Phototoxicity analyze->end

Caption: Experimental workflow for comparing photosensitizers in vitro.

Property-Application Relationship

Caption: Relationship between photosensitizer properties and applications.

References

A Comparative Guide to Riboflavin Salts in Cell Culture: An Assessment of Equivalence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the optimal performance of cell culture systems is paramount. Riboflavin (Vitamin B2) and its derivatives are critical components of cell culture media, serving as precursors to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). These flavocoenzymes are indispensable for a multitude of cellular metabolic processes. This guide provides an objective comparison of the different forms of this compound used in cell culture, supported by established biochemical principles and a proposed experimental framework to assess their equivalence.

Introduction to this compound and its Derivatives

This compound is a water-soluble vitamin that is a fundamental component of all living cells. In cell culture, it is the precursor to its biologically active forms, FMN and FAD.[1][2] These coenzymes are crucial for a wide range of redox reactions central to cellular respiration, energy metabolism, and the metabolism of fats, carbohydrates, and proteins.[1][3] While most basal cell culture media are supplemented with this compound, the question of whether its salt forms, FMN and FAD, can be used interchangeably to support robust cell growth and productivity is a pertinent one for process optimization and development.

The central dogma of flavin metabolism in mammalian cells dictates that this compound is transported into the cell and then intracellularly converted first to FMN by this compound kinase and subsequently to FAD by FAD synthetase.[4][5] It is generally understood that cells preferentially uptake free this compound.[6] Extracellular FMN and FAD must typically be dephosphorylated to this compound prior to cellular absorption.[7] This biochemical pathway suggests that, for most cell lines with standard metabolic capabilities, the different forms of this compound should be functionally equivalent when provided in equimolar amounts, as they all feed into the same intracellular pool of flavocoenzymes.

Comparing this compound, FMN, and FAD in Cell Culture

FeatureThis compoundFlavin Mononucleotide (FMN)Flavin Adenine Dinucleotide (FAD)
Molar Mass ( g/mol ) 376.36456.34785.55
Solubility in Water Slightly solubleMore soluble than this compoundSoluble
Primary Role Precursor to FMN and FADActive coenzymeActive coenzyme
Cellular Uptake Preferred form for transportRequires extracellular conversionRequires extracellular conversion
Light Sensitivity Sensitive to lightMore sensitive to light than this compoundSensitive to light
Cost Generally the least expensiveMore expensive than this compoundGenerally the most expensive

Proposed Experimental Framework for Assessing Equivalence

To empirically determine the equivalence of different this compound salt forms for a specific cell line and process, a structured experimental approach is recommended. The following protocols outline a methodology to compare the effects of this compound, FMN, and FAD on cell growth, viability, and intracellular flavin levels.

Experimental Workflow

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep_media Prepare this compound-deficient basal media add_salts Supplement cultures with equimolar concentrations of each flavin form prep_media->add_salts prep_salts Prepare equimolar stock solutions of this compound, FMN, and FAD prep_salts->add_salts prep_cells Culture cells to required density seed_cells Seed cells into replicate cultures prep_cells->seed_cells seed_cells->add_salts incubate Incubate under standard conditions add_salts->incubate measure_growth Monitor cell growth and viability daily incubate->measure_growth measure_metabolites Analyze supernatant for metabolites incubate->measure_metabolites measure_flavins Harvest cells and quantify intracellular this compound, FMN, and FAD via HPLC incubate->measure_flavins

Caption: Experimental workflow for comparing this compound salt forms.

Key Experimental Protocols

1. Cell Culture and Supplementation:

  • Objective: To assess the impact of different this compound forms on cell proliferation and viability.

  • Methodology:

    • Culture the cell line of interest (e.g., CHO, HEK293) in a custom this compound-deficient basal medium to establish a baseline.

    • Prepare sterile, equimolar stock solutions of this compound, FMN, and FAD.

    • Seed cells at a consistent density into replicate culture vessels (e.g., T-flasks, shake flasks, or multi-well plates).

    • Supplement the cultures with equimolar concentrations of this compound, FMN, or FAD. A range of concentrations spanning typical media formulations (e.g., 0.5 µM to 5 µM) should be tested. Include a negative control (no this compound supplementation) and a positive control (standard complete medium).

    • Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).

    • Monitor viable cell density and viability daily using a suitable method (e.g., trypan blue exclusion, automated cell counter).

    • At the end of the culture period, collect supernatant for metabolite analysis and cell pellets for intracellular flavin analysis.

2. Quantification of Intracellular Flavins:

  • Objective: To determine if different extracellular this compound forms lead to comparable intracellular concentrations of FMN and FAD.

  • Methodology (based on established HPLC protocols[8][9]):

    • Cell Lysis and Extraction:

      • Harvest a known number of cells by centrifugation.

      • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

      • Resuspend the pellet in an extraction buffer (e.g., 10% trichloroacetic acid or by heat extraction at 80°C for 10 minutes).

      • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to precipitate proteins.

      • Collect the supernatant containing the flavins.

    • HPLC Analysis:

      • Analyze the supernatant using a reverse-phase C18 HPLC column.

      • Employ a mobile phase gradient suitable for separating this compound, FMN, and FAD (e.g., a gradient of methanol (B129727) in a phosphate (B84403) buffer).

      • Use fluorescence detection with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 530 nm.

      • Quantify the concentrations of this compound, FMN, and FAD by comparing peak areas to those of known standards.

      • Normalize the results to the initial cell number to report intracellular concentrations in amol/cell.[10]

This compound Metabolism Signaling Pathway

The conversion of this compound to its active coenzyme forms is a fundamental cellular pathway.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Riboflavin_ext This compound Riboflavin_int This compound Riboflavin_ext->Riboflavin_int Transport FMN_ext FMN FMN_ext->Riboflavin_int Dephosphorylation FAD_ext FAD FAD_ext->Riboflavin_int Dephosphorylation RFK This compound Kinase (RFK) Riboflavin_int->RFK FMN_int FMN FADS FAD Synthetase (FADS) FMN_int->FADS Flavoproteins Flavoproteins FMN_int->Flavoproteins FAD_int FAD FAD_int->Flavoproteins RFK->FMN_int ATP -> ADP FADS->FAD_int ATP -> PPi

Caption: Intracellular conversion of this compound to FMN and FAD.

Conclusion

Based on the established metabolic pathways, this compound, FMN, and FAD are expected to be functionally equivalent in supporting cell culture when provided at equimolar concentrations, assuming the cell line has a competent flavin metabolic pathway. The primary difference lies in their solubility and the necessity for extracellular conversion of FMN and FAD to this compound for cellular uptake. For most applications, this compound is the most cost-effective and biochemically logical choice for supplementation in cell culture media. However, in cases of suspected metabolic deficiencies or for specific research purposes, the direct supplementation with FMN or FAD could be considered. The provided experimental framework offers a robust methodology for researchers to validate the equivalence of these compounds within their specific cell culture systems, ensuring optimal and consistent performance.

References

A Researcher's Guide to Inter-Laboratory Comparison of Serum Riboflavin Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of serum riboflavin (Vitamin B2) is crucial for nutritional assessment, clinical diagnostics, and evaluating the efficacy of interventions. This guide provides a comprehensive comparison of common analytical methods for serum this compound quantification, supported by experimental data from published studies. It also outlines the framework for establishing a formal inter-laboratory comparison to ensure accuracy and reproducibility across different laboratories.

Framework for Inter-laboratory Comparison: External Quality Assessment (EQA)

An inter-laboratory comparison, often conducted through an External Quality Assessment (EQA) or Proficiency Testing (PT) scheme, is essential for evaluating and improving the performance of analytical measurements.[1][2] These programs provide an objective assessment of a laboratory's competence and the reliability of their data.[2]

A typical EQA scheme for serum this compound would follow this general workflow:

EQA_Framework cluster_Provider EQA Provider cluster_Participant Participating Laboratory cluster_Evaluation Performance Evaluation SamplePrep Sample Preparation (Homogeneous & Stable Serum Pools) ValueAssignment Target Value Assignment (Reference Method, e.g., ID-LC-MS/MS) SamplePrep->ValueAssignment Distribution Sample Distribution ValueAssignment->Distribution Analysis Sample Analysis (Routine Method) Distribution->Analysis Reporting Result Reporting Analysis->Reporting Stats Statistical Analysis (e.g., z-score, bias) Reporting->Stats Report Performance Report Generation Stats->Report Participant Participant Report->Participant Feedback & Corrective Actions

Caption: Workflow of a typical External Quality Assessment (EQA) scheme.

The EQA provider prepares and distributes homogenous serum samples with assigned target values to participating laboratories.[3] These laboratories analyze the samples using their routine methods and report the results back to the provider.[2] The provider then performs a statistical analysis of the submitted data, often calculating z-scores to evaluate individual laboratory performance against the consensus or reference value.[4] Feedback is then provided to the participants to help identify and rectify any analytical errors.[2]

Comparison of Analytical Methods for Serum this compound

The most common methods for the quantification of this compound in serum are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A traditional, though less common, alternative is the microbiological assay.

Method Performance Data

The following tables summarize the performance characteristics of HPLC and LC-MS/MS methods as reported in various studies.

Table 1: Performance Characteristics of HPLC Methods for Serum this compound

ParameterMethod 1Method 2Method 3
Principle Reversed-phase HPLC with fluorescence detectionReversed-phase HPLC with fluorescence detectionNot specified
Linearity Range Not specifiedUp to 500 ng/mL10-5000 ng/mL
Correlation Coefficient (r²) 0.993Not specified0.999
Intra-assay Precision (%CV) < 10%4.1% (at 211 ng/mL)3.3%
Inter-assay Precision (%CV) < 10%4.7% (at 214 ng/mL)9%
Limit of Detection (LOD) Not specified8 ng/mLNot specified
Limit of Quantification (LOQ) Not specifiedNot specifiedNot specified
Reference [1][5][6]

Table 2: Performance Characteristics of LC-MS/MS Methods for Serum this compound

ParameterMethod 1Method 2Method 3
Principle UPLC-MS/MSIsotope dilution LC-MS/MSLC-MS/MS
Linearity Range 5-1000 nmol/L0.5-50.0 ng/mLNot specified
Correlation Coefficient (r²) Not specifiedNot specified> 0.9950
Intra-assay Precision (%CV) 3.1-11.7%< 10%0.9–5.3%
Inter-assay Precision (%CV) 3.1-11.7%< 11%2.5–14.8%
Limit of Detection (LOD) Not specifiedNot specified0.01–1.73 ng/mL
Limit of Quantification (LOQ) Not specifiedNot specified0.13–7.30 ng/mL
Recovery 94.4-107.5%90.5-99.5%83.2–111.9%
Reference [7][4][8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is widely used for the quantification of this compound in biological samples.

HPLC_Workflow Start Serum Sample Precipitation Protein Precipitation (e.g., Trichloroacetic Acid) Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC System Supernatant->Injection Separation Reversed-Phase Chromatographic Separation Injection->Separation Detection Fluorescence Detection (Ex: ~450 nm, Em: ~520 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for serum this compound analysis by HPLC.

Protocol Outline:

  • Sample Preparation: Proteins in the serum sample are precipitated using an acid, such as trichloroacetic acid.[1]

  • Separation of Supernatant: The mixture is centrifuged, and the clear supernatant containing this compound is collected.[5]

  • Chromatographic Separation: An aliquot of the supernatant is injected into a reversed-phase HPLC system.[1]

  • Detection: this compound is detected by a fluorescence detector at an excitation wavelength of approximately 450 nm and an emission wavelength of around 520 nm.[1]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the analysis of this compound.

LCMSMS_Workflow Start Serum Sample (+ Internal Standard) Precipitation Protein Precipitation (e.g., Ethanol or Zinc Sulfate) Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM mode) Ionization->Detection Quantification Quantification Detection->Quantification

References

Navigating the Landscape of Oxidative Stress: A Comparative Guide to Riboflavin and Other Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. This guide provides a comprehensive comparison of riboflavin, a vital B vitamin, as a biomarker for oxidative stress against other established markers. We delve into the experimental data, detailed protocols, and underlying biochemical pathways to offer an objective assessment of their utility in research and clinical settings.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide array of pathologies, from cardiovascular diseases to neurodegenerative disorders. Consequently, the validation of reliable biomarkers is crucial for diagnostics, prognostics, and the evaluation of therapeutic interventions. While a plethora of biomarkers exist, this guide focuses on the validation of this compound and its functional indicator, the Erythrocyte Glutathione (B108866) Reductase Activation Coefficient (EGRac), in comparison to commonly used markers of lipid peroxidation, DNA damage, and protein oxidation.

This compound's Role in Mitigating Oxidative Stress

This compound, or vitamin B2, is a precursor to the coenzymes FAD (flavin adenine (B156593) dinucleotide) and FMN (flavin mononucleotide). These flavocoenzymes are integral to numerous redox reactions. This compound's primary antioxidant function is mediated through the FAD-dependent enzyme, glutathione reductase (GR). GR is a cornerstone of the glutathione redox cycle, a critical cellular defense mechanism against oxidative damage. It catalyzes the regeneration of reduced glutathione (GSH), a potent antioxidant, from its oxidized form (GSSG).[1] A deficiency in this compound can impair GR activity, leading to increased oxidative stress.[1]

Comparative Analysis of Oxidative Stress Biomarkers

The ideal biomarker for oxidative stress should be sensitive, specific, reproducible, and reflective of the overall oxidative burden. Here, we compare this compound (via EGRac) with other prominent biomarkers. While direct head-to-head studies providing quantitative comparisons of sensitivity and specificity are limited, we can infer their performance based on their biochemical roles and existing clinical data.

Biomarker CategorySpecific BiomarkerPrincipleSample TypeKey AdvantagesKey Limitations
Vitamin Status/Antioxidant Capacity Erythrocyte Glutathione Reductase Activation Coefficient (EGRac) Functional assay measuring the in vitro stimulation of GR by its coenzyme FAD. A higher EGRac indicates lower this compound status and potentially compromised antioxidant defense.[2]Whole Blood/ErythrocytesReflects long-term this compound status and the functional capacity of a key antioxidant enzyme system.Indirect measure of oxidative stress. Can be influenced by factors other than this compound status, such as glucose-6-phosphate dehydrogenase (G6PD) deficiency.[3]
Lipid Peroxidation Malondialdehyde (MDA) A product of polyunsaturated fatty acid peroxidation, typically measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[4]Plasma, Serum, Urine, Tissue HomogenatesWell-established, relatively simple, and cost-effective assay.Low specificity, as TBARS can react with other aldehydes, potentially overestimating MDA levels.[4]
F2-Isoprostanes Prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid. Considered a "gold standard" for assessing lipid peroxidation.[5][6]Urine, PlasmaHighly specific and sensitive marker of in vivo lipid peroxidation.Technically demanding and expensive measurement, typically requiring mass spectrometry.[5][6]
DNA/RNA Damage 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) A product of oxidative DNA damage, excreted in urine upon DNA repair.[2]Urine, Leukocytes, Tissue DNAA widely used and sensitive marker of oxidative DNA damage. Urinary levels are non-invasive.[2]Can be influenced by DNA repair rates and renal function. Assay methods (ELISA vs. LC-MS/MS) can yield different results.
Protein Oxidation Protein Carbonyls Formed by the oxidation of protein side chains. A general indicator of oxidative protein damage.Plasma, Serum, Tissue HomogenatesRelatively stable and an early indicator of oxidative protein damage.Lacks specificity to the type of ROS or the specific protein damaged.
Quantitative Insights from Clinical Studies

Direct correlational studies between EGRac and other oxidative stress markers are not abundant in the literature. However, some studies provide valuable insights:

  • One review noted an inverse correlation between this compound status and plasma MDA levels in malaria patients, a condition associated with high oxidative stress. However, this correlation was not observed in healthy individuals.[4]

  • A study on workers exposed to lead found no significant changes in glutathione reductase activity but a significant increase in MDA concentration in the high-exposure group, suggesting that under certain conditions, a direct marker of lipid peroxidation may be more responsive than the enzyme's basal activity.[7]

  • Research comparing different oxidative stress biomarkers in hemodialysis patients found that protein carbonyls and myeloperoxidase (MPO) were independent predictors of all-cause mortality, while advanced oxidation protein products (AOPPs) and oxidized LDL were not.[8][9] This highlights that not all oxidative stress biomarkers have the same prognostic value.

Experimental Protocols

For the validation and comparison of these biomarkers, standardized and detailed experimental protocols are essential.

Measurement of Erythrocyte Glutathione Reductase Activation Coefficient (EGRac)

The EGRac assay is a functional test that determines this compound status by measuring the activity of glutathione reductase in erythrocytes with and without the in vitro addition of its coenzyme, FAD.[8][10]

1. Sample Preparation:

  • Collect whole blood in EDTA or heparin-containing tubes.

  • Centrifuge to separate plasma and buffy coat from erythrocytes.

  • Wash erythrocytes three times with cold 0.9% saline solution.

  • Lyse the packed erythrocytes by adding cold, deionized water and freeze-thawing.

  • Centrifuge the hemolysate to remove cell debris.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • Two sets of reactions are prepared for each sample: one for basal GR activity and one for FAD-stimulated activity.

  • To the wells for stimulated activity, a solution of FAD is added. An equal volume of buffer is added to the basal activity wells.

  • The plate is incubated to allow FAD to bind to the GR apoenzyme.

  • The reaction is initiated by adding a substrate mixture containing oxidized glutathione (GSSG) and NADPH.

  • The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

3. Calculation:

  • EGRac = (GR activity with added FAD) / (Basal GR activity)

  • An EGRac of <1.2 is generally considered indicative of adequate this compound status, while a value >1.4 may suggest deficiency.[2]

Measurement of Malondialdehyde (MDA) via TBARS Assay

The TBARS assay is a widely used method for estimating lipid peroxidation by measuring MDA.[4][11]

1. Reagent Preparation:

  • Thiobarbituric acid (TBA) reagent: Dissolve TBA in a weak acid solution.

  • Acid reagent: Typically trichloroacetic acid (TCA) to precipitate proteins and provide an acidic environment.

2. Assay Procedure:

  • Add the acid reagent to the sample (e.g., plasma, tissue homogenate) to precipitate proteins and release bound MDA.

  • Centrifuge to pellet the precipitated protein.

  • Add the TBA reagent to the supernatant.

  • Incubate the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored product.

  • Cool the samples and measure the absorbance of the resulting pink-colored solution at approximately 532 nm.

3. Quantification:

  • A standard curve is generated using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

  • The MDA concentration in the samples is determined by comparing their absorbance to the standard curve.

Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by ELISA

The 8-OHdG ELISA is a competitive immunoassay used to quantify this marker of oxidative DNA damage in various biological fluids.[9]

1. Principle:

  • The microplate wells are pre-coated with 8-OHdG.

  • The sample containing 8-OHdG is added to the wells along with a primary antibody specific for 8-OHdG.

  • The 8-OHdG in the sample competes with the 8-OHdG coated on the plate for binding to the primary antibody.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the primary antibody.

  • A substrate for the enzyme is added, leading to a color change that is inversely proportional to the amount of 8-OHdG in the sample.

2. Assay Procedure:

  • Add standards and samples to the pre-coated microplate wells.

  • Add the primary antibody and incubate.

  • Wash the plate to remove unbound reagents.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate again.

  • Add the substrate and incubate for color development.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

3. Quantification:

  • A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

  • The concentration of 8-OHdG in the samples is determined from the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.

glutathione_redox_cycle cluster_main Glutathione Redox Cycle ROS Reactive Oxygen Species (ROS) H2O2 H2O2 ROS->H2O2 SOD GPx Glutathione Peroxidase (GPx) H2O2->GPx H2O 2H2O GSH 2 GSH (Reduced Glutathione) GSH->GPx GSSG GSSG (Oxidized Glutathione) GR Glutathione Reductase (GR) (FAD-Dependent) GSSG->GR NADPH NADPH + H+ NADPH->GR NADP NADP+ GPx->H2O GPx->GSSG GR->GSH GR->NADP This compound This compound (Vitamin B2) FAD FAD This compound->FAD synthesis FAD->GR coenzyme

Caption: The Glutathione Redox Cycle and the role of this compound.

biomarker_validation_workflow cluster_workflow Biomarker Validation Workflow start Study Design & Population Selection sample_collection Biological Sample Collection start->sample_collection sample_processing Sample Processing & Storage sample_collection->sample_processing biomarker_analysis Biomarker Analysis (e.g., EGRac, MDA, 8-OHdG) sample_processing->biomarker_analysis data_analysis Statistical Analysis (Correlation, Sensitivity, Specificity) biomarker_analysis->data_analysis interpretation Interpretation of Results & Validation data_analysis->interpretation

Caption: A generalized workflow for biomarker validation.

Conclusion

The validation of this compound, through the EGRac assay, presents a functional and physiologically relevant approach to assessing a crucial component of the body's antioxidant defense system. While it may not be a direct measure of oxidative damage like MDA, F2-isoprostanes, or 8-OHdG, it provides valuable information about the capacity to counteract oxidative insults.

The choice of an optimal biomarker for oxidative stress is context-dependent. For a comprehensive assessment, a panel of biomarkers, including a measure of antioxidant capacity like EGRac alongside markers of molecular damage, would likely provide the most complete picture of the oxidative stress status. Further head-to-head comparative studies are warranted to establish definitive quantitative relationships and to guide the selection of the most appropriate biomarkers for specific research and clinical applications. This guide serves as a foundational resource for navigating the complexities of oxidative stress measurement and the critical role of this compound in maintaining redox homeostasis.

References

A Comparative Analysis of the Antioxidant Capacity of Riboflavin and Other Key Vitamins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide detailing the antioxidant capacities of Riboflavin (Vitamin B2) against other essential vitamins—Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Vitamin A (β-Carotene)—has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This guide provides a synthesis of experimental data, detailed methodologies for antioxidant capacity assays, and visual representations of the underlying biochemical pathways.

The objective of this guide is to offer a side-by-side comparison of the antioxidant potential of these vitamins, supported by quantitative data from various in vitro assays. It is important to note that the presented quantitative values are compiled from a range of studies. Direct comparison of these values should be approached with caution, as experimental conditions can vary between studies.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a substance can be quantified using various assays, each with a different mechanism of action. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50) or in Trolox equivalents (TE), a water-soluble analog of vitamin E.

VitaminDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (µM Fe(II)/g)ORAC (µmol TE/g)
This compound (Vitamin B2) Data not availableData not availableData not availableData not available
Vitamin C (Ascorbic Acid) 6.1 - 66.12~1.03 - 5.0HighHigh
Vitamin E (α-Tocopherol) 42.86Data not availableHigh1,293
Vitamin A (β-Carotene) 63.97.0Data not availableData not available

Note: The data presented is a compilation from multiple sources and not from a single comparative study. The IC50 values for Vitamin C show significant variation across different studies, emphasizing the impact of experimental conditions.

Experimental Protocols

A clear understanding of the methodologies used to assess antioxidant capacity is crucial for the interpretation of the presented data. Below are the detailed protocols for the key assays cited.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared. The absorbance of this solution is adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: The vitamin solutions are prepared at various concentrations in a suitable solvent.

  • Reaction: A specific volume of the vitamin solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A specific volume of the antioxidant solution is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • Reaction: A small volume of the sample is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the resulting blue solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change in the sample with that of a standard solution of known Fe²⁺ concentration or a standard antioxidant like Trolox.

Signaling Pathways in Antioxidant Action

The antioxidant effects of these vitamins are mediated through complex signaling pathways within the cell. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent Antioxidant Assay Reagent (e.g., DPPH, ABTS, FRAP) Mix Mix Sample and Reagent Reagent->Mix Sample Vitamin Sample (this compound, Vit C, E, A) Sample->Mix Incubate Incubate (Time & Temp Dependent) Mix->Incubate Measure Spectrophotometric Measurement Incubate->Measure Calculate Calculate Antioxidant Capacity (IC50, TEAC, etc.) Measure->Calculate

Experimental workflow for in vitro antioxidant capacity assays.

Riboflavin_Antioxidant_Pathway This compound This compound (B2) FAD_FMN FAD / FMN This compound->FAD_FMN Biosynthesis GR Glutathione (B108866) Reductase FAD_FMN->GR Coenzyme for GSH Reduced Glutathione (GSH) GR->GSH Regenerates GSSG Oxidized Glutathione (GSSG) GSSG->GR Substrate for ROS Reactive Oxygen Species (ROS) GSH->ROS Scavenges H2O H2O GSH->H2O Reduces ROS->GSSG Oxidizes GSH to

This compound's role in the Glutathione Redox Cycle for antioxidant defense.

Vitamin_C_Antioxidant_Pathway Ascorbic_Acid Ascorbic Acid (Vitamin C) DHA Dehydroascorbic Acid (DHA) Ascorbic_Acid->DHA Donates electron to Tocopheroxyl_Radical Tocopheroxyl Radical (Vitamin E Radical) Ascorbic_Acid->Tocopheroxyl_Radical Donates electron to DHA->Ascorbic_Acid Reduced by ROS Reactive Oxygen Species (ROS) ROS->Ascorbic_Acid Reduced by Tocopherol α-Tocopherol (Vitamin E) Tocopheroxyl_Radical->Tocopherol Regenerated by GSH Glutathione (GSH) GSH->DHA

Vitamin C's direct ROS scavenging and regeneration of Vitamin E.

Vitamin_E_Antioxidant_Pathway Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide Converted to Tocopherol α-Tocopherol (Vitamin E) Tocopherol->Lipid_Peroxyl_Radical Donates H atom to Tocopheroxyl_Radical Tocopheroxyl Radical (TO•) Tocopherol->Tocopheroxyl_Radical Forms Tocopheroxyl_Radical->Tocopherol Regenerated by Vitamin_C Vitamin C Vitamin_C->Tocopheroxyl_Radical

Vitamin E's role as a chain-breaking antioxidant in lipid peroxidation.

Vitamin_A_Antioxidant_Pathway Beta_Carotene β-Carotene (Pro-vitamin A) Retinol Retinol (Vitamin A) Beta_Carotene->Retinol Conversion ROS Reactive Oxygen Species (ROS) Beta_Carotene->ROS Directly quenches (at low oxygen tension) Retinoic_Acid Retinoic Acid Retinol->Retinoic_Acid Oxidation RAR_RXR RAR/RXR Receptors Retinoic_Acid->RAR_RXR Binds to ARE Antioxidant Response Element (ARE) RAR_RXR->ARE Activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Upregulates expression of Antioxidant_Enzymes->ROS Neutralize

Vitamin A's indirect antioxidant action via gene regulation.

Conclusion

This comparative guide underscores the multifaceted nature of vitamin antioxidants. While Vitamin C and E are well-documented for their direct radical scavenging activities, this compound plays a crucial indirect role by supporting the glutathione system, a cornerstone of cellular antioxidant defense. Vitamin A also contributes to the antioxidant network, primarily through the regulation of antioxidant enzyme expression. The lack of standardized, directly comparative quantitative data for this compound highlights an area for future research. This guide aims to provide a foundational resource for professionals in the field to inform their research and development endeavors in the pursuit of novel therapeutic strategies targeting oxidative stress.

A Comparative Guide to the In Vivo Metabolic Fate of Riboflavin, FMN, and FAD

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo metabolic pathways of riboflavin (Vitamin B2) and its biologically active coenzyme forms, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). Understanding the distinct absorption, distribution, metabolism, and excretion profiles of these three related molecules is critical for researchers in nutrition, pharmacology, and drug development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual diagrams of the metabolic processes.

Comparative Analysis of Metabolic Fate

The primary difference in the metabolic fate of this compound, FMN, and FAD lies in their initial processing within the gastrointestinal tract. While this compound can be directly absorbed, its coenzyme forms, FAD and FMN, which constitute over 90% of dietary this compound, must first be hydrolyzed back to free this compound to be absorbed by the intestinal cells.[1][2]

1. Absorption:

  • This compound: Free this compound from food or supplements is absorbed in the proximal small intestine via a carrier-mediated active transport system involving this compound transporters (RFVTs), primarily RFVT3 on the apical membrane of enterocytes.[3][4]

  • FMN and FAD: These coenzymes, typically bound to proteins in food, are released by gastric acid and then hydrolyzed by non-specific pyrophosphatases and phosphatases in the brush border of the small intestine to yield free this compound.[1][5][6] This free this compound is then absorbed through the same mechanism as dietary free this compound. The bioavailability of this compound from food sources is generally high, estimated at around 95% up to a maximum of about 27 mg per meal.[5][7]

2. Distribution and Cellular Metabolism: Once absorbed into intestinal cells, free this compound is released into the portal circulation via basolaterally expressed RFVT1 and RFVT2.[3] In the bloodstream, flavins are associated with plasma proteins like albumin and immunoglobulins.[7] Tissues take up this compound from circulation, where it is intracellularly converted into its active coenzyme forms. This is a regulated, two-step enzymatic process:[8]

  • This compound → FMN: this compound is phosphorylated by the ATP-dependent enzyme this compound kinase (RFK) to form FMN.[1][8]

  • FMN → FAD: FMN is subsequently adenylated by FAD synthetase (FADS) to generate FAD.[1][8]

These conversions occur in the cytoplasm of most tissues, particularly in the small intestine, liver, heart, and kidneys.[5][7] FAD is the predominant flavin form found in body tissues, accounting for a significant portion of the body's total this compound stores.[7]

3. Excretion: The body has limited capacity to store this compound.[1] Any this compound absorbed in excess of tissue requirements or that surpasses the renal reabsorption threshold is rapidly excreted in the urine, giving it a characteristic bright yellow color.[1][2][5] The primary excreted form is this compound itself, along with smaller amounts of metabolites like 7-alpha-hydroxy this compound.[1] The biological half-life of this compound is short, approximately 66-84 minutes after a large oral or intramuscular dose.[2][6] Studies involving intravenous administration of FAD in rats show it is very rapidly converted to FMN and subsequently to this compound in the plasma.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the concentrations and pharmacokinetic parameters of this compound, FMN, and FAD in vivo.

Table 1: Pharmacokinetic Parameters of Flavins in Rats Following Intravenous FAD Administration

ParameterFADFMN (as metabolite)This compound (as metabolite)
Dose (IV) 500 nmol/kg--
AUC (nmol·min/L) 707 ± 3783643 ± 95830095 ± 3544
Half-life (T½) ~3.5 minutesNot reportedNot reported
Data sourced from a study in rats, providing insight into the rapid in vivo conversion of FAD.[9][10][11]

Table 2: Median Concentrations of Flavins in Human Blood Components

VitamerPlasma Concentration (nmol/L)Erythrocyte Concentration (nmol/L)
This compound 10.5< 1 (Trace amounts)
FMN 6.644
FAD 74469
Data from a study on healthy older adults, showing that FAD is the major flavin in both plasma and red blood cells.[12][13]

Key Experimental Methodologies

Protocol: In Vivo Pharmacokinetic Analysis of Intravenously Administered FAD in Rats

This protocol is based on the methodology described by Akimoto et al. (2006) to determine the plasma concentrations of FAD, FMN, and this compound following intravenous FAD administration.[9][10]

1. Animal Model:

  • Male Wistar rats (specific weight range, e.g., 200-250g).

  • Animals are cannulated in the jugular vein for blood sampling.

  • Fasted overnight prior to the experiment with free access to water.

2. Drug Administration:

  • FAD is dissolved in saline to a final concentration (e.g., 500 nmol/mL).

  • The solution is administered as a bolus intravenous injection via the tail vein at a dose of 500 nmol/kg body weight.

3. Blood Sampling:

  • Blood samples (approx. 100-200 µL) are collected from the jugular vein cannula at predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60, and 120 minutes) post-injection.

  • Samples are immediately transferred into heparinized tubes containing EDTA. The addition of EDTA is critical to inhibit plasma phosphatases that rapidly hydrolyze FAD and FMN ex vivo.[9][14]

4. Sample Preparation:

  • All procedures are conducted under low-light conditions to prevent photodegradation of flavins.

  • Blood samples are centrifuged (e.g., at 10,000 x g for 10 minutes at 4°C) to separate the plasma.

  • An equal volume of a deproteinizing agent (e.g., 10% trichloroacetic acid) is added to the plasma.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is collected for analysis.

5. Analytical Method:

  • The concentrations of this compound, FMN, and FAD in the supernatant are quantified using a validated High-Performance Liquid Chromatography (HPLC) system with fluorescence detection.

  • A C18 reverse-phase column is typically used.

  • The mobile phase consists of a buffer (e.g., sodium phosphate) and an organic solvent (e.g., methanol) gradient.

  • Fluorescence detection is set at an excitation wavelength of ~450 nm and an emission wavelength of ~530 nm.

6. Data Analysis:

  • Standard curves for this compound, FMN, and FAD are used to calculate their respective concentrations in the plasma samples.

  • Pharmacokinetic parameters such as Area Under the Curve (AUC), half-life (T½), and clearance (CL) are calculated from the plasma concentration-time profiles using appropriate software.

Mandatory Visualization

Metabolic_Fate_of_Flavins cluster_gut Gastrointestinal Tract cluster_circulation Circulation & Tissues Diet_Flavo Dietary Flavoproteins (FAD, FMN) Hydrolysis Hydrolysis (Phosphatases) Diet_Flavo->Hydrolysis Gastric Acid Diet_RF Dietary Free This compound Absorbed_RF This compound (RF) Diet_RF->Absorbed_RF Hydrolysis->Absorbed_RF Enterocyte Intestinal Enterocyte Absorbed_RF->Enterocyte RFVT3 Plasma_RF Plasma this compound Enterocyte->Plasma_RF RFVT1/2 Target_Cell Target Cell Plasma_RF->Target_Cell Excretion Excretion in Urine Plasma_RF->Excretion Excess FMN FMN Target_Cell->FMN this compound Kinase (ATP -> ADP) FAD FAD FMN->FAD FAD Synthetase (ATP -> PPi)

Caption: Metabolic Fate of Dietary Flavins.

PK_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis cluster_data Data Interpretation Animal Rat Model Admin IV Administration of FAD Animal->Admin Sampling Serial Blood Sampling (Timed Intervals) Admin->Sampling Separation Plasma Separation (+EDTA, 4°C) Sampling->Separation Deprotein Deproteinization Separation->Deprotein HPLC HPLC with Fluorescence Detection Deprotein->HPLC Quant Quantification of FAD, FMN, this compound HPLC->Quant PK_Model Pharmacokinetic Modeling Quant->PK_Model Output Output: AUC, T½, CL PK_Model->Output

Caption: Experimental Workflow for Pharmacokinetic Analysis.

References

Evaluating the performance of different HPLC columns for riboflavin analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC Columns for Accurate Riboflavin Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quantification of this compound (Vitamin B2) in various matrices, including pharmaceuticals, food products, and biological samples. The choice of the HPLC column is paramount as it directly influences separation efficiency, peak shape, and overall method performance. This guide provides a comparative evaluation of three commonly employed reversed-phase HPLC columns for this compound analysis: the traditional C18, the Phenyl-Hexyl, and the Polar-Embedded C18 columns.

Column Performance Comparison

The selection of an appropriate HPLC column is critical for achieving optimal separation and accurate quantification of this compound. The following table summarizes typical performance metrics for C18, Phenyl-Hexyl, and Polar-Embedded C18 columns based on experimental data from various studies. It is important to note that these values can vary depending on the specific experimental conditions, including the exact brand of the column, mobile phase composition, and instrumentation.

Performance MetricC18 (ODS) ColumnPhenyl-Hexyl ColumnPolar-Embedded C18 Column
Typical Retention Time (min) 5 - 106 - 124 - 8
Peak Asymmetry (Tailing Factor) 1.0 - 1.51.0 - 1.41.0 - 1.3
Resolution (Rs) with related flavins > 2.0> 2.0 (often enhanced for aromatic analogs)> 2.0
Theoretical Plates (N) per meter 80,000 - 120,00090,000 - 130,00085,000 - 125,000

C18 (Octadecyl Silane) Columns: As the most widely used reversed-phase columns, C18 columns offer robust and reliable performance for this compound analysis. The separation is primarily driven by hydrophobic interactions between the nonpolar C18 alkyl chains and the analyte. These columns are known for their good retention of a wide range of compounds, including this compound.

Phenyl-Hexyl Columns: These columns feature a phenyl ring attached to the silica (B1680970) surface via a hexyl linker. This unique chemistry provides an alternative selectivity compared to C18 columns.[1] The phenyl group can engage in π-π interactions with aromatic analytes like this compound, which can lead to enhanced resolution from other closely related compounds or matrix components.[2][3] The C18 ligand is an alkyl chain, making it more nonpolar than the phenyl ring structure of a Phenyl-Hexyl column.[4] Consequently, C18 columns generally exhibit greater retention for nonpolar compounds.[4]

Polar-Embedded C18 Columns: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain. This modification alters the selectivity and makes the stationary phase more compatible with highly aqueous mobile phases, which can be beneficial for retaining polar analytes. For this compound analysis, this can result in improved peak shape and retention, especially when using mobile phases with a high water content.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible and reliable HPLC analysis. Below are representative methodologies for this compound analysis using each of the compared column types.

General Sample Preparation Protocol

For solid samples such as food products or pharmaceutical tablets, a common extraction procedure is as follows:

  • Homogenize a known weight of the sample.

  • Perform an acid hydrolysis (e.g., with 0.1 M HCl) to release bound this compound, often with heating.[5]

  • For total this compound, an enzymatic hydrolysis step (e.g., using diastase (B600311) or a multi-enzyme complex) may be required to convert this compound phosphates (FMN and FAD) to free this compound.[5]

  • Centrifuge or filter the extract to remove particulate matter.

  • The resulting supernatant is then injected into the HPLC system.

HPLC Conditions

Method 1: C18 (ODS) Column

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[6]

  • Mobile Phase: A mixture of 97 mM citrate (B86180) buffer (pH 3.0) and acetonitrile (B52724) (85:15, v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 35 °C[7]

  • Injection Volume: 20 µL[6]

  • Detection: UV-Vis at 268 nm or Fluorescence with excitation at 445 nm and emission at 530 nm.[6][8]

Method 2: Phenyl-Hexyl Column

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient elution may be beneficial. For example, starting with a higher aqueous component and increasing the organic modifier. A common mobile phase is a mixture of a phosphate (B84403) or acetate (B1210297) buffer and methanol (B129727) or acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 20 µL

  • Detection: UV-Vis at 268 nm or Fluorescence (Ex: 445 nm, Em: 530 nm)

Method 3: Polar-Embedded C18 Column

  • Column: Polar-Embedded C18, 150 mm x 2.1 mm, 1.8 µm particle size[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). For example, a gradient starting from 10% B.[6]

  • Flow Rate: 0.45 mL/min[6]

  • Column Temperature: 50 °C[6]

  • Injection Volume: 5 µL[6]

  • Detection: UV-Vis at 268 nm or Fluorescence (Ex: 445 nm, Em: 530 nm)

Visualizing the Workflow

A generalized workflow for the HPLC analysis of this compound is depicted below. This process outlines the key stages from sample preparation to data analysis.

Riboflavin_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Food, Pharmaceutical) Homogenization Homogenization Sample->Homogenization Step 1 Extraction Acid/Enzymatic Extraction Homogenization->Extraction Step 2 Filtration Centrifugation/Filtration Extraction->Filtration Step 3 Injection Autosampler Injection Filtration->Injection Step 4 Column HPLC Column (C18, Phenyl-Hexyl, etc.) Injection->Column Separation Detection Detector (UV or Fluorescence) Column->Detection Detection Chromatogram Chromatogram Generation Detection->Chromatogram Signal Output Integration Peak Integration & Analysis Chromatogram->Integration Data Analysis Quantification Quantification Integration->Quantification Calculation

Caption: General workflow for this compound analysis by HPLC.

References

A comparative review of riboflavin's efficacy in migraine prophylaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of clinical data suggests high-dose riboflavin is an effective and well-tolerated prophylactic treatment for migraines, offering a comparable alternative to some established medications with a favorable side-effect profile. This report synthesizes findings from multiple studies to provide a detailed comparison for researchers, scientists, and drug development professionals.

This compound, or vitamin B2, has emerged as a significant contender in the non-pharmacological prevention of migraines. A body of evidence from clinical trials and meta-analyses indicates that a high-dose regimen of 400 mg per day can significantly reduce the frequency, duration, and intensity of migraine attacks in many patients.[1][2][3] The primary mechanism is thought to be the enhancement of mitochondrial energy metabolism within the brain, which may counteract the mitochondrial dysfunction implicated in migraine pathophysiology.[4][5]

Efficacy in Migraine Prophylaxis: A Quantitative Look

Numerous studies have demonstrated the clinical benefits of this compound supplementation in adult migraineurs. A meta-analysis of eight randomized controlled trials (RCTs) and one intervention study showed that 400 mg of this compound daily for three months led to a significant reduction in migraine frequency, duration, and pain score.[1][3] Another systematic review of eleven clinical trials also concluded that this compound can positively impact the frequency and duration of migraine attacks in adults with minimal side effects.[6]

Study/AnalysisDosageTreatment DurationKey Findings
Schoenen et al. (1998) 400 mg/day3 monthsReduced migraine attack frequency and headache days compared to placebo. 59% of patients on this compound experienced at least a 50% improvement, compared to 15% on placebo.[7]
Boehnke et al. (2004) 400 mg/day6 monthsMigraine frequency reduced from 4 days/month at baseline to 2 days/month after 3 and 6 months. Use of abortive medication also decreased.[8]
Meta-analysis (2021) 400 mg/day3 monthsStatistically significant reduction in migraine days, duration, frequency, and pain score.[3]
Systematic Review (Namazi et al.) N/AN/ASupplementation with vitamin B2 in adults can play a positive role in reducing the frequency and duration of migraine attacks with no serious side effects.[6]
Nambiar et al. 100 mg/day6 monthsA lower dose of this compound was compared to 80 mg/day of propranolol (B1214883), with both groups showing a reduction in migraine severity.

Proposed Mechanism of Action: The Mitochondrial Link

The prevailing hypothesis for this compound's efficacy in migraine prophylaxis centers on its crucial role in cellular energy production. This compound is a precursor to flavin adenine (B156593) dinucleotide (FAD) and flavin mononucleotide (FMN), essential cofactors for the electron transport chain in mitochondria.[1] It is theorized that impaired mitochondrial function and subsequent oxidative stress are key factors in the pathogenesis of migraines.[4][5] By providing a surplus of these vital cofactors, high-dose this compound may help to overcome deficits in mitochondrial energy metabolism, thereby increasing the threshold for migraine attacks.[4]

This compound's Proposed Mechanism of Action in Migraine Prophylaxis cluster_0 Mitochondrial Dysfunction in Migraine cluster_1 This compound Intervention Impaired Electron\nTransport Chain Impaired Electron Transport Chain Decreased ATP\nProduction Decreased ATP Production Impaired Electron\nTransport Chain->Decreased ATP\nProduction Increased Oxidative\nStress Increased Oxidative Stress Impaired Electron\nTransport Chain->Increased Oxidative\nStress Neuronal\nHyperexcitability Neuronal Hyperexcitability Decreased ATP\nProduction->Neuronal\nHyperexcitability Increased Oxidative\nStress->Neuronal\nHyperexcitability Migraine Attack Migraine Attack Neuronal\nHyperexcitability->Migraine Attack High-Dose this compound\n(Vitamin B2) High-Dose this compound (Vitamin B2) Increased FAD & FMN\nLevels Increased FAD & FMN Levels High-Dose this compound\n(Vitamin B2)->Increased FAD & FMN\nLevels Enhanced Electron\nTransport Chain Enhanced Electron Transport Chain Increased FAD & FMN\nLevels->Enhanced Electron\nTransport Chain Improved Mitochondrial\nFunction Improved Mitochondrial Function Improved Mitochondrial\nFunction->Impaired Electron\nTransport Chain Restores Enhanced Electron\nTransport Chain->Improved Mitochondrial\nFunction

This compound's role in mitochondrial function.

Experimental Protocols: A Look at a Key Randomized Controlled Trial

The study conducted by Schoenen et al. (1998) remains a cornerstone in the evidence base for this compound's efficacy.

Objective: To compare the efficacy of high-dose this compound (400 mg/day) with a placebo in the prophylaxis of migraine.

Study Design: A randomized, double-blind, placebo-controlled trial.

Participants: 55 patients diagnosed with migraine according to the International Headache Society (IHS) criteria.

Intervention:

  • Treatment Group: Received a single oral capsule of 400 mg of this compound daily for three months.

  • Control Group: Received a matching placebo capsule daily for three months.

Outcome Measures:

  • Primary: Reduction in migraine attack frequency.

  • Secondary: Reduction in the number of headache days, migraine index (frequency x severity), and the proportion of patients with at least a 50% improvement in headache days ("responders").

Results: The this compound group demonstrated a statistically significant superiority over the placebo group in reducing both attack frequency and the number of headache days.[7]

Experimental Workflow of a Randomized Controlled Trial Patient Recruitment\n(n=55 Migraineurs) Patient Recruitment (n=55 Migraineurs) Randomization Randomization Patient Recruitment\n(n=55 Migraineurs)->Randomization Treatment Group\n(this compound 400 mg/day) Treatment Group (this compound 400 mg/day) Randomization->Treatment Group\n(this compound 400 mg/day) Control Group\n(Placebo) Control Group (Placebo) Randomization->Control Group\n(Placebo) 3-Month Treatment Period 3-Month Treatment Period Treatment Group\n(this compound 400 mg/day)->3-Month Treatment Period Control Group\n(Placebo)->3-Month Treatment Period Data Collection\n(Headache Diaries) Data Collection (Headache Diaries) 3-Month Treatment Period->Data Collection\n(Headache Diaries) Statistical Analysis Statistical Analysis Data Collection\n(Headache Diaries)->Statistical Analysis Comparison of Outcomes Comparison of Outcomes Statistical Analysis->Comparison of Outcomes

Workflow of a typical this compound migraine trial.

Tolerability and Safety Profile

Across multiple studies, this compound has been shown to be exceptionally well-tolerated with very few side effects.[2][6] The most commonly reported side effect is a benign bright yellow discoloration of the urine (flavinuria).[9] Some studies have noted rare instances of diarrhea or polyuria, but none were serious.[7] This favorable safety profile makes this compound an attractive option, particularly for patients who may not tolerate or are contraindicated for other prophylactic medications.

Comparison with Other Prophylactic Agents

While direct, large-scale comparative trials are limited, some insights can be drawn. One study compared a lower dose of this compound (100 mg/day) to the beta-blocker propranolol (80 mg/day) and found comparable reductions in migraine severity. It is important to note that the standard prophylactic dose of this compound is 400 mg/day. Studies have shown that this compound can be as effective as some prescription medications in reducing migraine symptoms, often with fewer complications.[2] However, for individuals with chronic migraine, it may be most effective when used in conjunction with other preventive treatments and lifestyle adjustments.[2]

Conclusion

High-dose this compound (400 mg/day) presents a compelling case as a safe, effective, and low-cost option for migraine prophylaxis. The existing body of evidence strongly supports its use in reducing the frequency and severity of migraine attacks. Its favorable side-effect profile further enhances its appeal. For researchers and drug development professionals, this compound serves as a benchmark for a well-tolerated, metabolically targeted approach to migraine prevention. Further large-scale, head-to-head comparative trials with established first-line prophylactic drugs are warranted to more definitively position this compound within the migraine treatment landscape.

References

Safety Operating Guide

Proper Disposal of Riboflavin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling riboflavin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While generally not classified as a hazardous substance, adherence to established protocols is essential to maintain a safe working environment and comply with regulatory standards. This guide provides detailed procedures for the safe disposal of this compound and its contaminated materials.

Key Disposal Considerations

This compound's disposal is primarily governed by local, state, and federal regulations.[1][2] It is imperative to consult these specific guidelines before proceeding with any disposal method. The following table summarizes key characteristics of this compound relevant to its disposal, based on available Safety Data Sheets (SDS).

PropertyDataCitation(s)
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]
Environmental Impact Do not empty into drains or allow to enter waterways.[3][4][5][3][4][5]
Persistence & Degradability Readily biodegradable.[3][3]
Bioaccumulation Potential Not expected to significantly accumulate in organisms.[5]
Primary Disposal Method Dispose of in accordance with local, regional, and national hazardous waste regulations.[1][6][1][6]

Experimental Protocol: Handling and Disposal of this compound Spills

In the event of a this compound spill, the following step-by-step procedure should be followed to ensure safety and proper cleanup.

Materials:

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat, and dust respirator.

  • Dry cleanup materials: broom, dustpan, or a vacuum cleaner with a HEPA filter.

  • Sealable, labeled waste disposal container.

  • Water and cleaning agents for decontamination.

Procedure:

  • Ensure Safety: Immediately alert personnel in the vicinity of the spill. Ensure proper ventilation to avoid dust inhalation.[3]

  • Wear Appropriate PPE: Before beginning cleanup, put on all necessary personal protective equipment, including a dust respirator.

  • Contain the Spill: For dry spills, prevent the powder from becoming airborne.[3]

  • Dry Cleanup:

    • For small spills, carefully sweep or vacuum up the material and place it into a designated, sealable, and clearly labeled waste container.[3][7] Avoid generating dust.[3]

    • For larger spills, the same principle applies. Shovel or sweep the material into a suitable container for disposal.[3]

  • Wet Cleanup (if applicable): If the spill is a solution, absorb the liquid with an inert material and place it in the waste container.

  • Decontaminate the Area: Once the bulk of the material has been removed, clean the spill area with water and a suitable cleaning agent.

  • Dispose of Waste: Dispose of the sealed container with the collected this compound waste according to your institution's and local regulations.[8] Do not mix with other waste.

  • Dispose of Contaminated PPE: Dispose of gloves and any other contaminated disposable PPE in the designated waste stream.

  • Hygiene: Wash hands thoroughly after completing the cleanup.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

RiboflavinDisposalWorkflow cluster_start cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_action Action start Start: this compound Waste Generated is_contaminated Is the waste contaminated with other hazardous chemicals? start->is_contaminated non_hazardous Treat as Non-Hazardous Waste is_contaminated->non_hazardous No hazardous Follow Disposal Protocol for the Hazardous Contaminant is_contaminated->hazardous Yes consult_regulations Consult Local, State, and Federal Regulations non_hazardous->consult_regulations hazardous->consult_regulations licensed_disposal Engage a Licensed Disposal Company consult_regulations->licensed_disposal dispose Dispose According to Regulations licensed_disposal->dispose

This compound Disposal Decision Workflow

Disposal of Contaminated Packaging

Packaging that has contained this compound should be handled with the same care as the substance itself.[3] Uncontaminated packaging can be recycled.[3] If the packaging cannot be thoroughly cleaned, it must be disposed of in the same manner as the this compound waste.[3] Always ensure that empty containers are managed by an approved waste handling site for recycling or disposal.[4]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Riboflavin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Riboflavin (Vitamin B2), offering procedural, step-by-step guidance to foster a secure research environment. Adherence to these protocols will not only protect personnel but also ensure the integrity of your experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles or glasses with side shields.Protects against dust particles and potential splashes.[1][2][3]
Hand Protection Impervious gloves (e.g., Nitrile rubber).Prevents direct skin contact with the substance.[1]
Body Protection Lab coat, overalls, or other protective clothing. Closed-toe shoes.Protects skin and personal clothing from contamination.[1][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended when dust may be generated or if ventilation is inadequate.Minimizes inhalation of this compound dust, which can cause respiratory tract irritation.[1][2][3]

Operational Plan for Handling this compound

Following a systematic operational plan is critical for the safe handling of this compound in a laboratory setting.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the this compound SDS.[1][2][5]

  • Ensure Proper Ventilation: Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling powders to minimize dust generation.[1][2]

  • Assemble all Necessary Materials: Gather all required equipment, including PPE, weighing materials, solvents, and waste containers before starting the procedure.

  • Inspect PPE: Ensure all PPE is in good condition and fits correctly.[4]

Step-by-Step Handling Procedure
  • Don Appropriate PPE: Put on your lab coat, safety glasses, and gloves. If there is a risk of dust inhalation, a respirator should also be worn.

  • Weighing this compound:

    • Perform this task in an area with minimal air currents or within a chemical fume hood to prevent the dispersal of the fine powder.

    • Use a dedicated, clean spatula and weighing paper or boat.

    • Carefully transfer the desired amount of this compound, avoiding any spills.

  • Dissolving this compound:

    • Add the weighed this compound to the solvent slowly to prevent splashing.

    • If heating is required, do so in a well-ventilated area and monitor the process closely.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Wash hands with soap and water after removing gloves.[5]

    • Store this compound in a tightly closed, light-sensitive container in a cool, dry, and well-ventilated place.[2][6]

Riboflavin_Handling_Workflow start Start: Prepare for Handling sds Review Safety Data Sheet (SDS) start->sds ppe_check Inspect and Don Personal Protective Equipment (PPE) sds->ppe_check ventilation Ensure Adequate Ventilation (e.g., Fume Hood) ppe_check->ventilation handling Handling this compound ventilation->handling weigh Weighing handling->weigh dissolve Dissolving handling->dissolve post_handling Post-Handling Procedures weigh->post_handling dissolve->post_handling clean Clean Work Area and Equipment post_handling->clean store Store this compound Properly clean->store disposal Dispose of Waste store->disposal end End disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Riboflavin
Reactant of Route 2
Riboflavin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.